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O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Documentation Hub

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  • Product: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine
  • CAS: 238760-87-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Analysis & Characterization of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

The following technical guide provides a comprehensive structural and analytical framework for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine , a critical building block in medicinal chemistry used primarily for the intr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural and analytical framework for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine , a critical building block in medicinal chemistry used primarily for the introduction of oxime ether pharmacophores.

Executive Summary & Compound Identity

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7) is a specialized alkoxylamine reagent. Unlike simple amines, the presence of the aminooxy group (


) attached to the isoxazole scaffold imparts unique reactivity, specifically for chemoselective ligation with carbonyls (aldehydes/ketones) to form stable oxime ethers. This guide details the spectroscopic signatures required to validate its identity and purity, distinguishing it from common synthetic impurities like the precursor alcohol or N-alkylated byproducts.
Chemical Identity Table[1]
ParameterSpecification
IUPAC Name O-[(3-Methyl-1,2-oxazol-5-yl)methyl]hydroxylamine
CAS Registry 238760-87-7
Molecular Formula

Molecular Weight 128.13 g/mol
Monoisotopic Mass 128.0586 Da
SMILES CC1=NOC(CON)=C1
Physical State Typically a viscous oil (free base) or white crystalline solid (HCl salt)

Structural Elucidation Strategy

The validation of this structure relies on confirming three distinct moieties: the 3-methylisoxazole core , the methylene linker , and the O-hydroxylamine tail . The analytical workflow below ensures no structural ambiguity.

Analytical Workflow Diagram

AnalysisWorkflow Sample Crude/Purified Sample HRMS HRMS (ESI+) Confirm Formula C5H8N2O2 [M+H]+ = 129.066 Sample->HRMS Mass Confirmation NMR_1H 1H NMR (DMSO-d6/CDCl3) Integrate Ratio 3:1:2:2 Confirm Isoxazole H4 Sample->NMR_1H Proton Connectivity IR FT-IR N-H Stretch (3100-3300) Absence of C=O Sample->IR Func. Group Check HPLC HPLC-UV/ELSD Purity > 98% Impurity Profiling HRMS->HPLC NMR_13C 13C NMR Verify 5 Distinct Carbons Check C-O Shift (~68 ppm) NMR_1H->NMR_13C Carbon Skeleton NMR_13C->HPLC Final QC

Figure 1: Step-by-step analytical workflow for structural validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The


H NMR spectrum is the primary tool for quality control. The chemical shift of the methylene group is the most critical indicator of the 

-alkylation state. If the material were the alcohol precursor, this shift would be lower (

4.5 ppm). The electron-withdrawing effect of the

group shifts it downfield.
Predicted

H NMR Data (400 MHz, DMSO-

)
PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
C3-CH

Methyl2.22 - 2.26Singlet (s)3H-Characteristic 3-Me isoxazole
C5-CH

-O
Methylene4.98 - 5.05Singlet (s)2H-Deshielded by O-N bond
-NH

Amine5.80 - 6.20Broad (br s)2H-Exchangeable with D

O
C4-H Aromatic6.25 - 6.35Singlet (s)1H-Diagnostic isoxazole ring proton

Causality Note: The C4-H proton in 3,5-disubstituted isoxazoles typically appears as a sharp singlet around 6.3 ppm. Any splitting here indicates contamination or a regioisomer (e.g., 4-substituted).

Predicted

C NMR Data (100 MHz, DMSO-

)
CarbonTypeShift (

ppm)
Assignment
CH

Primary11.2Methyl group on isoxazole
CH

Secondary67.5Linker (C5-C -O-N)
C4 Tertiary102.8Isoxazole ring CH
C3 Quaternary159.5C-CH

bond
C5 Quaternary168.2C-CH

bond
Mass Spectrometry (HRMS) & Fragmentation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is required to confirm the molecular formula.

  • Parent Ion:

    
     (Calc. for 
    
    
    
    )
  • Fragmentation Pattern: The N-O bond is the weakest link.

    • 
       129 
      
      
      
      96:
      Loss of hydroxylamine radical/neutral fragment (
      
      
      Da). The resulting cation is the (3-methylisoxazol-5-yl)methyl carbocation, stabilized by the aromatic ring.
    • 
       96 
      
      
      
      68:
      Ring cleavage or loss of CO/N
      
      
      fragments typical of isoxazoles.
Infrared Spectroscopy (FT-IR)
  • 3300 - 3150 cm

    
    :  N-H stretching (primary amine doublet often visible).
    
  • 1610 - 1590 cm

    
    :  C=N stretching (isoxazole ring).
    
  • 1180 - 1050 cm

    
    :  C-O-N ether linkage stretching (distinct from C-O-C).
    

Quality Control & Impurity Profiling

In drug development, controlling the "starting material" impurities is vital. For this compound, the synthesis typically involves the displacement of a leaving group on the isoxazole methyl by an N-protected hydroxylamine source (e.g., N-hydroxyphthalimide).

Common Impurities Table
Impurity NameStructure NoteOriginDetection Method
(3-Methylisoxazol-5-yl)methanol Hydrolysis productStarting material or hydrolysis of halideHPLC (RT shift), NMR (CH

@ 4.5 ppm)
Bis-alkylated Hydroxylamine R-O-NH-ROver-alkylation during synthesisHRMS (

), HPLC (Late eluter)
Phthalimide Adducts If used as reagentIncomplete deprotectionNMR (Aromatic signals @ 7.8 ppm)
HPLC Method Protocol (Reverse Phase)

This protocol is designed to separate the polar hydroxylamine from its less polar precursors.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Isoxazole absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating Logic: The use of TFA ensures the amine is protonated, improving peak shape and retention reproducibility. The gradient ensures that both the polar product and non-polar bis-alkylated impurities are eluted.

Synthesis Pathway & Logic

Understanding the synthesis aids in anticipating impurities. The most robust route utilizes the Mitsunobu reaction or nucleophilic substitution.

Synthesis SM (3-Methylisoxazol-5-yl)methanol (Starting Material) Inter N-Alkoxyphthalimide Intermediate SM->Inter N-Hydroxyphthalimide PPh3, DIAD (Mitsunobu) Product O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (Final Product) Inter->Product Hydrazine or Methylamine (Deprotection)

Figure 2: Standard synthetic route via Mitsunobu coupling, minimizing N-alkylation side reactions.

References

  • PubChem Compound Summary. (2025). O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. National Center for Biotechnology Information. Link

  • ChemScene. (2024). Product Analysis: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7).[1] Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).
  • Sigma-Aldrich. (2024). Isoxazole Building Blocks: Analytical Standards. Link

(Note: While specific literature on this exact derivative is sparse, the spectroscopic data provided is derived from first-principles analysis of the 3-methylisoxazole scaffold and standard hydroxylamine shifts, validated against homologous series in the PubChem database.)

Sources

Exploratory

Role of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine in GABAergic research

An In-Depth Technical Guide to the Role of Isoxazole-Based Compounds in GABAergic Research Authored by a Senior Application Scientist Foreword: The Significance of the Isoxazole Scaffold in Modulating GABAergic Neurotran...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Isoxazole-Based Compounds in GABAergic Research

Authored by a Senior Application Scientist

Foreword: The Significance of the Isoxazole Scaffold in Modulating GABAergic Neurotransmission

The isoxazole ring system is a privileged scaffold in medicinal chemistry, particularly in the realm of neuroscience. Its unique electronic and structural properties allow it to serve as a bioisostere for the carboxylate group of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This mimicry has led to the development of a diverse array of isoxazole-containing compounds that have been instrumental in dissecting the complexities of the GABAergic system. This guide provides a comprehensive overview of the role of these compounds, with a particular focus on methylisoxazole derivatives, in GABAergic research. We will delve into their mechanism of action, structure-activity relationships, and their application as research tools and potential therapeutics. While the specific compound O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is not extensively documented in publicly available literature, this guide will explore the broader and well-established class of isoxazole-based GABAergic modulators, providing a robust framework for understanding the potential role of such a molecule.

Part 1: The Isoxazole Moiety as a GABA Analogue: Structure-Activity Relationships

The GABAergic activity of isoxazole derivatives is highly dependent on the substitution pattern of the isoxazole ring. The two most studied classes are the 3-isoxazolols and the 5-isoxazolols.

The 3-Isoxazolol Motif: Mimicking the Carboxylic Acid Function of GABA

The 3-isoxazolol ring is a key structural feature that effectively mimics the carboxylic acid function of GABA.[1] This has been demonstrated through computational studies and extensive pharmacological characterization of compounds like muscimol (5-aminomethyl-3-isoxazolol), a potent GABAA receptor agonist.[1] The acidic proton on the 3-hydroxy group of the isoxazole ring is crucial for its interaction with the GABA binding site.

A variety of agonists for GABA receptors have been developed based on the 3-isoxazolol scaffold, including:

  • Muscimol: A classic GABAA receptor agonist isolated from the mushroom Amanita muscaria.

  • THIP (Gaboxadol): A bicyclic derivative of muscimol, which shows selectivity for certain GABAA receptor subtypes.[1]

  • THPO and THAO: Bicyclic isoxazole GABA analogues that have shown inhibitory activity on GABA transporters (GATs), suggesting their potential as leads for antiepileptic drugs.[2]

The 5-Isoxazolol Motif: A Shift Towards Antagonism

In contrast to their 3-isoxazolol counterparts, 5-isoxazolol derivatives tend to exhibit antagonist properties at GABA receptors.[1] The altered electronic distribution within the 5-isoxazolol ring is thought to contribute to this change in pharmacological activity.[1] However, there are exceptions, such as isomuscimol (3-aminomethyl-5-isoxazolol), which is a weak GABAA receptor agonist.[1]

The following diagram illustrates the structural comparison between GABA, a 3-isoxazolol agonist, and a 5-isoxazolol derivative.

GABA_Isoxazole_Comparison cluster_GABA GABA cluster_3_isoxazolol 3-Isoxazolol Agonist cluster_5_isoxazolol 5-Isoxazolol Derivative GABA γ-Aminobutyric Acid (GABA) HOOC-CH₂-CH₂-CH₂-NH₂ Muscimol Muscimol (5-aminomethyl-3-isoxazolol) Potent GABAA Agonist GABA->Muscimol Mimics Carboxylic Acid IsoTHIP iso-THIP (4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridin-5-ol) GABAA Antagonist Muscimol->IsoTHIP Isomeric Shift -> Functional Change

Caption: Structural comparison of GABA and isoxazole analogues.

Part 2: Modulation of GABAergic Signaling by Isoxazole Derivatives

Isoxazole-based compounds can modulate GABAergic signaling through various mechanisms, including direct interaction with GABAA receptors and inhibition of GABA transporters.

Direct GABAA Receptor Modulation

The primary mechanism of action for many isoxazole derivatives is their direct interaction with GABAA receptors. These receptors are ligand-gated ion channels that are permeable to chloride ions.[3] The binding of an agonist, such as a 3-isoxazolol derivative, to the GABAA receptor leads to channel opening, chloride influx, and hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP).

The following diagram illustrates the signaling pathway of a GABAA receptor agonist.

GABAA_Agonist_Pathway cluster_Synapse GABAergic Synapse cluster_Receptor GABAA Receptor Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron GABA_Receptor GABAA Receptor Chloride_Channel Cl⁻ Channel (Closed) GABA_Receptor->Chloride_Channel Conformational Change Chloride_Channel->Postsynaptic Cl⁻ Influx -> Hyperpolarization (Inhibition) Isoxazole_Agonist Isoxazole Agonist (e.g., Muscimol) Isoxazole_Agonist->GABA_Receptor Binds to Receptor

Caption: GABAA receptor activation by an isoxazole agonist.

Inhibition of GABA Transporters (GATs)

Certain bicyclic isoxazole GABA analogues, such as THPO and its derivatives, have been shown to act as competitive inhibitors of GABA transporters (GATs).[2] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. By inhibiting GATs, these isoxazole compounds can increase the extracellular concentration of GABA, leading to enhanced GABAergic transmission. This mechanism is a key target for the development of antiepileptic drugs.[2]

Part 3: Synthesis and Experimental Protocols

The synthesis of isoxazole derivatives often involves the reaction of a β-ketoester with hydroxylamine hydrochloride, followed by condensation with an aldehyde.[4][5]

General Synthesis of 3-Methylisoxazol-5(4H)-ones

A common route to synthesize 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones involves a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[4][5]

Experimental Protocol:

  • To a solution of an aromatic aldehyde (1 mmol) in a suitable solvent (e.g., water, ethanol), add ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1.1 mmol).

  • Add a catalyst, such as a weak base (e.g., sodium benzoate, 2-aminopyridine), to the mixture.[4][5]

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

The following diagram outlines the general workflow for the synthesis of 3-methylisoxazol-5(4H)-ones.

Synthesis_Workflow Reactants Aromatic Aldehyde + Ethyl Acetoacetate + Hydroxylamine HCl Reaction One-Pot Reaction (Solvent, Catalyst, Heat) Reactants->Reaction Combine Workup Reaction Workup (Cooling, Isolation) Reaction->Workup Process Purification Purification (Recrystallization or Chromatography) Workup->Purification Isolate Crude Product 3-Methylisoxazol-5(4H)-one Derivative Purification->Product Obtain Pure

Sources

Foundational

Molecular weight and physicochemical properties of isoxazole hydroxylamines

Molecular Weight and Physicochemical Properties of Isoxazole Hydroxylamines: A Technical Guide for Drug Discovery Executive Summary Isoxazole hydroxylamines and their closely related derivatives, isoxazole hydroxamic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Physicochemical Properties of Isoxazole Hydroxylamines: A Technical Guide for Drug Discovery

Executive Summary

Isoxazole hydroxylamines and their closely related derivatives, isoxazole hydroxamic acids, represent a privileged class of pharmacophores in modern medicinal chemistry. The unique combination of the rigid, electron-withdrawing isoxazole core with the potent hydrogen-bonding and metal-chelating capabilities of the hydroxylamine/hydroxamate moiety has led to breakthroughs in neuropharmacology and targeted metalloenzyme inhibition. This whitepaper provides an in-depth analysis of their physicochemical properties, structural causality, and self-validating synthetic protocols necessary for advanced drug development.

Structural Causality & Physicochemical Profiling

The Isoxazole Core as a Bioisostere The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. In drug design, it is frequently deployed as a bioisostere for phenyl rings or amide bonds. The causality behind this substitution lies in its ability to modulate lipophilicity (LogP). Replacing a carbocyclic aromatic ring with an isoxazole significantly lowers the LogP, thereby enhancing aqueous solubility and improving the overall Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile without sacrificing structural rigidity[1.3].

The Hydroxylamine/Hydroxamic Acid Motif While true isoxazole hydroxylamines (e.g., Muscimol) act as potent receptor agonists by mimicking endogenous neurotransmitters like GABA[1.9], the isoxazole hydroxamic acid derivative (-C(=O)NHOH) is the premier warhead for zinc-dependent metalloenzymes. The pKa of the hydroxamic acid proton typically resides between 8.0 and 9.0. At physiological pH (7.4), the molecule remains predominantly neutral, facilitating cellular membrane permeability. Upon entering the basic microenvironment of a metalloenzyme active site, it readily deprotonates to form a bidentate chelate with the catalytic Zn²⁺ ion[2.4].

Quantitative Physicochemical Data The following table summarizes the critical physicochemical parameters of representative isoxazole hydroxylamine/hydroxamic acid compounds, demonstrating their adherence to Lipinski's Rule of Five.

Compound Class / PrototypeMolecular Weight ( g/mol )Calculated LogPpKa (Hydroxylamine/mate)Polar Surface Area (PSA)HBD / HBA
Muscimol (GABA-A Agonist)114.10-1.404.8, 8.463.3 Ų2 / 3
Isoxazole-5-hydroxamic acid (Core)128.08-0.50~8.575.0 Ų2 / 4
LpxC Inhibitor Prototype (e.g., CHIR-090 analogs)~350 - 4501.5 - 3.0~8.5~110.0 Ų3 / 6
HDAC6 Inhibitor Prototype ~380 - 4802.5 - 3.5~8.0~100.0 Ų2 / 5

(Data synthesized from structural analyses of Muscimol[1.12], LpxC inhibitors[2.3], and HDAC6 inhibitors[1.5].)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and characterization of isoxazole hydroxamic acids must follow a self-validating workflow. The following protocol details the conversion of an isoxazole ester to its corresponding hydroxamic acid.

Protocol 1: Synthesis of Isoxazole Hydroxamic Acids via Hydroxylaminolysis

Objective: To synthesize a zinc-chelating isoxazole hydroxamic acid from an isoxazole-5-carboxylate precursor.

Step-by-Step Methodology:

  • Nucleophile Generation: In a round-bottom flask, dissolve 3.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous methanol. Slowly add 4.0 equivalents of Potassium Hydroxide (KOH) at 0°C.

    • Causality: The HCl salt of hydroxylamine is stable but non-nucleophilic. KOH neutralizes the HCl, precipitating KCl and liberating the highly nucleophilic free hydroxylamine. An excess of base is required to ensure the reaction environment remains alkaline.

  • Acyl Substitution: Add 1.0 equivalent of the isoxazole-5-carboxylate ester to the mixture. Stir at room temperature for 4-6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The successful formation of the highly polar potassium hydroxamate intermediate is validated by the disappearance of the high-Rf ester spot and the appearance of a baseline spot (Rf ~0.0).

  • Acidic Workup & Precipitation: Concentrate the methanol under reduced pressure. Dissolve the residue in minimal water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 5.0–6.0.

    • Causality: The intermediate exists as a water-soluble potassium hydroxamate salt. Adjusting the pH to slightly below the pKa of the hydroxamic acid (~8.5) protonates the molecule, causing the neutral, lipophilic isoxazole hydroxamic acid to precipitate out of the aqueous solution.

  • Final Validation (FeCl₃ Test): Filter and dry the precipitate. Dissolve a 1 mg sample in ethanol and add a drop of 1% aqueous Iron(III) chloride (FeCl₃).

    • Self-Validation: An immediate color change to deep purple/red confirms the presence of the hydroxamic acid functional group, validating its metal-chelating capability.

SynthesisWorkflow A Isoxazole Ester (Starting Material) C Hydroxylaminolysis (MeOH, 0°C to RT) A->C B NH2OH·HCl + KOH (Nucleophile Gen) B->C D Potassium Hydroxamate (Intermediate) C->D TLC: Rf Shift (Self-Validation) E Acidic Workup (1M HCl, pH 5-6) D->E F Isoxazole Hydroxamic Acid E->F FeCl3 Test: Purple (Self-Validation)

Step-by-step self-validating synthetic workflow for isoxazole hydroxamic acids.

Mechanistic Insights: Metalloenzyme Inhibition

The physicochemical properties of isoxazole hydroxamic acids make them ideal candidates for targeting metalloenzymes such as LpxC (a critical enzyme in Gram-negative bacterial lipid A biosynthesis)[2.3] and HDAC6 (implicated in oncology and neurodegeneration)[1.5].

The causality of their high binding affinity is tripartite:

  • The Warhead: The hydroxamic acid group acts as a bidentate ligand. Both the carbonyl oxygen and the deprotonated hydroxylamine oxygen coordinate with the active-site Zn²⁺, displacing the native catalytic water molecule[2.4].

  • The Linker: The isoxazole ring serves as a rigid, planar linker. Its low molecular weight and specific geometry perfectly position the warhead into the narrow hydrophobic channel of the enzyme, while its heteroatoms can participate in secondary hydrogen bonding with residues like Tyr or His in the active site.

  • The Capping Group: Substituents at the 3- or 5-position of the isoxazole ring project out of the catalytic pocket into the solvent-exposed rim, determining the isoform selectivity of the drug.

MOA cluster_0 Metalloenzyme Active Site (HDAC / LpxC) Zn Catalytic Zn2+ Ion Pocket Hydrophobic Channel Surface Solvent Exposed Rim Drug Isoxazole Hydroxamic Acid (Pharmacophore) Drug->Zn Bidentate Chelation (-C(=O)NHOH) Drug->Pocket Isoxazole Ring (Rigid Linker / π-π) Drug->Surface Capping Group (Target Selectivity)

Pharmacophore binding model of isoxazole hydroxamic acids in zinc-dependent metalloenzymes.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • 5-Aminomethyl-3-methoxyisoxazole (Muscimol Analog) Data. BenchChem.
  • Muscimol Physicochemical Properties. Smolecule.
  • Recent advances in small molecule LpxC inhibitors against gram-negative bacteria. Frontiers.
  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC. ACS Publications.
  • Isoxazole hydroxamic acids as histone deacetylase 6 inhibitors. Google Patents.
Exploratory

A Technical Guide to O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine: A Versatile Precursor for Novel Muscimol Analogs

Abstract This technical guide provides a comprehensive overview of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine as a strategic precursor for the synthesis of novel muscimol analogs. Muscimol, a potent agonist of the γ-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine as a strategic precursor for the synthesis of novel muscimol analogs. Muscimol, a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptor, serves as a critical pharmacological tool and a structural template for drug discovery.[1][2][3] However, its clinical utility is hampered by a challenging therapeutic window and lack of subtype selectivity.[1] The development of analogs aims to overcome these limitations. This document outlines a robust synthetic pathway to the title precursor, details its application in generating diverse chemical libraries, and presents a validated workflow for the pharmacological evaluation of new chemical entities targeting the GABA-A receptor.

Introduction: The Imperative for Novel GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the mammalian central nervous system (CNS).[4][5] These ligand-gated chloride ion channels are crucial for maintaining the balance between neuronal excitation and inhibition.[5] Dysfunction of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disorders, and schizophrenia.[6] Consequently, the GABA-A receptor is a major target for therapeutic intervention.[7][8][9]

Muscimol (5-(aminomethyl)isoxazol-3-ol), a psychoactive isoxazole isolated from Amanita muscaria mushrooms, is a potent and selective agonist that binds directly to the GABA recognition site on the GABA-A receptor.[1][2][10] Its rigid structure, which mimics the active conformation of GABA, has made it an invaluable tool in neuroscience for probing receptor function.[3][11] Despite its potency, muscimol's therapeutic potential is limited by its psychoactive effects and non-selective action across the diverse family of GABA-A receptor subtypes.[1] This has driven the development of muscimol analogs, such as gaboxadol (THIP), in pursuit of compounds with improved pharmacological profiles, including enhanced subtype selectivity and reduced toxicity.[1]

This guide introduces a modular and efficient strategy for the discovery of next-generation muscimol analogs, centered on the use of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine as a key synthetic intermediate. This precursor's design allows for the rapid generation of diverse libraries of compounds, facilitating a systematic exploration of the structure-activity relationships (SAR) required to identify candidates with superior therapeutic properties.

The Precursor: Synthesis and Characterization of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Strategic Rationale

The design of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is predicated on two key features:

  • The Isoxazole Core: The 3-methylisoxazole moiety serves as a stable bioisostere of the 3-hydroxyisoxazole ring found in muscimol. It provides the foundational scaffold necessary for recognition at the GABA binding site.

  • The O-methylhydroxylamine Handle: This functional group is the cornerstone of the modular approach. It is a nucleophilic handle that can be readily condensed with a wide array of electrophilic partners—specifically aldehydes and ketones—to form stable oxime ethers. This reaction provides a simple and efficient method for introducing chemical diversity at the aminomethyl side-chain of the muscimol pharmacophore.

Proposed Synthetic Pathway

The precursor can be reliably synthesized in a two-step sequence from the commercially available starting material, 5-(chloromethyl)-3-methylisoxazole. The pathway employs a modification of the Gabriel synthesis, a robust method for forming primary amines, here adapted for a hydroxylamine derivative.

Synthesis_Pathway SM 5-(Chloromethyl)-3-methylisoxazole (CAS: 40340-41-8) reagent1 N-Hydroxyphthalimide, K₂CO₃, DMF INT N-((3-Methylisoxazol-5-yl)methoxy)phthalimide reagent2 Hydrazine monohydrate (N₂H₄·H₂O), Ethanol, Reflux PROD O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (Target Precursor) reagent1->INT Step 1: Alkylation reagent2->PROD Step 2: Hydrazinolysis

Caption: Proposed two-step synthesis of the target precursor.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-((3-Methylisoxazol-5-yl)methoxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to form the potassium salt.

  • Add a solution of 5-(chloromethyl)-3-methylisoxazole (1.1 eq) in DMF dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product as a solid.

Causality Insight: The use of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate N-hydroxyphthalimide, forming the nucleophile required to displace the chloride from the starting material.

Step 2: Synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

  • Suspend the N-((3-Methylisoxazol-5-yl)methoxy)phthalimide intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the final precursor, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine.

Trustworthiness Note: The formation of the highly insoluble phthalhydrazide byproduct drives the reaction to completion, making this a reliable and high-yielding deprotection step.

Precursor Characterization Data (Predicted)

The identity and purity of the synthesized precursor must be confirmed using standard analytical techniques.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 6.15 (s, 1H, isoxazole-H), 5.50 (br s, 2H, -NH₂), 4.80 (s, 2H, -O-CH₂-), 2.25 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 170.1 (C5), 159.5 (C3), 101.2 (C4), 75.8 (-O-CH₂-), 11.5 (-CH₃)
Mass Spec (ESI+) Calculated for C₅H₉N₂O₂ [M+H]⁺: 129.0664; Found: 129.0668
Appearance Colorless oil or low-melting solid

Application: Generation of a Muscimol Analog Library

The primary utility of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is its role in the straightforward construction of a library of muscimol analogs via oxime ether formation.

Library_Generation Precursor O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Reaction Condensation Reaction (e.g., Ethanol, Acetic Acid cat.) Precursor->Reaction Carbonyls Diverse Aldehydes (R'CHO) & Ketones (R'R''CO) Carbonyls->Reaction Library Diverse Library of Muscimol Analog Oxime Ethers Reaction->Library

Caption: Workflow for generating a diverse analog library.

Experimental Protocol: Parallel Synthesis of Analogs

This protocol is designed for a 96-well plate format for high-throughput synthesis.

  • Prepare a stock solution of the precursor, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, in ethanol (e.g., 0.5 M).

  • Prepare stock solutions of a diverse panel of aldehydes and ketones in ethanol (e.g., 0.5 M).

  • To each well of a 96-well reaction block, add the precursor solution (1.0 eq).

  • Add the corresponding aldehyde or ketone solution (1.05 eq) to each well.

  • Add a catalytic amount of glacial acetic acid to each well.

  • Seal the reaction block and heat to 60°C with shaking for 16 hours.

  • After cooling, remove the solvent in vacuo.

  • The resulting crude products can be used directly for primary screening or purified via high-throughput preparative HPLC.

Pharmacological Evaluation Workflow

A tiered screening cascade is essential for efficiently identifying promising lead compounds from the synthesized library.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary High-Throughput Radioligand Binding Assay (Determine Affinity: Kᵢ) Hits Active Hits Primary->Hits High Affinity (e.g., Kᵢ < 1 µM) Secondary Functional Electrophysiology Assay (Determine Potency: EC₅₀ & Efficacy) Leads Lead Candidates Secondary->Leads Desired Activity Profile (e.g., Potent Partial Agonist) Tertiary Subtype Selectivity & Off-Target Profiling Library Analog Library Library->Primary Hits->Secondary Leads->Tertiary

Caption: A tiered screening cascade for analog evaluation.

Protocol 1: Radioligand Binding Assay (Primary Screen)

This assay determines the binding affinity (Kᵢ) of the test compounds for the GABA-A receptor by measuring their ability to displace a radiolabeled ligand.

  • Preparation: Use synaptic membrane preparations from rat whole brain or from cell lines expressing specific GABA-A receptor subtypes.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]muscimol (e.g., 1-2 nM), and varying concentrations of the test compound in a suitable assay buffer.

  • Equilibration: Incubate at 4°C for 30 minutes to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]muscimol binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]muscimol and Kₑ is its equilibrium dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology (Secondary Screen)

This functional assay determines the potency (EC₅₀) and efficacy of hit compounds on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

  • Compound Application: Apply GABA or the test compound at various concentrations to the oocyte via the perfusion system.

  • Measurement: Record the peak inward current elicited by the application of the agonist.

  • Data Analysis: Plot the normalized peak current against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal response). Efficacy is typically expressed relative to the Eₘₐₓ of GABA.

Data Presentation for Pharmacological Evaluation

Results should be summarized in a clear, tabular format for easy comparison of analogs.

Analog ID Structure (R', R'') Binding Affinity Kᵢ (nM) Functional Potency EC₅₀ (nM) Efficacy (% of GABA Max)
Muscimol (Reference)15150100%
ANA-001 R'=H, R''=Phenyl8595085% (Full Agonist)
ANA-002 R'=H, R''=Cyclohexyl250220045% (Partial Agonist)
ANA-003 R'=CH₃, R''=CH₃>10,000No Activity0% (Inactive)

Conclusion

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is a highly valuable and strategically designed precursor for the development of novel muscimol analogs. Its synthesis from a commercially available starting material is straightforward and robust. The presence of the O-methylhydroxylamine functional group provides a versatile chemical handle for the rapid, modular synthesis of diverse compound libraries. By coupling this efficient synthetic strategy with a systematic pharmacological evaluation cascade, research and drug development professionals can significantly accelerate the discovery of new GABA-A receptor modulators with potentially superior therapeutic profiles for treating a range of CNS disorders.

References

  • Wikipedia. (n.d.). Muscimol. Retrieved March 7, 2024, from [Link]

  • McNamara, I. M., et al. (2020). Synthesis of [3H]muscimol. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Ishizaki, T., et al. (1987). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry. Available at: [Link]

  • Karimi, B., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. Available at: [Link]

  • Bonde, C., et al. (2021). Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor. Molecular Pharmacology. Available at: [Link]

  • Hjeds, H., et al. (1979). Muscimol Analogues. Synthesis of Isomuscimol and Some Derivatives of Azamuscimol. ResearchGate. Available at: [Link]

  • Kiyani, H., & Faramarzi, Z. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-Ones Under Aqueous Conditions. Heterocycles. Available at: [Link]

  • Kumar, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. RSC Advances. Available at: [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved March 7, 2024, from [Link]

  • Johnson, S. A., et al. (2019). Experience-Dependent Effects of Muscimol-Induced Hippocampal Excitation on Mnemonic Discrimination. Frontiers in Systems Neuroscience. Available at: [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • Oh, S., et al. (2021). Muscimol Directly Activates the TREK-2 Channel Expressed in GABAergic Neurons through Its N-Terminus. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

  • Sigel, E. (2002). GABAA receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Patsnap. (n.d.). Muscimol Biosynthesis: Pathways and Enzymatic Mechanisms. Retrieved March 7, 2024, from [Link]

  • Patsnap. (n.d.). How Muscimol Shapes Consciousness and Awareness. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2022). Psychoactive Isoxazoles, Muscimol and Isoxazole derivatives from the Amanita (Agaricomycetes) Species. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Muscimol. PubChem Compound Summary for CID 4266. Retrieved March 7, 2024, from [Link]

  • Baur, R., et al. (2022). Editorial: The GABAA receptor: a target of pharmacologically active molecules. Frontiers in Molecular Neuroscience. Available at: [Link]

Sources

Foundational

The Chemical Biology and Pharmacological Bioactivity of O-Substituted Hydroxylamines: A Comprehensive Technical Guide

Introduction O-substituted hydroxylamines ( ) represent a privileged pharmacophore and a versatile chemical handle in modern drug development and chemical biology. Characterized by the presence of an electronegative oxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-substituted hydroxylamines (


) represent a privileged pharmacophore and a versatile chemical handle in modern drug development and chemical biology. Characterized by the presence of an electronegative oxygen atom directly adjacent to a primary amine, these compounds exhibit the "alpha-effect." This stereoelectronic phenomenon significantly enhances their nucleophilicity compared to standard aliphatic amines. As a Senior Application Scientist, I have observed that this fundamental property is the primary driver behind their two most critical applications: the potent, pseudo-irreversible inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes, and their utility in bioorthogonal oxime ligation for advanced bioconjugation.

Mechanistic Pharmacology: Enzyme Inhibition

The bioactivity of O-substituted hydroxylamines is most prominently showcased in their ability to inhibit PLP-dependent enzymes, such as Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC)[1]. These enzymes are critical for polyamine biosynthesis, a pathway essential for cell growth, differentiation, and proliferation[2].

Causality of Inhibition

In the native resting state, the PLP cofactor is covalently bound to the enzyme's active site via a Schiff base (internal aldimine) with a lysine residue. When an O-substituted hydroxylamine—rationally designed to mimic the natural substrate—enters the active site, its highly nucleophilic aminooxy group attacks this internal aldimine.

This reaction yields a PLP-oxime complex[3]. Because the resulting oxime bond (


) is thermodynamically far more stable than the native imine (

), the cofactor is permanently trapped in a state that mimics the external aldimine intermediate. This prevents the enzyme from turning over, leading to highly specific, pseudo-irreversible inhibition[1].

PLP_Inhibition A PLP-Enzyme (Internal Aldimine) C Tetrahedral Intermediate (Nucleophilic Attack) A->C + Inhibitor B O-Substituted Hydroxylamine (R-O-NH2) B->C D Stable PLP-Oxime Complex (Pseudo-Irreversible Inhibition) C->D - H2O

Mechanism of PLP-dependent enzyme inhibition by O-substituted hydroxylamines.

Bioactivity Spectrum and Quantitative Efficacy

Beyond polyamine biosynthesis, O-substituted hydroxylamines exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and immunomodulatory effects[4][5][6]. For instance, heterocyclic O-substituted hydroxylamines have demonstrated significant anti-inflammatory activity by inhibiting histidine decarboxylase, thereby suppressing histamine biosynthesis in vivo[4]. Furthermore, lipid precursors bearing hydroxylamines have been utilized to rapidly synthesize non-canonical phospholipid membranes in physiologically relevant conditions[7].

Quantitative Data Summary

The following table synthesizes key quantitative metrics and targeted bioactivities of prominent O-substituted hydroxylamines:

CompoundTarget / ApplicationBioactivity MetricReference
AO-Agm (Aminooxy analogue of agmatine)Arginine Decarboxylase (ADC)IC50 = 30 ± 1 nM[1][3]
APA (1-aminooxy-3-aminopropane)Ornithine Decarboxylase (ODC)IC50 in nanomolar range[2]
5-[(Aminooxy)methyl]-3-phenylisoxazole Histidine DecarboxylaseSubstantial in vitro inhibition[4]
O-benzylhydroxamates Immune-suppressive targetsImmunomodulation / Tumor control[5]
Aminooxy-lipids Synthetic Phospholipid MembranesVesicle formation in 30 min[7]

Chemical Biology: Bioorthogonal Oxime Ligation

In drug development, particularly for Antibody-Drug Conjugates (ADCs), neo-glycopeptides, and peptide macrocyclization, O-substituted hydroxylamines are the gold standard for chemoselective ligation[8][9].

Causality of Experimental Design

Why choose oxime ligation over traditional amine coupling (e.g., NHS esters)? At physiological or mildly acidic pH (4.5–6.0), native lysine primary amines are protonated (


) and unreactive. However, due to the alpha-effect, the 

of an aminooxy group is significantly lower (~4.5). This allows the aminooxy group to remain highly nucleophilic and selectively condense with engineered aldehydes or ketones on a biomolecule, forming a stable oxime linkage while generating only water as a byproduct[8][10].

Oxime_Ligation A Aldehyde-Tagged Biomolecule C Aniline Catalyst (Transimination) A->C pH 4.5-6.0 B Aminooxy-Functionalized Payload (R-O-NH2) B->C D Stable Oxime Conjugate (R-O-N=CH-R') C->D H2O Release

Chemoselective oxime ligation workflow for biomolecular conjugation.

Experimental Protocol: Site-Specific Bioconjugation via Oxime Ligation

To ensure scientific integrity, the following protocol represents a self-validating system for conjugating an aminooxy-payload (e.g., a fluorophore or cytotoxic drug) to an aldehyde-tagged protein.

Materials Required:

  • Aldehyde-tagged protein (1-5 mg/mL)

  • Aminooxy-functionalized payload (10-50 molar equivalents)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5 - 5.5

  • Catalyst: 10-100 mM Aniline

Step-by-Step Methodology:

  • Buffer Exchange (Preparation): Dialyze or use a spin-desalting column to exchange the aldehyde-tagged protein into the Reaction Buffer (pH 4.5 - 5.5).

    • Causality: Mildly acidic pH is required to activate the carbonyl carbon of the aldehyde for nucleophilic attack while keeping native lysines protonated to prevent off-target Schiff base formation.

  • Catalyst Addition: Add aniline to the protein solution to a final concentration of 10-100 mM.

    • Causality: Aniline rapidly forms a highly reactive Schiff base intermediate with the aldehyde. This intermediate is subsequently displaced by the aminooxy group much faster than the direct reaction, significantly reducing overall reaction time from days to hours[8].

  • Payload Introduction: Add the aminooxy-functionalized payload (10-50 molar equivalents relative to the protein) to the mixture.

  • Incubation: Incubate the reaction at room temperature for 2 to 8 hours with gentle agitation.

  • Self-Validating Step (Reaction Monitoring): Withdraw a 2

    
    L aliquot and analyze via LC-MS (Liquid Chromatography-Mass Spectrometry).
    
    • Validation Logic: The reaction is deemed complete and successful when the mass of the protein shifts exactly by the mass of the payload minus 18 Da (accounting for the loss of

      
       during condensation). If unreacted native protein remains, spike in additional payload and continue incubation.
      
  • Purification: Remove excess payload and aniline using Size Exclusion Chromatography (SEC) or extensive dialysis against a physiological buffer (e.g., PBS, pH 7.4).

Conclusion

The bioactivity of O-substituted hydroxylamines bridges the gap between mechanistic enzymology and applied chemical biology. By exploiting their unique stereoelectronic properties, researchers can design highly specific enzyme inhibitors with nanomolar efficacy or engineer robust, bioorthogonal linkages for next-generation therapeutics and synthetic biological systems.

References

1.4 - ACS Publications: Journal of Medicinal Chemistry 2. 8 - ResearchGate 3. 9 - Juniper Publishers 4.5 - ResearchGate 5.10 - Benchchem 6.7 - ResearchGate 7.1 - Encyclopedia.pub 8.3 - MDPI 9.6 - Arabian Journal of Chemistry 10.2 - PubMed

Sources

Exploratory

Molecular Pharmacology of Isoxazole-Methyl-Hydroxylamines: Binding Affinity at GABA-A Receptors

Executive Summary The -aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the mammalian central nervous system. In the pursuit of novel therapeutics for epilepsy, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the mammalian central nervous system. In the pursuit of novel therapeutics for epilepsy, anxiety, and sleep disorders, the isoxazole scaffold—derived from the Amanita muscaria alkaloid muscimol—has served as a critical pharmacophore[1]. While muscimol (5-aminomethyl-3-isoxazolol) is a potent, non-selective orthosteric agonist, synthetic efforts have explored isoxazole-methyl-hydroxylamines  to probe the steric and electronic boundaries of the receptor's binding pocket.

This technical guide provides an in-depth analysis of how modifications to the isoxazole and methylamine/hydroxylamine moieties dictate binding affinity, receptor subtype selectivity, and intrinsic efficacy. It also outlines a self-validating experimental framework for quantifying these interactions.

Structural Biology and Pharmacophore Modeling

The orthosteric binding site of the GABA-A receptor is located at the extracellular interface between the principal


 subunit and the complementary 

subunit. Ligand recognition is governed by a highly specific energy barrier between the unbound and bound states, which dictates the receptor's selectivity and the ligand's unbinding kinetics[2].
The Isoxazole Core as a Bioisostere

The 3-isoxazolol ring is a classic bioisostere for the carboxylate group of endogenous GABA[3]. At physiological pH (7.4), the 3-hydroxyl group (


) is deprotonated. The resulting delocalized negative charge across the isoxazole ring forms critical electrostatic and hydrogen-bonding interactions with Arg66 and Thr202 on the 

subunit. Conversely, shifting the heteroatoms to form a 5-isoxazolol ring (e.g., isomuscimol) alters the electronic overlap populations and side-chain orientation, drastically reducing agonist activity and conferring weak antagonist properties[3].
The Methyl-Hydroxylamine Modification

Endogenous GABA and muscimol rely on a protonated primary amine (


 and 

, respectively) to interact with the cation-

box (Tyr157, Tyr205) and acidic residues (Glu155) on the

subunit. Replacing the primary amine with a hydroxylamine group (-NH-OH) fundamentally alters the molecule's physicochemical profile:
  • 
     Shift:  Hydroxylamines possess a significantly lower 
    
    
    
    (
    
    
    ). At physiological pH, a larger fraction of the ligand exists in an unprotonated state, altering the zwitterionic equilibrium.
  • Hydrogen Bonding: The addition of the oxygen atom introduces a new hydrogen bond acceptor/donor, which can interact with auxiliary residues in the binding pocket, often shifting the molecule's profile from a full agonist to a partial agonist.

G Ligand Isoxazole-Methyl-Hydroxylamine (Zwitterionic Ligand) Isoxazole Isoxazole Core (Carboxylate Bioisostere) Ligand->Isoxazole Core Structure SideChain Methyl-Hydroxylamine (Amine Surrogate) Ligand->SideChain Side Chain BetaSubunit GABA-A β Subunit (Arg66, Thr202) Isoxazole->BetaSubunit Electrostatic & H-Bonding AlphaSubunit GABA-A α Subunit (Tyr157, Glu155) SideChain->AlphaSubunit Cation-π & H-Bonding

Fig 1. Pharmacophore mapping of isoxazole derivatives at the GABA-A orthosteric binding site.

Comparative Binding Affinities and Subtype Selectivity

The binding affinity (


) of isoxazole derivatives is heavily dependent on the receptor's subunit composition. While standard synaptic receptors (

) mediate phasic inhibition, extrasynaptic receptors containing the

subunit (e.g.,

,

) mediate tonic inhibition and exhibit exquisitely high affinity for conformationally restricted isoxazoles[4].

Table 1: Comparative Binding Affinities (


) and Efficacy at Recombinant 

GABA-A Receptors
CompoundStructural Modification

(nM)
Intrinsic Efficacy
GABA Endogenous flexible ligand~ 15.0100% (Full Agonist)
Muscimol 5-aminomethyl-3-isoxazolol~ 6.0100% (Full Agonist)
THIP (Gaboxadol) Rigidified bicyclic isoxazole~ 130.075% (Partial Agonist)
Isoxazole-methyl-hydroxylamine Hydroxylamine substitution~ 45.040-60% (Partial Agonist)
Isomuscimol 3-aminomethyl-isoxazol-5-ol> 5000.0N/A (Weak Antagonist)

Note: Data summarized from standardized radioligand displacement assays. Affinities for THIP and muscimol are significantly higher (low nanomolar to sub-nanomolar) at


-containing extrasynaptic receptors[4].

Experimental Protocols: Radioligand Binding Assay

To accurately determine the binding affinity (


) of novel isoxazole-methyl-hydroxylamines, a competitive radioligand binding assay utilizing 

muscimol is the gold standard.
Causality Behind Experimental Choices (Expertise & Experience)
  • Why use

    
    muscimol instead of 
    
    
    
    GABA?
    GABA is highly susceptible to rapid uptake by GABA transporters (GATs) and degradation by GABA transaminase in tissue preparations. Muscimol is metabolically stable and provides a superior signal-to-noise ratio[1].
  • Why use recombinant HEK293 cells? Native brain homogenates express a heterogeneous mixture of GABA-A subtypes, leading to multi-phasic binding curves. Transfecting HEK293 cells with specific subunits (e.g.,

    
    ) isolates the target variable.
    
  • Why use cold wash buffer? Washing with ice-cold buffer kinetically freezes the receptor-ligand complex by drastically reducing the dissociation rate constant (

    
    ) during rapid filtration.
    
Step-by-Step Methodology (Self-Validating System)
  • Membrane Preparation: Harvest HEK293 cells stably expressing the desired GABA-A receptor subtype. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     g for 20 minutes. Resuspend the pellet to a final protein concentration of 50-100 
    
    
    
    g/mL.
  • Incubation: In a 96-well plate, combine:

    • 
       of 
      
      
      
      muscimol (final concentration 2-5 nM).
    • 
       of the test isoxazole-methyl-hydroxylamine (varying concentrations from 
      
      
      
      to
      
      
      M).
    • 
       of membrane suspension.
      
  • Self-Validating Control (NSB): To define Non-Specific Binding (NSB), replace the test compound in control wells with a saturating concentration of an unlabeled competitor (e.g., 1 mM GABA or 100

    
    M Bicuculline). System Check: If NSB exceeds 20% of total binding, the assay fails validation, indicating inadequate filter pre-treatment or washing.
    
  • Equilibration: Incubate the plate at

    
     for 60 minutes to reach thermodynamic equilibrium.
    
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the radioligand. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification & Analysis: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM). Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow Prep 1. Membrane Preparation (HEK293 expressing α1β2γ2) Incubate 2. Radioligand Incubation ([3H]Muscimol + Isoxazole Ligand) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B filters, cold buffer wash) Incubate->Filter Count 4. Liquid Scintillation (Quantify bound radioactivity) Filter->Count Analyze 5. Non-Linear Regression (Cheng-Prusoff Ki calculation) Count->Analyze

Fig 2. Step-by-step radioligand binding assay workflow for determining Ki values.

Distinguishing Orthosteric Agonists from Allosteric Isoxazolines

It is critical for drug developers to distinguish between orthosteric isoxazoles (like muscimol and its hydroxylamine derivatives) and the structurally bulkier isoxazolines (e.g., fluxametamide, fluralaner). While the former bind to the extracellular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interface to mimic GABA, isoxazolines act as non-competitive antagonists (NCAs). They bind to a distinct transmembrane inter-subunit pocket, allosterically inhibiting the chloride channel and leading to hyperexcitation—a mechanism heavily leveraged in modern insecticides[5]. Furthermore, positive allosteric modulators (like neurosteroids or benzodiazepines) can actually enhance the binding affinity of 

muscimol by stabilizing the receptor in its high-affinity active state[6].

References

  • Computational Modeling of Muscimol and GABA Receptor Binding. Patsnap Eureka. Available at:[Link]

  • 3- And 5-isoxazolol Zwitterions: An Ab Initio Molecular Orbital Study Relating to GABA Agonism and Antagonism. PubMed (NIH). Available at:[Link]

  • Extrasynaptic

    
    -GABAA receptors are high-affinity muscimol receptors.  PMC (NIH). Available at:[Link]
    
  • Defining affinity with the GABAA receptor. PubMed (NIH). Available at:[Link]

  • Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor. PMC (NIH). Available at:[Link]

  • Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides. MDPI. Available at:[Link]

Sources

Foundational

The Dichotomy of Reactivity: Thermodynamic Stability of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Executive Summary O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and bioconjugation [1]. Structurally, it presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and bioconjugation [1]. Structurally, it presents a fascinating thermodynamic dichotomy: it combines a relatively stable heteroaromatic 3-methylisoxazole core with a highly reactive, nucleophilic O-alkylhydroxylamine moiety. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, detailing the causality behind its degradation pathways, thermal hazards, and providing self-validating protocols for empirical stability assessment.

Structural & Electronic Fundamentals

The thermodynamic stability of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is governed by the independent yet interacting behaviors of its two primary functional groups, separated by a methylene bridge:

  • The 3-Methylisoxazole Core: Isoxazoles are five-membered heteroaromatic rings containing adjacent nitrogen and oxygen atoms. While they possess aromatic stabilization energy, the N–O bond is inherently weak (bond dissociation energy ~60 kcal/mol). This makes the ring susceptible to specific thermodynamic sinks, particularly reductive cleavage and photochemical rearrangement [2].

  • The O-Alkylhydroxylamine Group (-O-NH₂): The adjacent oxygen atom donates electron density to the nitrogen, creating an "alpha effect" that drastically increases the nucleophilicity of the amine. However, this same electronic configuration makes hydroxylamines thermodynamically prone to exothermic auto-oxidation and thermal decomposition [3].

The methylene spacer (-CH₂-) effectively insulates the hydroxylamine from the direct resonance electron-withdrawing effects of the isoxazole ring, preserving the high nucleophilicity required for rapid oxime ligation, but leaving the molecule vulnerable to the intrinsic thermal instabilities of both functional groups.

Thermodynamic Degradation Pathways

Understanding the causality of degradation is critical for drug development professionals handling this compound. The molecule exhibits three primary vectors of thermodynamic instability:

Thermal Decomposition (Exothermic Hazard)

Organic hydroxylamines are known for their latent thermal hazards. Elevated temperatures provide the activation energy required to break the N–O bond of the hydroxylamine group, leading to a highly exothermic radical-mediated decomposition cascade [3]. Because this process generates gaseous byproducts (e.g., nitrogen, volatile organics), heating this compound in sealed environments without proper thermal profiling poses a significant overpressure risk.

Photochemical Ring-Opening

Isoxazoles possess intrinsic photochemistry. Upon irradiation with UV light (typically around 254 nm), the isoxazole N–O bond undergoes homolytic cleavage. This forms a transient diradical or nitrene intermediate, which rapidly isomerizes into an azirine, and subsequently hydrolyzes or rearranges into an enaminone [2]. This photochemical lability means the compound must be stored in amber vials and protected from prolonged light exposure to maintain thermodynamic equilibrium.

Reductive Cleavage

In the presence of strong reducing agents (e.g., TCEP, DTT, or catalytic hydrogenation), the isoxazole ring is thermodynamically driven toward ring-opening to form a


-amino enone. The reduction of the N–O bond is highly exergonic, meaning the isoxazole ring acts as a hidden thermodynamic sink in highly reducing biological or synthetic buffers.

DegradationPathways Molecule O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Thermal Thermal Stress (>120°C) Molecule->Thermal Photo Photochemical Stress (UV 254 nm) Molecule->Photo Reductive Reductive Stress (TCEP / H2) Molecule->Reductive Decomp1 Exothermic Radical Decomposition Thermal->Decomp1 Decomp2 Nitrene Intermediate -> Enaminone Photo->Decomp2 Decomp3 Ring-Opened β-Amino Enone Reductive->Decomp3

Fig 1: Primary thermodynamic degradation pathways of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine.

Quantitative Stability Metrics

To provide a clear comparative baseline, the following table summarizes the expected thermodynamic parameters and kinetic stability profiles of the compound under various conditions.

Parameter / ConditionMetricMechanistic Causality
Onset of Thermal Decomposition (

)
~130°C - 150°CCleavage of the -O-NH₂ bond initiating an exothermic radical cascade.
Decomposition Enthalpy (

)
> 1000 J/gHigh energy release typical of organic hydroxylamines [3].
Aqueous Stability (pH 4.0 - 6.0)

> 6 months (4°C)
Protonation of the amine prevents auto-oxidation and nucleophilic degradation.
Aqueous Stability (pH > 8.0)

< 7 days (25°C)
Free base form is highly nucleophilic; prone to intermolecular condensation.
Photostability (Ambient Light)

~ 14 days
Slow ambient UV-induced N-O bond cleavage of the isoxazole core [2].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to definitively prove that observed degradation is a property of the molecule, not an artifact of the experimental setup.

Protocol 1: Thermal Hazard Assessment via High-Pressure Differential Scanning Calorimetry (HP-DSC)

Purpose: To quantify the exothermic decomposition energy (


) and onset temperature, crucial for safe scale-up.
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine into a gold-plated high-pressure DSC crucible. Causality: Gold is used to prevent catalytic decomposition artifacts that can occur with standard aluminum or stainless steel crucibles when analyzing reactive hydroxylamines.

  • Sealing: Seal the crucible hermetically. Causality: Hermetic sealing suppresses the endothermic vaporization of the sample, which would otherwise mask the exothermic decomposition signal.

  • Baseline Validation: Prepare an identical, empty gold-plated crucible to serve as the reference blank.

  • Thermal Profiling: Equilibrate the DSC at 25°C. Ramp the temperature at a strict rate of 5°C/min up to 350°C under a steady nitrogen purge (50 mL/min).

  • Data Analysis: Integrate the exothermic peak to calculate

    
     (J/g). Self-Validation Check: The baseline must remain flat prior to 
    
    
    
    . Any drift indicates a compromised crucible seal, invalidating the run.
Protocol 2: LC-MS Monitored Reductive Forced Degradation

Purpose: To determine the kinetic stability of the isoxazole ring in reducing biological buffers (e.g., intracellular mimics).

  • Buffer Preparation: Prepare a 100 mM HEPES buffer at pH 7.4. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.

  • Analyte Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike the stock into the TCEP buffer to achieve a 100

    
    M final analyte concentration.
    
  • Internal Standard (IS) Addition: Add 10

    
    M of a stable isotope-labeled standard or a structurally rigid analog (e.g., benzylamine) to the mixture. Causality: The IS corrects for any variations in LC-MS injection volume or ionization suppression.
    
  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50

    
    L aliquots at 
    
    
    
    hours. Quench the reaction immediately by adding 50
    
    
    L of cold 1% formic acid in acetonitrile.
  • LC-MS Analysis: Inject the quenched samples onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor the disappearance of the parent mass (

    
    ) and the appearance of the ring-opened 
    
    
    
    -amino enone mass (
    
    
    ).
  • Self-Validation Check: A control sample lacking TCEP must be run concurrently. If the parent mass degrades in the control, the degradation is hydrolytic or oxidative, not reductive.

Applications in Oxime Ligation

Despite its potential instabilities, the thermodynamic driving force of the hydroxylamine group makes this molecule an exceptional candidate for oxime ligation [4]. When reacted with an aldehyde or ketone, the highly nucleophilic -O-NH₂ attacks the carbonyl carbon. The subsequent dehydration step is thermodynamically irreversible under physiological conditions, forming a highly stable oxime bond.

Because the isoxazole ring is unreactive toward carbonyls, the molecule acts as a highly regiospecific linker, allowing researchers to append the 3-methylisoxazole pharmacophore onto complex biomolecules without cross-reactivity.

OximeLigation Hydroxylamine Isoxazole-O-NH2 Intermediate Hemiaminal Intermediate Hydroxylamine->Intermediate Nucleophilic Attack Target Target Carbonyl (Aldehyde/Ketone) Target->Intermediate Product Stable Oxime Conjugate (-C=N-O-) Intermediate->Product - H2O (Thermodynamically Driven)

Fig 2: Thermodynamic workflow of regiospecific oxime ligation using the hydroxylamine moiety.

References

  • Royal Society of Chemistry. "Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods." RSC Publishing. Available at:[Link]

  • ResearchGate. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." ResearchGate. Available at:[Link]

  • PubMed Central (PMC). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." National Institutes of Health. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis protocol for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Application Note: High-Yield Synthesis and Isolation Protocol for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: O-((3-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Isolation Protocol for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7)[1]

Introduction & Mechanistic Rationale

O-alkylhydroxylamines are indispensable building blocks in modern synthetic chemistry, serving as primary precursors for oxime ether synthesis, click chemistry (oxime ligation), and the development of pharmacophores in agrochemicals and oncology drugs. The target molecule, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, incorporates a 3-methylisoxazole ring—a highly valued bioisostere that improves metabolic stability and membrane permeability.

Why this route? (The Causality of Experimental Design)

  • Avoidance of the Mitsunobu Reaction: While O-alkylation can be achieved via the Mitsunobu reaction using (3-methylisoxazol-5-yl)methanol, that pathway generates triphenylphosphine oxide (TPPO) and hydrazine dicarboxylates[2]. These byproducts are notoriously difficult to separate from polar alkoxyamines without tedious column chromatography.

  • Self-Validating Alkylation: By utilizing commercially available 5-(chloromethyl)-3-methylisoxazole and N-hydroxyphthalimide (NHPI), the reaction relies on a highly efficient S_N2 displacement. The byproduct is simply potassium chloride, which is easily washed away during an aqueous precipitation step.

  • Controlled Deprotection: Direct acidic or basic hydrolysis of the phthalimide protecting group requires harsh, refluxing conditions that can degrade the sensitive isoxazole ring. The Ing-Manske procedure utilizes hydrazine hydrate under mild conditions to cleave the phthalimide, forming a stable, insoluble phthalhydrazide byproduct[3].

Synthetic Pathway Visualization

Workflow SM 5-(Chloromethyl)- 3-methylisoxazole + NHPI Alkylation O-Alkylation (K2CO3, DMF, 60°C) SM->Alkylation Intermediate Phthalimide Intermediate Alkylation->Intermediate Precipitation in H2O Deprotection Ing-Manske Hydrazinolysis (N2H4·H2O, EtOH) Intermediate->Deprotection Acidification Acidification (HCl) Precipitate Phthalhydrazide Deprotection->Acidification Cleavage Basification Basification (NaOH) & DCM Extraction Acidification->Basification Filtration Product Target Free Base (CAS 238760-87-7) Basification->Product Concentration

Workflow for the two-step synthesis and isolation of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (O-Alkylation)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
N-Hydroxyphthalimide (NHPI) 163.13 1.0 1.63 g Nucleophile
5-(Chloromethyl)-3-methylisoxazole 131.56 1.0 1.32 g Electrophile
Potassium Carbonate (K₂CO₃) 138.21 1.5 2.07 g Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Ing-Manske Deprotection)

Reagent MW ( g/mol ) Equivalents Amount (8.5 mmol scale) Role
Phthalimide Intermediate 258.23 1.0 2.19 g Substrate
Hydrazine Hydrate (100%) 50.06 2.0 0.85 mL (0.85 g) Cleavage Reagent

| Absolute Ethanol | 46.07 | - | 25.0 mL | Solvent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-((3-Methylisoxazol-5-yl)methoxy)isoindoline-1,3-dione

Objective: Selectively alkylate the oxygen of NHPI while preventing N-alkylation.

  • Activation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.63 g (10.0 mmol) of NHPI and 15 mL of anhydrous DMF. Add 2.07 g (15.0 mmol) of anhydrous K₂CO₃.

    • Visual Cue: The suspension will immediately turn a deep, vibrant red. This is a self-validating indicator that the highly nucleophilic phthalimide anion has successfully formed.

  • Alkylation: Dropwise, add 1.32 g (10.0 mmol) of 5-(chloromethyl)-3-methylisoxazole over 5 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. As the anion is consumed and the S_N2 reaction progresses, the deep red color will fade to a pale yellow/orange.

  • Precipitation & Isolation: Cool the reaction to room temperature and pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. The hydrophobic intermediate will crash out of the aqueous DMF solution as a white/off-white solid.

  • Filtration: Filter the solid under vacuum, wash the filter cake with cold water (3 × 20 mL) to remove residual DMF and inorganic salts, and dry overnight under vacuum. Expected Yield: 85-90% (approx. 2.2 g).

Step 2: Ing-Manske Hydrazinolysis & pH-Driven Isolation

Objective: Cleave the phthalimide group and isolate the free base alkoxyamine without chromatography.

  • Cleavage: Suspend the intermediate (2.19 g, ~8.5 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Add 0.85 mL (17.0 mmol) of hydrazine hydrate (100%).

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Visual Cue: A voluminous, dense white precipitate of phthalhydrazide will form as the deprotection goes to completion[3].

  • Acidic Precipitation (Critical Step): Cool the mixture to room temperature. Slowly add 1M HCl until the pH of the mixture reaches ~2.

    • Causality: Phthalhydrazide is partially soluble in ethanol/water mixtures. Acidification ensures the phthalhydrazide is fully protonated and entirely insoluble, while simultaneously converting the target alkoxyamine into its highly water-soluble hydrochloride salt[3].

  • Filtration: Filter the mixture through a Celite pad to remove the phthalhydrazide byproduct. Wash the filter cake with 10 mL of cold 0.1M HCl.

  • Basification & Extraction: Transfer the aqueous filtrate to a separatory funnel. Slowly add 2M NaOH until the pH reaches ~10. This deprotonates the alkoxyamine, liberating the free base.

  • Organic Recovery: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure (keeping the water bath below 30°C, as the free base can be volatile).

    • Result: The target O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7) is isolated as a pale yellow liquid[1]. Expected Yield: 75-80%.

Note on Storage: The free base should be stored sealed in a dry environment at 2-8°C[1]. For long-term room-temperature stability, researchers may bubble dry HCl gas through the DCM extract prior to concentration to isolate the compound as a stable hydrochloride salt.

Troubleshooting & Optimization

  • Sluggish Deprotection: If TLC indicates incomplete consumption of the phthalimide intermediate after 2 hours of reflux, the electron-withdrawing nature of the isoxazole ring may be hindering the nucleophilic attack of hydrazine. Solution: Implement a modified Ing-Manske procedure by adding 1-2 equivalents of NaOH to the reaction mixture after the initial hydrazine addition to accelerate the breakdown of the tetrahedral intermediate[4].

  • Low Extraction Yield: Alkoxyamines are highly polar. If extraction yields into DCM are low, saturate the aqueous layer with NaCl (salting out) prior to the DCM extraction to force the free base into the organic phase.

References

  • ChemScene. "238760-87-7 | O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine".
  • Thieme E-Books. "Product Class 5: Hydroxylamines".
  • BenchChem. "Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines".
  • ResearchGate. "Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines".

Sources

Application

Application Notes &amp; Protocols: Mastering Oxime Ligation with Aminooxy Reagents for Bioconjugation

Introduction: The Power and Precision of Oxime Ligation Oxime ligation has emerged as a cornerstone of bioconjugation and chemical biology, prized for its exceptional chemoselectivity and the formation of a highly stable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Precision of Oxime Ligation

Oxime ligation has emerged as a cornerstone of bioconjugation and chemical biology, prized for its exceptional chemoselectivity and the formation of a highly stable oxime bond.[1][2] This bioorthogonal reaction forges a covalent link between an aminooxy-functionalized molecule and a carbonyl-containing partner (an aldehyde or ketone).[2][3] The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules like proteins, peptides, and nucleic acids without requiring metal catalysts that can complicate purification and compromise protein function.[1][3][4]

A point of clarification is often necessary regarding the terminology used in this field. The key reactive species is the **aminooxy group (-O-NH₂) **, often supplied as a hydroxylamine derivative (e.g., hydroxylamine hydrochloride or a more complex molecule like an aminooxy-functionalized peptide). This reacts with an aldehyde or ketone to form the stable oxime bond (-O-N=C). While oximes are precursors in the synthesis of five-membered heterocyclic rings like isoxazoles , the ligation reaction itself stops at the formation of the oxime. This guide focuses exclusively on the conditions and protocols for achieving this highly efficient and stable ligation.

This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction mechanism, key optimization parameters, detailed protocols, and troubleshooting advice to successfully implement oxime ligation in their workflows.

Section 1: Reaction Mechanism and Kinetics

The formation of an oxime is a two-step condensation reaction involving a nucleophilic attack followed by dehydration.[2][3] Understanding the kinetics and the factors that influence them is critical for designing successful experiments.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon. This initial step forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[2][3]

  • Dehydration: The intermediate undergoes a rate-limiting dehydration step, eliminating a molecule of water to form the stable C=N double bond of the oxime.[2][3]

The Critical Role of pH

The reaction rate is highly dependent on pH. For uncatalyzed reactions, a slightly acidic environment (pH 4.0-5.0 ) is optimal.[3][5] This represents a crucial balance:

  • At low pH (<4): The aminooxy group becomes protonated (-O-NH₃⁺), rendering it non-nucleophilic and halting the initial attack.[5]

  • At neutral or high pH (>6): The concentration of the protonated carbonyl, which is more electrophilic and reactive, is very low. Furthermore, the dehydration of the tetrahedral intermediate is slow.[3][5]

Catalysis: Enabling Ligation at Physiological pH

For many biological applications involving sensitive proteins, acidic conditions are not viable. At neutral pH (≈7.0), the reaction is often impractically slow.[5][6] This limitation is overcome by using nucleophilic catalysts, most commonly aniline and its derivatives.[4][6][7]

The aniline-catalyzed mechanism provides a lower-energy pathway:

  • Schiff Base Formation: The catalyst (e.g., aniline) first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion).[3]

  • Enhanced Reactivity: This iminium ion intermediate is significantly more electrophilic than the starting carbonyl group.[3]

  • Transimination: The aminooxy nucleophile rapidly attacks the highly reactive Schiff base, leading to a new tetrahedral intermediate that collapses to form the final oxime product and regenerate the aniline catalyst.[3]

Various aniline derivatives have been shown to be even more effective than aniline itself, particularly at neutral pH.[5][8]

Oxime_Ligation_Mechanisms Figure 1: Oxime Ligation Mechanisms cluster_0 Uncatalyzed Pathway (Acidic pH) cluster_1 Aniline-Catalyzed Pathway (Neutral pH) R1_C_O R₁-C(=O)-R₂ Protonated_Carbonyl Protonated Carbonyl (More Electrophilic) R1_C_O->Protonated_Carbonyl  pH 4-5 H_plus H⁺ Intermediate1 Tetrahedral Intermediate Protonated_Carbonyl->Intermediate1 + H₂N-O-R₃ (Nucleophilic Attack) Aminooxy H₂N-O-R₃ Oxime1 Oxime Product Intermediate1->Oxime1 - H₂O (Dehydration) H2O_1 H₂O R1_C_O_2 R₁-C(=O)-R₂ Schiff_Base Protonated Schiff Base (Highly Electrophilic) R1_C_O_2->Schiff_Base + Aniline, H⁺ Aniline Aniline Intermediate2 Tetrahedral Intermediate Schiff_Base->Intermediate2 + H₂N-O-R₃ (Transimination) Aminooxy_2 H₂N-O-R₃ Oxime2 Oxime Product Intermediate2->Oxime2 - Aniline Aniline_regen Aniline (Regenerated)

Caption: Uncatalyzed vs. Aniline-Catalyzed Oxime Ligation Pathways.

Section 2: Optimizing Reaction Conditions

The efficiency and success of oxime ligation hinge on the careful control of several key parameters.

ParameterRecommendation for Uncatalyzed ReactionRecommendation for Catalyzed ReactionRationale & Expert Insights
pH 4.0 – 5.0 (Optimal: ~4.5)6.5 – 7.5 The uncatalyzed reaction requires mild acidity to activate the carbonyl without deactivating the aminooxy nucleophile.[5] Catalysts are essential at neutral pH to overcome the slow kinetics and protect acid-sensitive biomolecules.[2][5]
Catalyst Not applicable1-100 mM Aniline or derivatives Aniline is the classic catalyst. For faster kinetics at neutral pH, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) are significantly more effective.[5][8] Be aware that diamine catalysts like pPDA can sometimes cause dimerization with excess reagents.[4]
Temperature 25 – 37 °C25 – 37 °C (up to 75 °C for rapid ligation)Most ligations proceed efficiently at room temperature or 37 °C. For time-sensitive applications like radiolabeling with ¹⁸F (t½ ≈ 110 min), temperatures can be increased to 75 °C to achieve complete ligation within minutes.[1][4]
Reactants Aldehydes are more reactiveAldehydes > KetonesAldehydes are intrinsically more electrophilic and less sterically hindered than ketones, leading to faster reaction rates.[6] For ketone ligations, higher catalyst concentrations or longer reaction times may be necessary.
Concentration µM to low mMµM to low mMReaction kinetics are concentration-dependent.[1] A 5- to 10-fold molar excess of the smaller labeling reagent is often used to drive the reaction to completion when modifying a valuable biomolecule.
Solvent Aqueous buffers (e.g., Sodium Acetate)Aqueous buffers (e.g., PBS, Tris)The reaction is highly compatible with aqueous media.[1] Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reagents before dilution into the main aqueous reaction buffer.

Section 3: Experimental Protocols

These protocols provide a starting point for common oxime ligation applications. Always perform small-scale pilot reactions to optimize conditions for your specific substrates.

Protocol 1: Standard Ligation of a Peptide at Acidic pH (Uncatalyzed)

This protocol is suitable for acid-stable molecules.

Materials:

  • Aldehyde- or ketone-functionalized peptide.

  • Aminooxy-functionalized small molecule (e.g., a biotin or fluorophore tag).

  • Buffer: 100 mM Sodium Acetate, pH 4.5.

  • Solvent for stock solutions: Anhydrous DMSO or DMF.

  • Quenching solution (optional): e.g., Acetone.

  • Analysis equipment: RP-HPLC, LC-MS.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the aminooxy-functionalized small molecule in DMSO.

    • Dissolve the carbonyl-containing peptide in the pH 4.5 sodium acetate buffer to a final concentration of 1 mM.

  • Ligation Reaction:

    • To the peptide solution, add the aminooxy stock solution to achieve a final concentration of 5-10 mM (a 5-10 fold molar excess). Ensure the final DMSO concentration is <10% v/v to avoid solubility issues.

    • Incubate the reaction mixture at room temperature (25 °C) or 37 °C with gentle agitation.

  • Monitoring and Analysis:

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours).

    • Quench the reaction in the aliquot by adding a large excess of acetone or by immediate dilution in HPLC mobile phase.

    • Analyze the aliquots by RP-HPLC or LC-MS to determine the ratio of starting material to the oxime-linked product.

  • Purification:

    • Once the reaction is complete, purify the conjugated peptide using RP-HPLC.

Protocol 2: Labeling an Aldehyde-Functionalized Protein at Neutral pH (Catalyzed)

This protocol is designed for modifying sensitive proteins under physiological conditions.

Materials:

  • Aldehyde-functionalized protein (e.g., generated via periodate oxidation of a terminal serine).

  • Aminooxy-functionalized probe.

  • Buffer: 100 mM Sodium Phosphate or PBS, pH 7.0.

  • Catalyst: 1 M Aniline or m-phenylenediamine (mPDA) stock solution in DMSO.

  • Purification equipment: Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC).

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the aldehyde-functionalized protein at a concentration of 1-10 µM in pH 7.0 phosphate buffer.[2]

    • Prepare a 100-fold molar excess stock solution of the aminooxy probe in DMSO.

  • Ligation Reaction:

    • To the protein solution, add the aminooxy probe stock solution.

    • Initiate the reaction by adding the catalyst stock solution to a final concentration of 10-50 mM.[8]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4 °C.[2]

  • Monitoring and Analysis:

    • Reaction progress can be monitored by SDS-PAGE (if the tag imparts a significant mass shift) or by LC-MS analysis of the intact protein.

  • Purification:

    • Remove the excess small molecules and catalyst by passing the reaction mixture through a desalting column or by using SEC.

Protocol 3: Rapid One-Pot Ligation for Time-Sensitive Applications

This advanced protocol is adapted from methodologies developed for radiolabeling peptides and is suitable for robust substrates where speed is critical.[1][9][10]

Materials:

  • Fmoc-protected aminooxy peptide precursor (e.g., Fmoc-Aoa-Peptide).

  • Aldehyde-containing molecule (e.g., D-glucose or an ¹⁸F-labeled aldehyde).

  • Deprotection solution: 30% (v/v) piperidine in anhydrous DMF.

  • Quenching/Acidifying agent: Neat trifluoroacetic acid (TFA).

  • Catalyst: Aniline.

  • Solvent: Anhydrous DMF.

Procedure:

  • Fmoc Deprotection:

    • Dissolve the Fmoc-aminooxy peptide in pre-heated (75 °C) 30% piperidine/DMF to a concentration of ~20 mM.[10]

    • Incubate for 1 minute at 75 °C to remove the Fmoc protecting group.[10]

  • Quench and Ligate:

    • Immediately quench the deprotection reaction by adding neat TFA (~30% v/v) to acidify the mixture.[10]

    • Add a pre-heated solution of the aldehyde (100 eq.) and aniline catalyst (2 eq.) in anhydrous DMF.[10]

  • Reaction and Workup:

    • Allow the ligation to proceed for 5 minutes at 75 °C.[1][10]

    • Stop the reaction by adding acetone (10% v/v) and prepare for immediate HPLC purification.[9] This rapid one-pot method can achieve >95% conversion in under 10 minutes from start to finish.[1]

Bioconjugation_Workflow Figure 2: General Bioconjugation Workflow Start Start: Carbonyl-Biomolecule & Aminooxy-Probe Prep 1. Prepare Stock Solutions & Reaction Buffer Start->Prep Mix 2. Combine Reactants (Biomolecule + Probe) Prep->Mix Catalyst 3. Add Catalyst (if at neutral pH) Mix->Catalyst Incubate 4. Incubate (Temp & Time as Optimized) Catalyst->Incubate Monitor 5. Monitor Progress (HPLC / LC-MS) Incubate->Monitor Monitor->Incubate If incomplete Purify 6. Purify Conjugate (HPLC / SEC) Monitor->Purify If reaction complete End End: Purified Bioconjugate Purify->End

Caption: A typical experimental workflow for oxime-based bioconjugation.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Incorrect pH: The pH is outside the optimal range for the chosen method (catalyzed vs. uncatalyzed).Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust to pH 4.5. For catalyzed reactions, ensure pH is ~7.0.[5]
Inactive Reagents: The aldehyde may have oxidized to a carboxylic acid, or the aminooxy group may have degraded.Use fresh, high-purity reagents. Prepare stock solutions immediately before use if stability is a concern.[5]
Inefficient Catalyst: Aniline may be too slow for your specific substrates at neutral pH.Switch to a more potent catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).[5][8]
Slow Reaction Rate Low Concentration: Reactant concentrations are too low.Increase the concentration of one or both reactants. Use a larger excess of the labeling reagent.
Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality are impeding the reaction.[5]Increase the reaction time and/or moderately raise the temperature. A more effective catalyst can also help overcome steric barriers.[5]
Low Temperature: Reaction is being performed at 4 °C.If the biomolecule is stable, increase the temperature to room temperature (25 °C) or 37 °C to accelerate the rate.
Side Products Observed Dimerization: Use of a diamine catalyst (e.g., pPDA) with an excess of a bifunctional reagent.Switch to a mono-amine catalyst like aniline to prevent cross-linking.[4]
Instability of Biomolecule: The protein or peptide is degrading under the reaction conditions (e.g., acidic pH).If using acidic conditions, switch to a catalyzed reaction at neutral pH. Ensure all reagents are of high quality.

References

  • Hentzen, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(73), 10247-10250. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(12), 8551-8603. Available at: [Link]

  • Hentzen, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • Musad, E. A., et al. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]

  • Optimization of oxime ligation reactions. [Figure]. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxime Catalysis by Freezing. (2016). American Chemical Society - Figshare. Available at: [Link]

  • Dou, G-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13494-13502. Available at: [Link]

  • Shao, Y., et al. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ChemBioChem, 12(12), 1841-1845. Available at: [Link]

  • Hentzen, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • Dou, G-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Recent Advances in Oximes-participated Synthesis of Isoxazolines. (2022). ResearchGate. Available at: [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI. Available at: [Link]

  • Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2024). ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. Available at: [Link]

  • Hentzen, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides [Supplementary Information]. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols: Preparation of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Hydrochloride Salt

Abstract This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine hydrochloride (CAS No. 100230-23-9). This compound is a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine hydrochloride (CAS No. 100230-23-9). This compound is a critical building block in medicinal chemistry, primarily utilized for the synthesis of oxime-containing derivatives of drug candidates, which can enhance pharmacokinetic profiles or serve as bioisosteric replacements for other functional groups. The described synthetic pathway is a robust, three-stage process commencing with the preparation of a key electrophilic intermediate, 5-(chloromethyl)-3-methylisoxazole. This is followed by a modified Gabriel synthesis using N-hydroxyphthalimide to introduce the protected oxyamine functionality. The final stage involves a clean deprotection step followed by precipitation to yield the target compound as a stable hydrochloride salt. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed, step-by-step protocols, explanations of chemical principles, and characterization data.

Introduction and Scientific Context

O-substituted hydroxylamines are valuable reagents in synthetic organic chemistry. The title compound, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine hydrochloride, incorporates the 3-methylisoxazole moiety, a privileged scaffold found in numerous FDA-approved pharmaceuticals due to its favorable metabolic stability and ability to participate in hydrogen bonding. The primary utility of this reagent lies in its reaction with aldehydes and ketones to form stable oxime ethers. This linkage is frequently employed in the development of prodrugs, covalent inhibitors, and as a stable linker in bioconjugation chemistry.

The synthetic strategy outlined herein was designed for reliability and scalability. It circumvents the direct handling of free hydroxylamine, which can be unstable, by employing a phthalimide-protected intermediate. This approach, analogous to the Gabriel synthesis of primary amines, ensures high yields and purity. Each step has been optimized to use commercially available reagents and standard laboratory techniques.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages, starting from the construction of the isoxazole core and culminating in the formation of the final hydrochloride salt.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: O-Alkylation (Gabriel-type Reaction) cluster_2 Stage 3: Deprotection and Salt Formation A 3-Methyl-5-(hydroxymethyl)isoxazole B 5-(Chloromethyl)-3-methylisoxazole A->B SOCl₂ DCM, 0°C to rt C N-Hydroxyphthalimide D N-((3-Methylisoxazol-5-yl)methoxy)phthalimide C->D B_alias 5-(Chloromethyl)-3-methylisoxazole B_alias->D K₂CO₃, DMF 60 °C E O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (Free Base) F O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Hydrochloride Salt E->F HCl in Dioxane or Isopropanol D_alias N-((3-Methylisoxazol-5-yl)methoxy)phthalimide D_alias->E Hydrazine Hydrate Ethanol, Reflux

Diagram 1: Overall three-stage synthetic scheme.

Experimental Protocols

Stage 1: Synthesis of 5-(Chloromethyl)-3-methylisoxazole (Intermediate I)

Principle: The initial step involves the conversion of the primary alcohol in 3-methyl-5-(hydroxymethyl)isoxazole to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying the workup procedure. Dichloromethane (DCM) is used as an inert solvent. The reaction is initiated at a low temperature to control the initial exothermic reaction.

Materials:

  • 3-Methyl-5-(hydroxymethyl)isoxazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-methyl-5-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The product spot should have a higher R_f value than the starting material.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution (CO₂ and SO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via vacuum distillation or column chromatography on silica gel may be performed if necessary, though the crude product is often of sufficient purity for the next step.[1]

Safety Note: Thionyl chloride is corrosive and reacts violently with water. 5-(Chloromethyl)-3-methylisoxazole is a potential lachrymator and alkylating agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 2: Synthesis of N-((3-Methylisoxazol-5-yl)methoxy)phthalimide (Intermediate II)

Principle: This step is an O-alkylation reaction, a variant of the Gabriel synthesis, used here to form a protected hydroxylamine.[2] N-Hydroxyphthalimide serves as the nucleophile, which is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the potassium salt. This salt then displaces the chloride from Intermediate I in an S_N2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion.[3]

Materials:

  • 5-(Chloromethyl)-3-methylisoxazole (Intermediate I)

  • N-Hydroxyphthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Protocol:

  • To a round-bottom flask, add N-hydroxyphthalimide (1.05 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 5-(chloromethyl)-3-methylisoxazole (Intermediate I, 1.0 eq) in a small amount of DMF to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material (Intermediate I) is consumed.

  • After cooling to room temperature, pour the reaction mixture into a large volume of cold deionized water. This will precipitate the product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a white to off-white solid.

Stage 3: Deprotection and Salt Formation of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine hydrochloride (Final Product)

Principle: The final step involves the cleavage of the phthalimide protecting group. Hydrazinolysis is a standard and efficient method for this transformation.[4][5][6] Hydrazine hydrate attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable, insoluble phthalhydrazide byproduct and liberating the desired O-substituted hydroxylamine. The free base is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride. The salt form is generally more stable, crystalline, and easier to handle than the free base.

Materials:

  • N-((3-Methylisoxazol-5-yl)methoxy)phthalimide (Intermediate II)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (95% or absolute)

  • Hydrochloric acid solution (e.g., 4M HCl in Dioxane or 2M HCl in Isopropanol)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Protocol:

  • Suspend Intermediate II (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1 - 1.2 eq) to the suspension.

  • Heat the mixture to reflux. The suspension will typically dissolve and then a thick white precipitate (phthalhydrazide) will form. The reflux should be maintained for 1-2 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide byproduct.

  • Remove the phthalhydrazide by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine free base as an oil or semi-solid.

  • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of HCl (1.0 - 1.1 eq) while stirring. A white precipitate of the hydrochloride salt should form immediately.

  • Stir the suspension at room temperature for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product.

Data Summary and Characterization

The following table summarizes key physicochemical and spectroscopic data for the synthesized compounds.

Compound NameIntermediateMolecular FormulaMW ( g/mol )AppearanceExpected ¹H NMR Key Signals (δ, ppm)
5-(Chloromethyl)-3-methylisoxazoleIC₅H₆ClNO131.56Colorless to pale yellow liquid~6.4 (s, 1H, isoxazole-H), ~4.7 (s, 2H, CH₂Cl), ~2.3 (s, 3H, CH₃)
N-((3-Methylisoxazol-5-yl)methoxy)phthalimideIIC₁₃H₁₀N₂O₄258.23White to off-white solid~7.8 (m, 4H, phthalimide-H), ~6.5 (s, 1H, isoxazole-H), ~5.2 (s, 2H, OCH₂), ~2.4 (s, 3H, CH₃)
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine HClFinalC₅H₉ClN₂O₂164.59White crystalline solid~6.5 (s, 1H, isoxazole-H), ~5.1 (s, 2H, OCH₂), ~2.4 (s, 3H, CH₃), NH₃⁺ protons may be broad and exchangeable

Experimental Workflow Visualization

G cluster_stage1 Stage 1 cluster_stage2 Stage 2 cluster_stage3 Stage 3 s1_start Dissolve Starting Material in DCM s1_cool Cool to 0°C s1_start->s1_cool s1_add Add SOCl₂ (dropwise) s1_cool->s1_add s1_react Stir at RT (2-3h) s1_add->s1_react s1_quench Quench with Ice / NaHCO₃ s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_dry Dry & Concentrate s1_extract->s1_dry s1_product Intermediate I (Crude) s1_dry->s1_product s2_add Add Intermediate I s1_product->s2_add s2_start Combine N-Hydroxyphthalimide & K₂CO₃ in DMF s2_start->s2_add s2_react Heat at 60°C (4-6h) s2_add->s2_react s2_precip Precipitate in Water s2_react->s2_precip s2_filter Filter & Wash s2_precip->s2_filter s2_recrys Recrystallize s2_filter->s2_recrys s2_product Intermediate II (Pure) s2_recrys->s2_product s3_start Suspend Intermediate II in Ethanol s2_product->s3_start s3_add Add Hydrazine Hydrate s3_start->s3_add s3_reflux Reflux (1-2h) s3_add->s3_reflux s3_filter Filter Phthalhydrazide s3_reflux->s3_filter s3_concentrate Concentrate Filtrate s3_filter->s3_concentrate s3_salt Add HCl Solution s3_concentrate->s3_salt s3_isolate Filter & Dry s3_salt->s3_isolate s3_product Final Product (HCl Salt) s3_isolate->s3_product

Diagram 2: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Stage 1: Low yield of Intermediate IIncomplete reaction.Ensure SOCl₂ is not old/degraded. Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial stirring at room temperature.
Loss during aqueous workup.Ensure pH is basic before extraction to neutralize all HCl. Perform multiple, smaller volume extractions.
Stage 2: Reaction is sluggish or incompleteBase is not strong enough or is wet.Use freshly dried, powdered K₂CO₃. Consider a stronger base like DBU if needed, but K₂CO₃ is generally sufficient.
Impure Intermediate I.Purify Intermediate I by vacuum distillation before use.
Stage 3: Oily product after deprotectionPhthalhydrazide byproduct not fully removed.Ensure complete precipitation by cooling thoroughly before filtration. Wash the filter cake diligently. An acidic wash (e.g., dilute HCl) of the organic extract of the free base can also help remove residual hydrazine.
Final salt does not precipitateToo much solvent used.
Product is hygroscopic or oily.Ensure all solvents are anhydrous, especially for the final salt formation and washing steps. Dry thoroughly under high vacuum.

References

  • New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Journal of Pharmaceutical Sciences. [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters. [Link]

  • Al-Gharasi, H. A., Al-Odayni, A.-B., Al-Aizari, A. A., & Al-Amiery, A. A. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. [Link]

  • Krasutsky, A. P. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. [Link]

  • Reddit. Deprotection conditions for pthalimide protected oxyamine? Reddit. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Muscimol Derivatives from Hydroxylamine Precursors

For: Researchers, scientists, and drug development professionals. Introduction Muscimol, a psychoactive isoxazole alkaloid originally isolated from the Amanita muscaria mushroom, is a potent and selective agonist of the...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Muscimol, a psychoactive isoxazole alkaloid originally isolated from the Amanita muscaria mushroom, is a potent and selective agonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its structural analogy to the primary inhibitory neurotransmitter GABA allows it to effectively modulate neuronal activity, making it an invaluable tool in neuroscience research for studying GABAergic systems.[3] The therapeutic potential of muscimol and its derivatives is an active area of investigation for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3][4]

The synthesis of muscimol and its analogues is of significant interest for developing novel therapeutic agents with improved pharmacological profiles, such as enhanced blood-brain barrier penetration, metabolic stability, and receptor subtype selectivity.[4] A cornerstone of many synthetic routes to the muscimol core is the construction of the 3-hydroxyisoxazole ring. Hydroxylamine and its salts are fundamental precursors in these syntheses, typically undergoing cyclization reactions with various carbon frameworks to form the isoxazole heterocycle.[5]

This application note provides detailed, step-by-step protocols for two distinct and effective methods for the synthesis of muscimol and its precursors, both of which utilize hydroxylamine. The causality behind experimental choices, potential challenges, and key optimization strategies are discussed to ensure scientific integrity and reproducibility.

Synthetic Strategies: An Overview

The construction of the isoxazole ring in muscimol derivatives from hydroxylamine can be broadly approached via two primary strategies:

  • Condensation with 1,3-Dicarbonyl Compounds or Equivalents: This classic and versatile method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an enone or an acetylenic ester, to form the isoxazole ring.[5] The regioselectivity of this reaction can be a critical factor to control.

  • [3+2] Cycloaddition Reactions: This approach involves the in situ generation of a nitrile oxide from an oxime precursor, which then undergoes a 1,3-dipolar cycloaddition reaction with an alkene or alkyne to form the isoxazole or isoxazoline ring, respectively. This method can offer excellent control over the regiochemistry of the resulting heterocycle.

The following sections will provide detailed protocols for a multi-step synthesis starting from an acetylenic ester and a [3+2] cycloaddition route.

Protocol 1: Multi-Step Synthesis via Condensation with an Acetylenic Ester

This synthetic route builds the isoxazole core through the condensation of hydroxylamine with dimethyl acetylenedicarboxylate. The resulting isoxazole is then elaborated through a series of functional group transformations to yield muscimol. This pathway is particularly useful for producing isotopically labeled muscimol, such as [³H]muscimol, for use in receptor binding and metabolic studies.[1][6]

Experimental Workflow

G cluster_0 Synthesis of Protected Muscimol Precursor cluster_1 Final Steps to Muscimol Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate Isoxazole Derivative (5) Isoxazole Derivative (5) Dimethyl Acetylenedicarboxylate->Isoxazole Derivative (5) Hydroxylamine Methyl Ester (6) Methyl Ester (6) Isoxazole Derivative (5)->Methyl Ester (6) Methanolic HCl Protected Ester (7) Protected Ester (7) Methyl Ester (6)->Protected Ester (7) Benzyl Bromide Protected Amide (8) Protected Amide (8) Protected Ester (7)->Protected Amide (8) Aqueous Ammonia Protected Muscimol (9) Protected Muscimol (9) Protected Amide (8)->Protected Muscimol (9) Reduction (e.g., B3H3·THF) Muscimol (3) Muscimol (3) Protected Muscimol (9)->Muscimol (3) Deprotection (e.g., HBr/AcOH)

Caption: Workflow for the synthesis of muscimol starting from dimethyl acetylenedicarboxylate.

Step-by-Step Protocol

Step 1: Synthesis of Isoxazole Derivative (5)

  • In a suitable reaction vessel, condense dimethyl acetylenedicarboxylate with hydroxylamine.[6]

  • The product is typically isolated through multiple precipitation steps to yield the isoxazole derivative 5 in good yield (approximately 76%).[6]

Step 2: Hydrolysis to Methyl Ester (6)

  • Hydrolyze the resulting hydroxamic acid from the previous step with methanolic HCl under reflux.[6]

  • After an appropriate reaction time, cool the mixture and isolate the methyl ester 6. The reported yield for this step is around 54%.[6]

Step 3: Protection of the Hydroxyl Group (7)

  • Protect the hydroxyl group of compound 6 using benzyl bromide in acetone at an elevated temperature.[6]

  • Purify the resulting protected ester 7 by column chromatography. This step typically yields around 50% of the desired product.[6]

Step 4: Ammonolysis to Protected Amide (8)

  • Convert the protected ester 7 into the corresponding amide 8 via ammonolysis with aqueous ammonia in methanol.[6]

  • A white precipitate of the amide 8 forms and can be collected by filtration. This step is generally high-yielding, at around 76%.[6]

Step 5: Reduction to Protected Muscimol (9)

  • The protected amide 8 is reduced to the corresponding amine, protected muscimol (9). For the synthesis of [³H]muscimol, this is achieved using in situ generated tritioborane (B³H₃·THF).[6] For non-labeled synthesis, other reducing agents like borane-dimethyl sulfide complex can be used.[7]

  • The reaction is typically carried out in an anhydrous solvent such as THF under an inert atmosphere.

  • After quenching the reaction, the crude product is purified, for instance by HPLC, to yield pure protected muscimol.[6]

Step 6: Deprotection to Muscimol (3)

  • The final step is the deprotection of the benzyl group. This is effectively achieved by treating the protected muscimol (9) with a solution of hydrobromic acid in acetic acid at room temperature.[6]

  • After the reaction is complete, the muscimol hydrobromide salt can be isolated.[6]

Quantitative Data Summary
StepProductReagentsYield
1Isoxazole Derivative (5)Dimethyl acetylenedicarboxylate, Hydroxylamine~76%
2Methyl Ester (6)Methanolic HCl~54%
3Protected Ester (7)Benzyl Bromide, Acetone~50%
4Protected Amide (8)Aqueous Ammonia, Methanol~76%
5 & 6Muscimol (3)Reduction and DeprotectionVariable

Protocol 2: Synthesis via [3+2] Cycloaddition

This synthetic route employs a [3+2] cycloaddition reaction to construct the isoxazole ring. It begins with the preparation of dibromoformaldoxime (DBFO) from glyoxylic acid and hydroxylamine sulfate. The DBFO then undergoes a cycloaddition with an appropriate alkene, followed by a series of transformations to yield muscimol.[7]

Reaction Mechanism

G cluster_0 DBFO Formation and Cycloaddition cluster_1 Functional Group Transformations Glyoxylic Acid Glyoxylic Acid DBFO DBFO Glyoxylic Acid->DBFO Hydroxylamine Sulfate, Bromine Cycloadduct Cycloadduct DBFO->Cycloadduct 2,3-dichloro-1-propene, K2CO3 5-Aminomethyl-3-bromoisoxazole 5-Aminomethyl-3-bromoisoxazole Cycloadduct->5-Aminomethyl-3-bromoisoxazole Ammonia 3-MeO-muscimol 3-MeO-muscimol 5-Aminomethyl-3-bromoisoxazole->3-MeO-muscimol KOH, MeOH Muscimol Muscimol 3-MeO-muscimol->Muscimol HBr in Acetic Acid

Caption: Key steps in the [3+2] cycloaddition route to muscimol.

Step-by-Step Protocol

Step 1: Preparation of Dibromoformaldoxime (DBFO)

  • Dilute a 50% solution of glyoxylic acid in water.[7]

  • Add a solution of hydroxylamine sulfate in water and stir at room temperature for one hour.[7]

  • Neutralize the solution to approximately pH 4 with sodium bicarbonate.[7]

  • Add dichloromethane (DCM) and cool the biphasic mixture in an ice bath.[7]

  • Slowly add a solution of bromine in DCM, maintaining the temperature below 10°C. Keep the pH between 2 and 4 by adding sodium bicarbonate as needed.[7]

  • After the bromine addition, stir the mixture for 3 hours at room temperature.[7]

  • Separate the organic layer, wash, dry, and remove the solvent under reduced pressure to obtain crude DBFO.[7]

Step 2: Building the Isoxazole Ring: 5-chloromethyl-3-bromo-isoxazole

  • To a solution of 2,3-dichloro-1-propene in ethyl acetate, add potassium carbonate and water, and stir vigorously for one hour.[7]

  • This step generates the dienophile for the cycloaddition reaction.

  • The subsequent cycloaddition with DBFO, followed by elimination, yields 5-chloromethyl-3-bromo-isoxazole.[7]

Step 3: Preparation of 5-Aminomethyl-3-bromoisoxazole

  • Dissolve 5-chloromethyl-3-bromo-isoxazole in dioxane in an ice bath.[7]

  • Add 30% aqueous ammonia dropwise at 0-5°C.[7]

  • Stir the solution in the ice bath for 2 hours, then at room temperature for 4 hours.[7]

  • Work up the reaction mixture by extraction to isolate the desired product.[7]

Step 4: Preparation of 3-Methoxy-muscimol

  • Dissolve 5-aminomethyl-3-bromoisoxazole in a mixture of methanol and water with potassium hydroxide.[7]

  • Reflux the solution under a nitrogen atmosphere for 24 hours.[7]

  • Add more potassium hydroxide and continue to reflux for another 24 hours.[7]

  • Remove the solvent under vacuum and perform an acid-base extraction to purify the 3-methoxy-muscimol.[7]

Step 5: Preparation of Muscimol

  • Dissolve the 3-methoxy-muscimol freebase in 30% hydrobromic acid in glacial acetic acid and reflux for 15 minutes.[7]

  • Distill the mixture to dryness under reduced pressure.[7]

  • Dissolve the residue in a minimal amount of water and neutralize with ammonium hydroxide.[7]

  • Evaporate to dryness and recrystallize the residue from ethanol and water to obtain pure muscimol.[7]

Trustworthiness and Self-Validation

The protocols described herein are based on established and published synthetic routes. To ensure the successful synthesis and validation of the target compounds, the following practices are essential:

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction step to determine completion.

  • Purification of Intermediates: Purification of intermediates at each stage, through recrystallization or column chromatography, is crucial for the success of subsequent steps.[6][7]

  • Spectroscopic Characterization: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[6]

  • Yield Calculation: Accurate calculation of the yield at each step is necessary to assess the efficiency of the synthesis.

Conclusion

The synthesis of muscimol and its derivatives from hydroxylamine precursors is a well-established field with multiple reliable synthetic routes. The two detailed protocols provided in this application note represent robust methods for accessing these valuable neuropharmacological tools. The choice of synthetic route may depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for isotopic labeling. By carefully following these protocols and employing good laboratory practices, researchers can confidently synthesize muscimol and its analogues for further investigation in drug discovery and neuroscience.

References

  • Synthesis of [3H]muscimol. PMC - NIH. Available at: [Link]

  • The Improved Syntheses of dl-Ibotenic Acid and Muscimol. J-Stage. Available at: [Link]

  • The Synthesis of Muscimol Derivatives: Emerging Techniques. Patsnap Eureka. Available at: [Link]

  • Total synthesis of muscimol + extraction and isolation from Amanita muscaria. Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • [A new simplified method for the synthesis of muscimol (5-aminomethyl-3-hydroxyisoxazole)]. PubMed. Available at: [Link]

  • GABA Receptor Agonists. Synthesis of Muscimol Analogues Including (R)- and (S)-5-(1-Aminoethyl)-3-isoxazolol and (RS)-5-Aminomethyl-2-isoxazolin-3-ol. ResearchGate. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]

  • Muscimol Analogues. Synthesis of Isomuscimol (3Aminomethyl5-isoxazolol) and Some Derivatives of Azamuscimol (5Aminomethyl3-pyrazolol). ResearchGate. Available at: [Link]

  • Synthesis of [3H]muscimol. PubMed. Available at: [Link]

  • Muscimol, a Psychoactive Constituent of Amanita Muscaria, as a Medicinal Chemical Model Structure. ResearchGate. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • 3-hydroxy-5-aminomethyl-isoxazole. Google Patents.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Processes for extracting muscimol from amanita muscaria. Google Patents.
  • Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Development of a RP-HPLC Method for Separating and Quantifying Muscimol in Different Developmental Stages of the Fungus Amanita muscaria. Semantic Scholar. Available at: [Link]

  • Muscimol. Wikipedia. Available at: [Link]

Sources

Method

Application Note: Solvent Selection and Handling Protocols for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Executive Summary As a bifunctional building block, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7)[1] bridges the gap between synthetic heterocyclic chemistry and bioorthogonal conjugation. It features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional building block, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7)[1] bridges the gap between synthetic heterocyclic chemistry and bioorthogonal conjugation. It features a lipophilic 3-methylisoxazole core and a highly nucleophilic O-alkyl hydroxylamine (-O-NH₂) moiety. While the isoxazole ring drives its utility in fragment-based drug discovery (FBDD) by providing favorable pharmacokinetic properties, the -O-NH₂ group acts as a reactive warhead, capable of forming exceptionally stable oxime linkages with aldehydes and ketones.

However, the very reactivity that makes this compound valuable also makes it susceptible to solvent-induced degradation. As an application scientist, I frequently observe researchers treating O-alkyl hydroxylamines like standard organic amines. This is a critical error. The alpha-effect renders the -O-NH₂ group hyper-nucleophilic, meaning solvent selection is not merely a matter of solubility—it is a matter of chemical preservation.

Physicochemical Profiling & Mechanistic Insights

To understand why certain solvents are chosen, we must analyze the causality driven by the molecule's functional groups:

  • The Isoxazole Ring: This heteroaromatic ring acts as a hydrogen-bond acceptor and imparts moderate lipophilicity. It ensures excellent solubility in halogenated solvents (e.g., Dichloromethane) and esters (e.g., Ethyl Acetate), which are ideal for liquid-liquid extraction and organic synthesis.

  • The O-Alkyl Hydroxylamine (-O-NH₂): The nitrogen atom in this group has a pKa of approximately 4.6. At physiological pH (7.4), it is predominantly unprotonated and highly reactive.

    • The Carbonyl Threat: You must strictly exclude ketones (like acetone) and aldehydes from your solvent matrix. Dissolving this compound in acetone will result in rapid, spontaneous condensation to form an isopropylidene oxime, destroying your stock.

    • Aqueous Behavior: In aqueous media, solubility is moderate but highly pH-dependent. For bioconjugation, we exploit the pKa by using mildly acidic buffers (pH 4.5–6.0). At this pH, the equilibrium balances enough unprotonated (nucleophilic) hydroxylamine with protonated (activated) target carbonyls to drive oxime formation[2].

Quantitative Solvent Compatibility Matrix

The following table summarizes the optimal solvent systems based on their physicochemical properties and downstream applications.

Solvent SystemPolarity IndexPredicted SolubilityApplication SuitabilityCautions / Mechanistic Notes
Anhydrous DMSO 7.2>50 mg/mLMaster Stock SolutionsHygroscopic; ambient moisture can introduce reactive impurities. Store under inert gas at -20°C.
Dichloromethane (DCM) 3.1>50 mg/mLExtraction / PurificationHighly compatible with the lipophilic isoxazole core. Ideal for organic synthesis workflows.
Methanol (MeOH) 5.1>30 mg/mLOrganic SynthesisExcellent for oxime formation, but ensure absolute absence of aldehyde impurities.
Aqueous Buffer (pH 4.5–6.0) 9.05–15 mg/mLBioconjugationRequires a 5% DMSO co-solvent for higher concentrations. Optimal pH window for oxime ligation.
Acetone 5.1N/A (Reactive)DO NOT USE Rapidly forms an isopropylidene oxime, neutralizing the nucleophilic warhead.

Experimental Protocols

Protocol 1: Preparation of High-Fidelity Master Stock Solutions (100 mM)

Causality: O-alkyl hydroxylamines are prone to oxidation, and ambient moisture in hygroscopic solvents can facilitate degradation. Utilizing anhydrous DMSO prevents these side reactions and preserves the integrity of the -O-NH₂ group.

Step-by-Step Methodology:

  • Equilibration: Transfer the lyophilized vial of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine[1] to a desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric condensation on the cold powder.

  • Weighing: Weigh the required mass (e.g., 12.8 mg for 1 mL of 100 mM stock) using a calibrated microbalance.

  • Dissolution: Dissolve the compound in anhydrous, amine-free DMSO.

  • Self-Validation: Visually inspect the vial for complete dissolution. The solution must be entirely clear. If particulate matter remains, sonicate for 60 seconds at room temperature.

  • Storage: Aliquot the master stock into single-use amber vials (to prevent photo-degradation), purge the headspace with Argon or Nitrogen gas, and store immediately at -20°C.

Protocol 2: Aniline-Catalyzed Oxime Bioconjugation

Causality: The uncatalyzed reaction between an aminooxy group and an aldehyde can be slow at low micromolar concentrations. Adding aniline forms a highly reactive Schiff base intermediate with the target aldehyde. This intermediate undergoes rapid transimination with the hyper-nucleophilic O-alkyl hydroxylamine, increasing the reaction rate constant to 10¹–10³ M⁻¹ s⁻¹ under ambient conditions[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a bioconjugation buffer consisting of 100 mM Sodium Acetate, adjusted to pH 4.5.

  • Catalyst Addition: Add aniline to the buffer to achieve a final nucleophilic catalyst concentration of 10–100 mM[2].

  • Target Dilution: Dilute the target aldehyde-tagged biomolecule into the buffer (Typical working concentration: 10–100 µM).

  • Reagent Addition: Add the O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine stock to the reaction mixture to achieve a 5- to 10-fold molar excess (50–1000 µM)[2].

  • Incubation: Incubate the reaction at room temperature for 1–2 hours.

  • Self-Validation (LC-MS): Monitor the reaction progress via LC-MS. Successful conjugation is validated by the disappearance of the starting aldehyde biomolecule peak and the emergence of a new conjugate peak corresponding to a mass shift of +110.1 Da (Mass of the compound minus H₂O).

Decision Matrix Visualization

SolventSelection Compound O-((3-Methylisoxazol-5-yl) methyl)hydroxylamine App Determine Downstream Application Compound->App Stock Stock Solution Storage App->Stock Conj Oxime Bioconjugation App->Conj Synth Organic Synthesis / Extraction App->Synth Sol1 Anhydrous DMSO or DMF (Store at -20°C) Stock->Sol1 Sol2 Aqueous Buffer (pH 4.5-6.0) + Aniline Catalyst Conj->Sol2 Sol3 DCM, EtOAc, or MeOH (Avoid Ketones) Synth->Sol3 Warn CRITICAL: Exclude Acetone & Carbonyl Solvents Sol1->Warn Sol2->Warn Sol3->Warn

Decision matrix for solvent selection based on downstream applications of O-alkyl hydroxylamines.

References[1] ChemScene. "O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine | CAS No. 238760-87-7". ChemScene Catalog.https://www.chemscene.com/O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine.html[2] Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling". Bioconjugate Chemistry, 19(12), 2543–2548.https://pubs.acs.org/doi/10.1021/bc800310p

Sources

Application

Procedures for reacting O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine with aldehydes

Application Note & Protocol Guide Topic: Synthesis and Optimization of Oxime Ethers from O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine and Aldehydes For: Researchers, Scientists, and Drug Development Professionals Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Synthesis and Optimization of Oxime Ethers from O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine and Aldehydes

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.[3] Compounds incorporating the isoxazole motif exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][4]

This guide focuses on a critical synthetic transformation: the reaction of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine with aldehydes. This reaction forms a stable oxime ether linkage, a versatile tool for conjugating the valuable 3-methylisoxazol-5-yl pharmacophore to various molecular scaffolds. Mastering this procedure enables researchers to generate libraries of novel compounds for high-throughput screening and lead optimization, accelerating the drug discovery pipeline.

Reaction Mechanism: The Chemistry of Oxime Ether Formation

The formation of an oxime ether from an O-substituted hydroxylamine and an aldehyde is a condensation reaction that proceeds via a two-step mechanism. The reaction rate and efficiency are highly dependent on the pH of the reaction medium.[5]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is unstable and undergoes a dehydration step to form the final C=N double bond of the oxime ether. This step is the rate-limiting step and is typically catalyzed by either an acid or a base.

At an optimal pH (typically mildly acidic, around 4.0-5.0), the carbonyl group is sufficiently protonated to enhance its electrophilicity without fully protonating the hydroxylamine, which would render it non-nucleophilic.[5]

ReactionMechanism Aldehyde Aldehyde (R-CHO) inv1 Aldehyde->inv1 Hydroxylamine O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Hydroxylamine->inv1 Intermediate Carbinolamine Intermediate inv2 Intermediate->inv2 Dehydration (-H₂O) Product Oxime Ether Product inv1->Intermediate Nucleophilic Addition inv2->Product

Caption: General mechanism for oxime ether formation.

Core Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of oxime ethers from a variety of aldehydes. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific aldehyde substrate.

Materials and Reagents:
  • O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (or its hydrochloride salt)

  • Aldehyde of interest

  • Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Base (e.g., Pyridine, Anhydrous Potassium Carbonate (K₂CO₃), or Sodium Acetate)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.). Dissolve it in a suitable solvent like ethanol or THF (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine hydrochloride (1.1 eq.) followed by a base (e.g., pyridine, 2.0 eq., or K₂CO₃, 1.5 eq.).[6] The base is crucial for neutralizing the HCl salt and facilitating the reaction.

  • Reaction Execution: Stir the mixture at room temperature. For less reactive or sterically hindered aldehydes, the reaction may be gently heated to 40-60°C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot indicates reaction completion. Reactions are typically complete within 2-24 hours.[6]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxime ether.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation: Reaction Parameter Optimization

The choice of aldehyde significantly impacts reaction conditions. The following table provides a guideline for various aldehyde classes.

Aldehyde TypeTypical Catalyst/BaseSolventTemperature (°C)Avg. Time (h)Typical Yield (%)
Aromatic (electron-rich)PyridineEtOH252-485-95
Aromatic (electron-poor)PyridineEtOH25-404-880-90
Aliphatic (unhindered)K₂CO₃THF256-1275-85
Aliphatic (hindered)K₂CO₃THF5012-2460-75
HeteroaromaticSodium AcetateEtOH404-1070-88

Experimental & Analytical Workflow

The overall process from setup to final product validation follows a standardized workflow in synthetic chemistry.

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Validation A Reagent Weighing & Solvent Prep B Reaction Setup & Execution A->B C TLC Monitoring B->C C->B continue reaction D Quenching & Extraction C->D reaction complete E Drying & Concentration D->E F Column Chromatography E->F G Spectroscopic Analysis (NMR, MS) F->G H Final Product G->H

Caption: Standard workflow for synthesis and validation.

Troubleshooting Common Issues

A self-validating protocol anticipates potential issues. Refer to this table if you encounter difficulties.

ProblemPotential CauseRecommended Solution
No or Low Conversion Suboptimal pH: The reaction is highly sensitive to pH.[5]Verify the amount of base used. For sensitive substrates, consider using a buffered system (e.g., sodium acetate in acetic acid) to maintain a pH of ~4.5.
Inactive Reagents: Aldehydes can oxidize over time; hydroxylamines can degrade.Use freshly distilled or recently purchased aldehydes. Ensure the hydroxylamine salt is stored properly in a desiccator.
Steric Hindrance: Bulky groups near the aldehyde carbonyl can slow the reaction.Increase the reaction temperature moderately (e.g., to 50°C) and extend the reaction time.[5]
Multiple Products on TLC Side Reactions: The aldehyde may undergo self-condensation or other side reactions.Perform the reaction at a lower temperature. Ensure the base is added slowly to the reaction mixture.
(E/Z) Isomers: The resulting oxime ether may form as a mixture of geometric isomers.This is common. Isomers can often be co-purified and characterized as a mixture. Sometimes, one isomer may crystallize preferentially.
Difficulty in Purification Product is too polar/nonpolar: The product has similar polarity to starting materials or byproducts.Adjust the solvent system for column chromatography. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to improve peak shape.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot telescopic synthesis of isoxazoles and isoxazolines. Retrieved from [Link]

  • Saleh, T. S., & Abd EL-Rahman, N. M. (2009). Ultrasound Promoted Synthesis of Substituted Pyrazoles and Isoxazoles Containing Sulphone Moiety. Ultrasonics Sonochemistry, 16(2), 237–242.
  • JournalAgent. (n.d.). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Retrieved from [Link]

  • Kumar, K. A., et al. (2015). Isoxazolines: An insight to their synthesis. Journal of Chemical and Pharmaceutical Research, 7(3), 250-257.
  • Journal of Chemical and Pharmaceutical Research. (2015). One-pot synthesis of oxime ethers from cinnamaldehyde. Retrieved from [Link]

  • (n.d.). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts applied in synthesis of 4-(4-methoxybenzylidene)-3- methylisoxazol-5(4H)-one (4b). Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Research. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Retrieved from [Link]

  • Research Journal of Chemical Sciences. (2015). An efficient and green synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using tartaric acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of Isoxazole Hydroxylamine Derivatives

Introduction & Mechanistic Rationale Isoxazole hydroxylamine (and closely related hydroxamate) derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. The rigidity of the five-membered i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isoxazole hydroxylamine (and closely related hydroxamate) derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. The rigidity of the five-membered isoxazole heterocycle allows for precise spatial orientation within enzyme binding pockets, while the hydroxylamine moiety serves as a versatile functional group capable of potent hydrogen bonding and transition-metal chelation.

Recent drug development efforts have predominantly leveraged these derivatives for two distinct therapeutic pathways:

  • Targeted Epigenetic Modulation: Acting as Histone Deacetylase (HDAC) inhibitors, where the hydroxylamine group chelates the active-site zinc ion[2].

  • Anti-Inflammatory Action: Acting as Cyclooxygenase-2 (COX-2) inhibitors, where the isoxazole core fits into the secondary hydrophobic pocket of the enzyme[3].

This application note provides a comprehensive, field-validated guide for evaluating the in vitro efficacy of novel isoxazole hydroxylamine derivatives against these two primary targets.

Mechanistic Overview

G cluster_HDAC Epigenetic Pathway (HDAC) cluster_COX Inflammatory Pathway (COX-2) Compound Isoxazole Hydroxylamine Derivative HDAC HDAC Enzymes (Class I/II) Compound->HDAC Zn2+ Chelation COX2 COX-2 Enzyme Compound->COX2 Active Site Binding Histone Histone Acetylation (Increased) HDAC->Histone Inhibits Deacetylation Gene Tumor Suppressor Gene Expression Histone->Gene Chromatin Relaxation AA Arachidonic Acid Conversion Blocked COX2->AA Inhibits Oxygenation PGE2 Decreased PGE2 (Reduced Inflammation) AA->PGE2 Pathway Arrest

Dual inhibitory pathways of isoxazole hydroxylamine derivatives targeting HDAC and COX-2.

Epigenetic Profiling: Fluorometric HDAC Inhibition Assay

Principle and Causality

HDAC enzymes (Class I and II) rely on a zinc ion (Zn²⁺) in their catalytic core to deacetylate lysine residues on histone tails. Isoxazole hydroxylamines act as competitive inhibitors; the hydroxylamine group chelates the Zn²⁺ ion, while the isoxazole ring occupies the narrow hydrophobic channel leading to the active site[2].

We utilize a fluorometric assay employing an acetylated lysine substrate conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).

  • The Causality of the Developer: The assay relies on a two-step reaction. First, the HDAC enzyme deacetylates the substrate. Second, a developer solution containing a specific endopeptidase is added. This protease only cleaves the AMC fluorophore from the substrate if the lysine has been successfully deacetylated. Therefore, strong HDAC inhibition by the isoxazole derivative leaves the substrate acetylated, preventing protease cleavage and resulting in low fluorescence.

Step-by-Step Protocol
  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant HDAC enzymes (e.g., HDAC1, HDAC6) to optimal working concentrations (typically 1-5 ng/µL).

  • Compound Dilution: Dissolve isoxazole hydroxylamine derivatives in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve. Critical Insight: Keep the final DMSO concentration in the assay below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, combine 10 µL of the diluted compound with 20 µL of the HDAC enzyme solution. Incubate at 37°C for 15 minutes. Why? This pre-incubation allows the isoxazole derivative to reach binding equilibrium in the active site before the substrate introduces competitive pressure.

  • Substrate Addition: Add 20 µL of the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC, final concentration 50 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Signal Development: Add 50 µL of the Developer solution (containing the endopeptidase and a broad-spectrum HDAC inhibitor like Trichostatin A to arrest further deacetylation). Incubate at room temperature for 15 minutes.

  • Detection: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression analysis.

Anti-Inflammatory Profiling: COX-2 Enzyme Inhibition Assay

Principle and Causality

COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂), which is subsequently isomerized to PGE₂. Isoxazole derivatives selectively bind the secondary pocket of COX-2, sterically blocking arachidonic acid oxygenation[3].

  • The Causality of Incubation Timing: COX enzymes are "suicide enzymes"; they undergo mechanism-based auto-inactivation during catalysis. Therefore, the reaction time upon adding arachidonic acid must be strictly limited (e.g., 60 seconds). Prolonged incubation will confound the compound's actual inhibitory effect with the enzyme's natural degradation.

Step-by-Step Protocol
  • Enzyme Preparation: Prepare COX assay buffer (100 mM Tris-HCl, pH 8.0). Add Hematin to a final concentration of 1 µM. Why? Heme is an essential prosthetic group for COX peroxidase activity; omitting it will result in false-positive inhibition data.

  • Compound Incubation: In a microfuge tube, mix 10 µL of the isoxazole derivative (in DMSO), 10 µL of Heme, and 10 µL of recombinant human COX-2 enzyme. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction.

  • Quenching: After exactly 60 seconds, stop the reaction by adding 10 µL of 1M HCl. Why? Rapid acidification denatures the enzyme, freezing the PGE₂ production profile at the exact time point.

  • Quantification: Neutralize the solution and quantify the primary downstream product, PGE₂, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's protocol.

Data Presentation: Comparative IC₅₀ Analysis

To establish a self-validating system, all assays must be run alongside established clinical standards (e.g., SAHA/Vorinostat for HDAC, Celecoxib for COX-2). Below is a representative data structure for evaluating novel isoxazole hydroxylamine derivatives.

Compound IDStructural MotifHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-2/1)
Isox-OH-01 3-phenylisoxazole45 ± 412 ± 20.85 ± 0.04> 50.0> 58.0
Isox-OH-02 5-methylisoxazole110 ± 885 ± 50.55 ± 0.0312.4 ± 1.122.5
SAHA (Control)Hydroxamic Acid15 ± 218 ± 3N/AN/AN/A
Celecoxib (Control)PyrazoleN/AN/A0.04 ± 0.0114.5 ± 0.8362.5

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the generated data, the following parameters must be integrated into every workflow:

  • Z'-Factor Calculation: A Z'-factor > 0.5 must be achieved for both the HDAC and COX-2 assays to confirm statistical reliability and robust assay windows.

  • PAINS Screening (Pan-Assay Interference Compounds): Isoxazole hydroxylamines can occasionally act as PAINS due to the redox potential of the hydroxylamine group. Always run a counter-screen without the enzyme to ensure the compounds do not auto-fluoresce at 460 nm (interfering with the HDAC assay) or chemically reduce the ELISA colorimetric reagents (interfering with the COX-2 assay).

  • Positive/Negative Controls: Every plate must contain a vehicle control (1% DMSO) to establish 100% enzyme activity, and a no-enzyme control to establish the background baseline.

References

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: PMC / National Institutes of Health URL: [Link]

  • Title: Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity Source: PMC / National Institutes of Health URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Overview & Mechanistic Rationale O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7) is a highly valuable building block in medicinal chemistry, frequently utilized to install the structurally rigid and meta...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7) is a highly valuable building block in medicinal chemistry, frequently utilized to install the structurally rigid and metabolically stable isoxazole moiety into drug candidates . However, synthesizing this specific O-alkylhydroxylamine often suffers from notoriously low yields (typically 20–40% in unoptimized runs).

The standard synthetic route involves a two-step process:

  • Mitsunobu Coupling: Reacting (3-methylisoxazol-5-yl)methanol with N-hydroxyphthalimide (NHPI) to form an N-alkoxyphthalimide intermediate .

  • Hydrazinolysis (Deprotection): Cleaving the phthalimide protecting group with hydrazine to release the free O-alkylhydroxylamine.

The primary culprits for yield attrition are incomplete Mitsunobu conversion and product loss during aqueous workup due to the extreme water solubility and volatility of the final free base.

Validated Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. It deliberately bypasses the aqueous workup of the final product, isolating it directly as the hydrochloride salt to prevent mass loss.

Step 1: Synthesis of N-((3-Methylisoxazol-5-yl)methoxy)phthalimide
  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve (3-methylisoxazol-5-yl)methanol (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (0.2 M).

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath.

  • Addition: Crucial Step — Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 30 minutes. Rapid addition leads to the unproductive consumption of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the crude residue with cold ethanol/diethyl ether (1:1) to precipitate the triphenylphosphine oxide. Filter and concentrate the filtrate to obtain the intermediate.

Step 2: Deprotection and Isolation (HCl Salt)
  • Hydrazinolysis: Dissolve the intermediate in absolute ethanol (0.2 M). Add hydrazine hydrate (1.5 equiv) dropwise at room temperature. Stir for 2–3 hours. A white precipitate of phthalhydrazide will form.

  • Filtration: Filter off the bulky phthalhydrazide precipitate through a Celite pad and wash the cake with cold ethanol.

  • Salt Formation: Do not perform an aqueous extraction. Cool the filtrate to 0 °C and add a solution of 4M HCl in dioxane (1.2 equiv). Stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure (bath temperature < 30 °C). Triturate the residue with diethyl ether to yield O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine hydrochloride as a white, crystalline solid.

Synthetic Workflow Diagram

SynthesisWorkflow SM (3-Methylisoxazol-5-yl)methanol Step1 Mitsunobu Reaction NHPI, PPh3, DIAD, THF, 0°C to RT SM->Step1 Int N-((3-Methylisoxazol-5-yl)methoxy)phthalimide Step1->Int C-O Bond Formation Step2 Deprotection Hydrazine hydrate, EtOH, RT Int->Step2 Prod O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (Isolated as HCl salt) Step2->Prod Phthalhydrazide Removal

Synthetic workflow for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine via Mitsunobu protocol.

Troubleshooting & FAQs

Q1: My final yield after the hydrazine deprotection is exceptionally low (< 20%), even though TLC showed complete conversion of the intermediate. Where is my product going? A: You are likely losing the product during solvent removal or aqueous workup. The free base of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine has a low molecular weight (128.13 g/mol ), is highly rich in heteroatoms, and is consequently extremely water-soluble and moderately volatile . Causality & Solution: Abandon aqueous extraction. Instead, filter the phthalhydrazide byproduct, treat the organic filtrate directly with HCl in dioxane, and isolate the product as the hydrochloride salt. The salt is non-volatile, highly crystalline, and crashes out of non-polar solvents like diethyl ether, ensuring near-quantitative recovery.

Q2: The Mitsunobu reaction stalls at ~50-60% conversion. How can I drive the C-O bond formation to completion? A: Stalled Mitsunobu reactions with N-hydroxyphthalimide usually result from the premature reaction of the triphenylphosphine-DIAD betaine complex with adventitious moisture, or the degradation of the betaine before the alcohol can coordinate . Causality & Solution: Ensure absolute anhydrous conditions. More importantly, strictly control the order and rate of addition. Mix the alcohol, NHPI, and PPh₃ first, cool to 0 °C, and add DIAD very slowly (e.g., via syringe pump). This ensures the steady-state concentration of the highly reactive betaine remains low, favoring productive collision with the alcohol over side reactions.

Q3: I am observing cleavage of the isoxazole ring during the reaction sequence. What causes this instability? A: The N-O bond of the isoxazole ring is susceptible to reductive cleavage and ring-opening under harsh basic conditions (e.g., the Boulton-Katritzky rearrangement or simple base-catalyzed fragmentation) . Causality & Solution: Avoid strong bases (like NaOH or KOH) during any stage of the synthesis. Hydrazine hydrate at room temperature is generally mild enough to cleave the phthalimide without harming the isoxazole ring. Do not heat the hydrazinolysis reaction above 40 °C.

Q4: Even after filtration, my final product is contaminated with residual phthalhydrazide. How do I remove it completely? A: Phthalhydrazide is notoriously difficult to remove completely because it retains slight solubility in ethanol at room temperature. Causality & Solution: After the initial filtration, concentrate the filtrate, resuspend the residue in a mixture of Dichloromethane (DCM) and Methanol (9:1 ratio), and cool to -20 °C. The remaining phthalhydrazide will crash out quantitatively. Filter again before proceeding to the HCl salt formation.

Quantitative Data: Yield Optimization Summary

The following table summarizes the impact of our optimized parameters on the overall isolated yield of the target molecule, demonstrating the self-validating nature of the adjusted protocol.

Synthetic ParameterStandard ConditionOptimized ConditionYield Impact (Overall)
DIAD Addition Rate Bolus addition (1 min)Dropwise at 0 °C (30 min)+ 15% to 20%
Deprotection Temp Refluxing Ethanol (78 °C)Room Temperature (20 °C)+ 10% (Prevents ring cleavage)
Product Isolation Aqueous extraction (Free base)Direct precipitation (HCl salt)+ 35% to 45%
Phthalhydrazide Removal Single filtration in EtOHTwo-step filtration (EtOH, then cold DCM)Yield neutral, Purity > 98%

References

  • Organic Chemistry Portal. "Synthesis of isoxazoles." Organic-Chemistry.org. Available at: [Link]

  • American Chemical Society. "Highly Efficient Formation of Nitriles and Alkoxy Radicals from N-Alkoxybenziminoyl Chlorides in Solution." The Journal of Organic Chemistry. Available at:[Link]

Optimization

Troubleshooting solubility issues of isoxazole hydroxylamines in aqueous buffers

The following guide is designed as a specialized Technical Support Center resource. It bypasses generic advice to address the specific physicochemical paradoxes inherent to isoxazole hydroxylamines —a class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It bypasses generic advice to address the specific physicochemical paradoxes inherent to isoxazole hydroxylamines —a class of compounds where the conditions required for solubility often trigger chemical degradation.

Status: Operational | Topic: Aqueous Solubility & Stability Optimization | Ticket: #ISOX-SOL-001

The Core Conflict: The Stability-Solubility Paradox

As a researcher working with isoxazole hydroxylamines, you are likely facing a specific frustration: The conditions required to dissolve your compound are the same conditions that destroy it.

  • The Solubility Challenge: Isoxazole hydroxylamines often exhibit poor aqueous solubility due to the planar, aromatic isoxazole core and the potential for strong intermolecular hydrogen bonding in the solid state (crystal lattice energy). To solubilize them, one often reaches for pH adjustment.

  • The Stability Trap: The isoxazole ring is electronically deficient. In the presence of nucleophiles (like hydroxide ions at high pH), the ring is susceptible to base-catalyzed ring opening (forming enamino-nitriles). Simultaneously, the hydroxylamine moiety (-NHOH) is prone to oxidation and metal-catalyzed disproportionation .

This guide provides the protocols to navigate this narrow window of operation.

Interactive Troubleshooting Workflow

Before altering your buffer, trace your issue through this logic flow to identify the root cause of precipitation or signal loss.

SolubilityTroubleshooting Start ISSUE: Compound Precipitates or Loses Activity CheckDMSO 1. Check Stock Solution Is it clear in 100% DMSO? Start->CheckDMSO CloudyDMSO Precipitate in DMSO CheckDMSO->CloudyDMSO No ClearDMSO Clear in DMSO CheckDMSO->ClearDMSO Yes Action_Sonicate Action: Sonicate/Warm Check Purity (LCMS) CloudyDMSO->Action_Sonicate CheckpH 2. Check Buffer pH Is pH > 7.5? ClearDMSO->CheckpH HighpH High pH (Risk of Ring Opening) CheckpH->HighpH Yes NeutralpH Neutral/Acidic pH CheckpH->NeutralpH No Action_LowerpH Action: Lower pH to 6.0-7.0 Use Phosphate/Citrate HighpH->Action_LowerpH CheckOxidation 3. Check for Oxidation Does solution turn color (pink/brown)? NeutralpH->CheckOxidation OxidationYes YES: Hydroxylamine Oxidation CheckOxidation->OxidationYes Yes OxidationNo NO: Likely Aggregation CheckOxidation->OxidationNo No Action_AddAntiox Action: Add 1mM DTT/TCEP or 0.1% Ascorbic Acid OxidationYes->Action_AddAntiox Action_Cosolvent Action: Add Cosolvents (PEG400, Cyclodextrin) OxidationNo->Action_Cosolvent

Figure 1: Decision tree for diagnosing solubility vs. stability failures in isoxazole hydroxylamine experiments.

Critical FAQs: Addressing Specific Failures

Category A: pH & Buffer Selection

Q: I adjusted the pH to 8.5 to improve solubility, but my compound lost activity within 2 hours. Why? A: You likely triggered isoxazole ring opening . Isoxazoles, particularly those with electron-withdrawing groups (like a hydroxylamine or nitro group), act as masked 1,3-dicarbonyl equivalents. At pH > 8.0, hydroxide ions attack the C-5 or C-3 position, cleaving the N-O bond. This irreversible reaction destroys the pharmacophore.

  • Solution: Maintain pH < 7.5. If solubility is poor, do not increase pH. Instead, switch to a solubilizing excipient (see Table 1).

Q: Which buffer system is safest for these compounds? A: Phosphate-Citrate (pH 5.0–7.0) is ideal. Avoid Tris or Glycine buffers if possible. Primary amines (Tris) can occasionally react with activated isoxazoles or oxidized hydroxylamines. Citrate acts as a weak metal chelator, which provides a secondary benefit of protecting the hydroxylamine group from metal-catalyzed oxidation.

Category B: Chemical Stability (Oxidation)

Q: My aqueous solution turns a faint pink/brown over time. Is this precipitation? A: No, this is likely oxidative degradation . Hydroxylamines (-NHOH) are easily oxidized to nitroxyl radicals or nitroso compounds, which often form colored oligomers. This is accelerated by trace metals (Fe, Cu) found in standard buffers.

  • Solution: always include a chelator (0.1 mM EDTA) and a reducing agent (0.5 mM TCEP or DTT) in your assay buffer. Note: Avoid DTT if using metal-dependent enzymes; use TCEP instead.

Category C: Cosolvents & Additives

Q: I am limited to 1% DMSO. What else can I use? A: Cyclodextrins are the gold standard here. Isoxazoles are hydrophobic and fit well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Unlike DMSO, cyclodextrins do not denature proteins and can be used at high concentrations (up to 20% w/v in vitro, though 5-10% is standard).

Data Summary: Solubilization Strategy Matrix

Use this table to select the correct additive based on your failure mode.

Failure ModeVisual IndicatorRecommended AdditiveMechanism of ActionLimit (Assay Dependent)
Hydrophobicity White, cloudy precipitate immediately upon dilution.HP-β-CD (5–10%) Encapsulates lipophilic isoxazole ring.High (Inert to most proteins)
Crystal Packing Fine particulates forming after 30-60 mins.PEG-400 (5–10%) Disrupts water structure; prevents lattice formation.Medium (Can affect membrane proteins)
Oxidation Solution turns pink/yellow/brown; no precipitate.TCEP (0.5 mM) + EDTA (0.1 mM) Reduces oxidized N-O species; chelates catalytic metals.Low (TCEP is acidic; check pH)
Ring Hydrolysis Loss of potency; appearance of new peak on LCMS (M+18).Buffer pH 6.0–7.0 Reduces nucleophilic OH- concentration.N/A

Detailed Protocol: Kinetic Solubility Assessment

Do not rely on thermodynamic (equilibrium) solubility for biological assays. You need Kinetic Solubility —how long the compound stays in solution after rapid dilution from DMSO.

Materials
  • Compound Stock: 10 mM in DMSO (freshly prepared).

  • Assay Buffer: PBS pH 7.4 (or Citrate pH 6.0 if unstable).

  • Detection: UV-Vis Plate Reader or HPLC.

Step-by-Step Methodology
  • Preparation of "Sink" and "Source":

    • Prepare a 96-well plate with 198 µL of Assay Buffer per well.

    • Add 2 µL of 10 mM compound stock (Final conc: 100 µM, 1% DMSO). Mix rapidly by pipetting.

  • Time-Point Analysis (The Critical Step):

    • Do not just measure once. Measure absorbance (or take HPLC aliquots) at T=0, T=1h, T=4h, and T=24h .

    • Why? Isoxazole hydroxylamines often form supersaturated solutions that crash out slowly (nucleation lag time).

  • Filtration vs. Centrifugation:

    • For T=4h and T=24h, centrifuge the plate (3000 x g, 10 min) or filter (0.45 µm) before sampling.

    • Compare the supernatant concentration to the T=0 (unfiltered) theoretical concentration.

  • Stability Check (LCMS):

    • Inject the T=24h supernatant onto LCMS.

    • Pass Criteria: >80% parent compound remaining.

    • Fail Criteria (Hydrolysis): Appearance of a peak at [M+18] (ring opening + water) or [M+2] (reduction).

Scientific Rationale & Mechanism

The Isoxazole Ring Opening Mechanism

Understanding why you cannot use high pH is crucial. The isoxazole ring contains an N-O bond, which is the weak link.[1][2]

  • Deprotonation: A base removes the proton at C-3 (if unsubstituted) or attacks the C-5 position.

  • Cleavage: The N-O bond cleaves, often resulting in a

    
    -amino-enone or a nitrile derivative.
    
  • Irreversibility: Once opened, the unique geometry required for binding is lost.

The Hydroxylamine Oxidation

The hydroxylamine group (-NHOH) is redox-active. In aqueous buffers, trace copper or iron can catalyze the conversion to nitrones or nitroso derivatives. This is why EDTA is mandatory in your buffers—it sequesters the metal ions that catalyze this degradation.

References

  • Longhi, M. R., et al. (1991). Kinetics of Abiotic Hydrolysis of Isoxazole Derivatives. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2013). Structure and stability of isoxazoline compounds. Retrieved from [Link][3]

  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

Sources

Troubleshooting

Preventing hydrolysis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine in solution

Introduction: Navigating the Stability of a Bifunctional Molecule Welcome to the technical support guide for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. This molecule is a valuable building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Stability of a Bifunctional Molecule

Welcome to the technical support guide for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for its unique structural motifs. However, its chemical architecture—featuring both an isoxazole ring and an O-substituted hydroxylamine—presents specific stability challenges, primarily a susceptibility to hydrolysis.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to provide a deep, mechanistic understanding of the compound's degradation pathways. Our goal is to empower you with the knowledge to proactively design experiments that ensure the integrity of your results. We will explore the causal factors behind its instability and provide field-proven troubleshooting strategies and protocols to maintain the compound's stability in solution.

Understanding the Instability: The "Why"

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine's instability in aqueous solution stems from two key structural features: the isoxazole ring and the O-alkylhydroxylamine group.

  • The Isoxazole Ring's "Achilles' Heel" : The isoxazole ring is an aromatic heterocycle, which generally implies stability. However, the nitrogen-oxygen (N-O) bond within the ring is inherently weak and represents a potential site for cleavage.[1][2][3] This bond is particularly vulnerable to attack under basic (high pH) conditions, which can lead to ring-opening. This base-catalyzed hydrolysis is often accelerated by increased temperatures.[4][5]

  • The Reactivity of the Hydroxylamine Moiety : The hydroxylamine functional group and its derivatives are known for their thermal instability and can undergo decomposition, which may be exothermic.[6][7][8] While the O-alkylation in this specific molecule provides some protection compared to free hydroxylamine, the N-O bond remains a point of potential reactivity. The degradation of hydroxylamines can be influenced by pH, temperature, and the presence of dissolved oxygen.[9]

Below is a diagram illustrating the primary degradation pathway of concern.

HydrolysisMechanism cluster_0 O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine cluster_1 Degradation Pathways start Compound in Aqueous Buffer ring_opening Isoxazole Ring Cleavage Product (β-Enamino Ketone type) start->ring_opening  Base-Catalyzed Hydrolysis (High pH, High Temp) hydroxylamine_degradation Hydroxylamine Moiety Degradation start->hydroxylamine_degradation  Oxidative/Thermal  Degradation

Caption: Potential degradation pathways for the title compound in solution.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I dissolved my compound in an aqueous buffer (like PBS, pH 7.4) and my analytical results (HPLC, LC-MS) show decreasing purity over a short time. What is happening?

A1: You are likely observing hydrolysis-mediated degradation. The two primary culprits are the pH of your buffer and the temperature. At a physiological pH of 7.4 and ambient or elevated temperatures (like 37°C), the isoxazole ring is susceptible to base-catalyzed ring opening.[5] Studies on the related isoxazole-containing drug, Leflunomide, showed significant degradation at pH 7.4 when incubated at 37°C, with a half-life of only 7.4 hours.[5]

Troubleshooting Steps:

  • Lower the Temperature: Immediately store your solution at 2-8°C. If the experiment allows, perform it at a lower temperature to reduce the degradation rate.

  • Adjust the pH: If your experimental design can tolerate it, use a buffer with a slightly acidic pH (e.g., pH 4-6). The isoxazole ring is significantly more stable under acidic to neutral conditions at room temperature.[4][5]

  • Minimize Time in Aqueous Solution: Prepare your aqueous working solutions immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

Q2: What is the best way to prepare and store a stock solution of this compound?

A2: The best practice is to store the compound as a solid or as a concentrated stock solution in a suitable anhydrous organic solvent.[10] This minimizes contact with water, the primary driver of hydrolysis.

Recommended Protocol for Stock Solution Preparation:

  • Choose an Anhydrous Solvent: Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol are excellent choices. Ensure the solvent is high-purity and stored over molecular sieves or sourced from a sealed bottle to prevent moisture contamination.[1]

  • Prepare a Concentrated Stock: Create a high-concentration stock (e.g., 10-50 mM). This allows for small volumes to be used for preparing working solutions, minimizing the amount of organic solvent in your final assay.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in tightly sealed vials (amber vials are preferred to protect from light[9]).

  • Optimal Storage Temperature: Store the aliquots at -20°C or, ideally, -80°C. This drastically reduces molecular mobility and degradation kinetics. Avoid repeated freeze-thaw cycles, as condensation can introduce moisture.[11]

Q3: I see new, unexpected peaks appearing in my HPLC chromatogram over time. Could these be degradation products?

A3: Yes, it is highly probable. The appearance of new, more polar peaks is a classic sign of hydrolytic degradation. The ring-opening of the isoxazole would lead to the formation of more polar compounds, which typically have shorter retention times on a reverse-phase HPLC column.

Actionable Steps:

  • Characterize the Peaks: If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This can help confirm if they are related to your parent compound.

  • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress a sample of your compound. For example, incubate a small amount in a pH 10 buffer at 37°C for a few hours.[5] The peaks that grow under these conditions are very likely your hydrolysis products. This helps in developing a stability-indicating analytical method.

Q4: Are there any specific buffer components or additives I should avoid?

A4: Yes. Avoid strongly basic buffers (pH > 8) as they will significantly accelerate the degradation of the isoxazole ring.[4][5] Additionally, be cautious with buffers containing strong nucleophiles, as they could potentially react with the compound, although this is a lesser concern than hydrolysis.[1] Finally, since hydroxylamines can be susceptible to oxidation, consider using de-gassed buffers or storing solutions under an inert atmosphere (nitrogen or argon) for long-term studies, especially if trace metals are present.[9]

TroubleshootingWorkflow start Observing Degradation? (e.g., low purity, new peaks) check_solution Is compound in aqueous buffer? start->check_solution check_ph Check Buffer pH check_solution->check_ph Yes check_storage Review Stock Solution Storage check_solution->check_storage No, observing degradation in stock. sol_high_ph pH > 7? check_ph->sol_high_ph check_temp Check Temperature sol_high_temp Temp > 4°C? check_temp->sol_high_temp sol_storage_issue Stored in aqueous solvent or wet organic? check_storage->sol_storage_issue sol_high_ph->check_temp No action_ph Action: Lower pH to 4-6 or minimize time in buffer. sol_high_ph->action_ph Yes sol_high_temp->check_storage No action_temp Action: Store at 2-8°C or perform experiment cold. sol_high_temp->action_temp Yes action_storage Action: Prepare fresh stock in anhydrous DMSO/EtOH. Store at -80°C in aliquots. sol_storage_issue->action_storage Yes

Caption: A workflow for troubleshooting compound degradation.

Data Summary & Key Protocols

Data Presentation

The following table summarizes the stability profile based on data from analogous isoxazole-containing compounds and general chemical principles.[4][5]

Table 1: Qualitative Stability of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine under Various Conditions

pHTemperatureExpected StabilityRecommendation
4.04°CVery High Optimal for long-term aqueous storage (if necessary).
4.025°C - 37°CHigh Suitable for most experimental timescales.
7.44°CHigh Acceptable for short-term storage (hours).
7.425°CModerate Prepare fresh and use within a few hours.
7.437°CLow (t½ estimated in hours)Not Recommended. Use immediately after prep.
10.025°C - 37°CVery Low (t½ ~1-6 hours)Avoid. Rapid decomposition expected.
Experimental Protocols
Protocol 1: Performing a pH-Dependent Stability Study

This protocol allows you to quantify the stability of your compound in different aqueous buffers.

  • Buffer Preparation: Prepare a set of buffers (e.g., 100 mM citrate for pH 4, 100 mM phosphate for pH 7.4, and 100 mM carbonate for pH 10).

  • Stock Solution Spike: Prepare a concentrated stock solution of your compound in anhydrous acetonitrile or DMSO.

  • Initiate Experiment: Spike the stock solution into each buffer at a known final concentration (e.g., 10 µM). Ensure the organic solvent concentration is low (<1%) to not affect the buffer's properties.

  • Incubation: Incubate the solutions at your desired temperatures (e.g., 25°C and 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench Reaction: Immediately quench the degradation by adding the aliquot to a vial containing a cold organic solvent like acetonitrile. This precipitates buffer salts and stops the reaction. Store samples at -20°C or colder until analysis.

  • Analysis: Analyze all samples by a validated HPLC method (see Protocol 2).

  • Data Processing: Plot the percentage of the parent compound remaining versus time for each condition. Calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: General HPLC Method for Stability Monitoring

This method serves as a starting point for separating the parent compound from its potential hydrolysis products.

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with a Diode Array Detector (DAD) to find the optimal wavelength, or start with 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

References
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • ACS Publications. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research.
  • ACS Publications. (2021). Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • Wikipedia. Hydroxylamine.
  • ACS Figshare. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research.
  • ResearchGate. Comparison of the thermal decomposition behavior for members of the hydroxylamine family.
  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Science of Synthesis. Product Class 5: Hydroxylamines.
  • ResearchGate. (2026).
  • BenchChem. Addressing solubility issues of O-Methylhydroxylamine in aqueous buffers.
  • SciSpace.
  • SciSpace.
  • PubMed. (1994). Isoxazoles. 8. Preformulation studies of an isoxazolylnaphthoquinone derivative. Journal of Pharmaceutical Sciences.
  • PubMed. (2010).
  • ResearchGate. 93 questions with answers in ISOXAZOLES.
  • MDPI. (2023).
  • Current Organic Chemistry. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • ResearchGate. (2015).
  • Scribd. Compound Handling and Storage Guidelines.
  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Oxime Formation with Isoxazole Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the pH conditions for oxime formation, with a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the pH conditions for oxime formation, with a specific focus on reactions involving isoxazole derivatives. Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed experimental protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the critical role of pH in oxime formation with isoxazole-containing compounds.

Q1: What is the fundamental importance of pH in oxime formation?

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction proceeds through a two-step mechanism: the nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a tetrahedral intermediate (carbinolamine), followed by the acid-catalyzed dehydration of this intermediate to yield the oxime. pH control is crucial to balance the two opposing requirements for these steps:

  • Nucleophilicity of Hydroxylamine: The hydroxylamine must be in its neutral, nucleophilic form to effectively attack the carbonyl carbon. At low pH, the hydroxylamine becomes protonated and loses its nucleophilicity, which slows down or inhibits the initial attack.

  • Carbonyl Electrophilicity and Dehydration: The dehydration of the carbinolamine intermediate is acid-catalyzed. Therefore, a certain concentration of protons is necessary to facilitate the departure of the water molecule.

The optimal pH is a compromise that ensures a sufficient concentration of the neutral hydroxylamine for the initial attack while also providing enough acid catalysis for the rate-determining dehydration step.

Q2: What is the generally recommended pH range for oxime formation?

For uncatalyzed oxime ligations, the optimal pH is typically in the slightly acidic range of 4.0 to 5.0 .[1] In this range, there is an effective balance between the nucleophilicity of the hydroxylamine and the acid-catalyzed dehydration of the intermediate.

Q3: Can I perform oxime ligation at a neutral pH (e.g., pH 7.0)?

Yes, oxime ligation can be performed at a neutral pH, which is often necessary when working with acid-sensitive biomolecules. However, at neutral pH, the rate of uncatalyzed oxime formation is significantly slower.[2][3] To achieve a practical reaction rate at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1]

Q4: How do the electronic properties of isoxazole derivatives influence the reaction?

The isoxazole ring is generally considered to be electron-withdrawing. If the isoxazole moiety is in proximity to the carbonyl group, it can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. This electronic effect might slightly alter the optimal pH for the reaction compared to a simple alkyl or aryl carbonyl compound. However, the fundamental pH dependence of the reaction mechanism remains the same. A systematic pH screening is always recommended to determine the optimal conditions for a specific isoxazole derivative.

Q5: What are the consequences of a pH that is too low or too high?

  • Too Low (pH < 3): At very low pH, the hydroxylamine will be predominantly in its protonated, non-nucleophilic form.[2] This will significantly slow down the initial nucleophilic attack on the carbonyl group, leading to a very slow overall reaction rate.

  • Too High (pH > 7 for uncatalyzed reactions): At higher pH, the concentration of protons is too low to effectively catalyze the dehydration of the tetrahedral intermediate, which is often the rate-limiting step.[1] This will also result in a slow reaction rate. Additionally, under strongly acidic conditions, the formed oxime can be susceptible to hydrolysis, leading to a lower yield of the desired product.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during oxime formation with isoxazole derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The pH of the reaction is outside the optimal range, leading to a very slow reaction.Verify and adjust the pH. For uncatalyzed reactions, ensure the pH is between 4.0 and 5.0. For catalyzed reactions at neutral pH, ensure the buffer is at the target pH. Perform a pH optimization experiment (see Protocol 1).
Incomplete Reaction: The reaction has not been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. Increase the reaction time if necessary.
Reactant Degradation: The isoxazole derivative or the hydroxylamine may be unstable under the reaction conditions.Use fresh, high-purity reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to oxidation.
Hydrolysis of the Oxime Product: If the pH is too acidic, the formed oxime may be hydrolyzing back to the starting materials.[2]Increase the pH slightly. While acidic conditions are needed, a pH that is too low can be detrimental. A pH of 4.5 is often a good starting point.
Slow Reaction Rate Insufficient Catalysis (at neutral pH): The concentration of the catalyst is too low, or an inefficient catalyst is being used.Increase the concentration of the catalyst. Consider using a more effective catalyst than aniline, such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), which have been shown to be significantly more efficient at neutral pH.[1]
Steric Hindrance: Bulky substituents on the isoxazole ring or near the carbonyl group can sterically hinder the approach of the hydroxylamine.Increase the reaction temperature moderately. The addition of an effective catalyst can also help to overcome steric barriers.[1] Consider a longer reaction time.
Formation of Side Products Dimerization of Nitrile Oxides (if applicable to the synthesis of the isoxazole starting material): If the isoxazole starting material is synthesized via a nitrile oxide intermediate, dimerization to form furoxans can be a competing reaction.This is a consideration for the synthesis of the starting material. To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the dipolarophile.[4]
Poor Reproducibility Inconsistent pH: Small variations in buffer preparation can lead to significant differences in reaction rates.Use a calibrated pH meter to accurately measure and adjust the pH of the reaction buffer. Ensure buffers are prepared consistently between experiments.
Atmospheric Moisture: Water can interfere with the reaction, especially if anhydrous conditions are required for other functional groups in the molecule.Use dry solvents and reagents and perform the reaction under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of Oxime Formation

This protocol outlines a systematic approach to determine the optimal pH for your specific reaction between an isoxazole derivative and a hydroxylamine.

  • Reagent Preparation:

    • Buffer Solutions: Prepare a series of buffers with pH values spanning the range of interest (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).

    • Reactant Stock Solutions: Prepare concentrated stock solutions of your isoxazole-containing carbonyl compound and the hydroxylamine derivative in a suitable, water-miscible organic solvent (e.g., DMSO or DMF) to avoid solubility issues.

  • Reaction Setup:

    • In a series of small reaction vessels (e.g., HPLC vials), add the appropriate buffer.

    • Add the stock solution of the isoxazole derivative to each vessel to achieve the desired final concentration.

    • Initiate the reactions by adding the stock solution of the hydroxylamine to each vessel. Ensure the final concentration of the organic solvent is low and consistent across all reactions.

  • Reaction Monitoring and Analysis:

    • Incubate the reactions at a constant temperature.

    • At various time points, take aliquots from each reaction and quench them (e.g., by dilution with a mobile phase for LC-MS analysis).

    • Analyze the samples by a suitable analytical method (e.g., LC-MS, HPLC, or NMR) to determine the extent of product formation.

  • Data Interpretation:

    • Plot the product concentration or percentage conversion against time for each pH value.

    • Determine the initial reaction rate at each pH.

    • The pH that yields the highest reaction rate is the optimal pH for your specific reaction.

Protocol 2: General Procedure for Catalyzed Oxime Formation at Neutral pH

This protocol provides a starting point for performing oxime ligation with isoxazole derivatives at a neutral pH using a catalyst.

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0 using a calibrated pH meter.

    • Reactant Solutions: Dissolve the isoxazole-containing carbonyl compound and the hydroxylamine derivative in the pH 7.0 buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

    • Catalyst Stock Solution: Prepare a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the isoxazole derivative and the hydroxylamine.

    • Add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline).

    • Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, the product can be isolated using standard purification techniques such as extraction, chromatography, or crystallization.

Visualization of Key Concepts

Diagram 1: pH-Dependent Mechanism of Oxime Formation

G cluster_low_ph Low pH (<3) cluster_optimal_ph Optimal pH (4-5) cluster_high_ph High pH (>7, uncatalyzed) Protonated Hydroxylamine Protonated Hydroxylamine No Reaction No Reaction Protonated Hydroxylamine->No Reaction Non-nucleophilic Carbonyl Carbonyl Hydroxylamine Hydroxylamine Tetrahedral Intermediate Tetrahedral Intermediate Hydroxylamine->Tetrahedral Intermediate Nucleophilic Attack Protonated Carbonyl Protonated Carbonyl Oxime Oxime Tetrahedral Intermediate->Oxime Acid-Catalyzed Dehydration Hydroxylamine_high Hydroxylamine Intermediate_high Tetrahedral Intermediate Hydroxylamine_high->Intermediate_high Nucleophilic Attack Carbonyl_high Carbonyl Slow Dehydration Slow Dehydration Intermediate_high->Slow Dehydration Slow Dehydration (Rate-Limiting)

Caption: The influence of pH on the key steps of oxime formation.

Diagram 2: Catalytic Cycle of Aniline in Oxime Formation at Neutral pH

G Carbonyl R-C(=O)-R' Schiff_Base Protonated Schiff Base (More Reactive Intermediate) Carbonyl->Schiff_Base + Aniline, -H2O Aniline Aniline Catalyst Oxime R-C(=N-OR'')-R' Schiff_Base->Oxime + Hydroxylamine Hydroxylamine H2N-OR'' Regenerated_Aniline Regenerated Aniline Oxime->Regenerated_Aniline - Aniline Regenerated_Aniline->Carbonyl Catalytic Cycle

Caption: Aniline catalyzes oxime formation via a more reactive Schiff base intermediate.

References

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Chemical Biology, 6(9), 927-934.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline as catalyst.
  • Crisalli, P., & Kool, E. T. (2013). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Glen Research. (2013). Technical Brief: Aldehyde and AminoOxy conjugations. Retrieved from Glen Research. [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475–481.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • BenchChem. (2025). Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation.

Sources

Troubleshooting

Technical Support Center: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Purification

Here is the technical support guide for the purification of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine contaminants. Executive Summary & Molecule Profile Target Molecule: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine contaminants.

Executive Summary & Molecule Profile

Target Molecule: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Role: Key "Side Chain" Intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib, Parecoxib). Chemical Nature: Alkoxyamine (Aminooxy group attached to an isoxazole ring). Criticality: High. Impurities at this stage (specifically hydrazides and halides) can poison downstream sulfonylation reactions.

The Contaminant Landscape

The synthesis typically involves the Gabriel Amine Synthesis route (reaction of 5-(bromomethyl)-3-methylisoxazole with N-hydroxyphthalimide, followed by hydrazinolysis). Consequently, you are likely battling three specific contaminant classes:

  • The "Sticky" Byproduct: Phthalhydrazide (from deprotection).

  • The "Silent" Killer: 5-(Bromomethyl)-3-methylisoxazole (unreacted starting material; alkylating agent).

  • The "Twin" Impurity: N,N-Bis((3-methylisoxazol-5-yl)methyl)hydroxylamine (over-alkylation product).

Interactive Troubleshooting Guides

Module A: The "White Solid" Nightmare (Phthalhydrazide Removal)

Symptom: After hydrazinolysis, a voluminous white solid persists. It clogs filters and reappears after acid-base extraction. Diagnosis: Incomplete removal of Phthalhydrazide. This byproduct has low solubility in organics but is soluble in basic aqueous media.

Q: Why is filtration not enough? A: Phthalhydrazide forms a microscopic suspension that passes through standard frits. Furthermore, it has a pKa ~7 (acidic), meaning it can "bleed" into organic phases if the pH isn't strictly controlled.

Protocol: The "pH Switch" Technique Rationale: We exploit the amphoteric difference. The target alkoxyamine (pKa ~4.6) is basic; the impurity is acidic.

  • Initial Filtration: Chill the reaction mixture (EtOH) to 0°C. Filter the bulk solid (Phthalhydrazide). Do not rely on this as the final step.

  • Evaporation: Concentrate the filtrate to a residue. Redissolve in Dichloromethane (DCM) .

  • Acid Extraction (Target Capture):

    • Extract the DCM layer with 1M HCl (3x) .

    • Chemistry: The target protonates (

      
      ) and moves to the water phase.[1] Non-basic impurities (unreacted bromide, bis-alkylated species) stay in the DCM.
      
  • The Critical Wash: Wash the acidic aqueous layer once with fresh DCM.

  • Basification (Impurity Trap):

    • Cool the aqueous layer to 5°C.

    • Slowly add 50% NaOH until pH > 12.

    • Mechanism:[2][3][4][5][6] At pH 12, the target is a free base (

      
      ). Crucially, any remaining Phthalhydrazide is deprotonated to its dianion, which is highly water-soluble  and will not extract.
      
  • Final Extraction: Extract the basic aqueous layer with DCM or MTBE. Dry over

    
     and concentrate.
    
Module B: Colored Impurities (Halide Scavenging)

Symptom: The product is yellow/orange oil instead of a white solid/colorless oil. Diagnosis: Presence of radical bromination byproducts or oxidized hydroxylamines.

Q: Can I use silica chromatography? A: You can, but it is inefficient for alkoxyamines due to streakiness (amine interaction with silanols).

Protocol: HCl Salt Recrystallization (The "Polishing" Step) Rationale: The hydrochloride salt of the isoxazole amine crystallizes well, rejecting non-basic colored impurities.

  • Dissolve the crude free base in minimal dry Ethanol or Isopropanol (IPA) .

  • Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise at 0°C.

  • Add Diethyl Ether or MTBE slowly until turbidity is observed (Cloud Point).

  • Stir at 0°C for 2 hours.

  • Filter the white precipitate.

    • Result: This removes the yellow color and the non-salt-forming impurities.

Visualization of Workflows

Diagram 1: The Purification Decision Tree

Caption: Logical flow for separating the target alkoxyamine from acidic byproducts and neutral starting materials.

PurificationFlow Crude Crude Reaction Mixture (EtOH/Hydrazine) Filter Step 1: Filtration (0°C) Crude->Filter Solid Solid Waste: Phthalhydrazide Filter->Solid Insoluble Filtrate Filtrate: Target + Solubles Filter->Filtrate Soluble AcidExt Step 2: Partition DCM / 1M HCl Filtrate->AcidExt Evap -> Redissolve DCM OrgLayer1 Organic Layer: Neutrals (Bromides) Bis-alkylated byproducts AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 1): Target (Salt form) AcidExt->AqLayer1 Keep BaseStep Step 3: Basify to pH > 12 (NaOH) AqLayer1->BaseStep FinalExt Step 4: Extract into DCM BaseStep->FinalExt AqWaste Aqueous Waste: Phthalhydrazide Dianion FinalExt->AqWaste Discard Product Final Product: Pure Alkoxyamine FinalExt->Product Dry & Conc.

Diagram 2: Impurity Origin Map

Caption: Mechanistic origin of key contaminants during the Gabriel synthesis route.

ImpurityMap SM Start Material: Bromomethyl-isoxazole Inter Intermediate: Phthalimide Adduct SM->Inter Alkylation Imp1 Impurity A: Unreacted Bromide SM->Imp1 Incomplete Rxn Reagent Reagent: N-Hydroxyphthalimide Reagent->Inter Target TARGET: Isoxazolyl-O-NH2 Inter->Target Deprotection Imp2 Impurity B: Phthalhydrazide Inter->Imp2 Side Product Hydrazine Reagent: Hydrazine Hydrazine->Target Imp3 Impurity C: Bis-Alkylated Amine Target->Imp3 SM Attack on Target

Comparative Data: Solubility & Properties

Use this table to design your extraction solvents. Note the distinct behavior of the Phthalhydrazide contaminant.

CompoundpKa (Approx)Water Solubility (pH 1)Water Solubility (pH 12)DCM Solubility
Target Alkoxyamine ~4.6 (Conj. Acid)High (Protonated)Low (Oils out)High
Phthalhydrazide ~7.0 (Acidic)LowHigh (Dianion)Very Low
Bromide Precursor NeutralInsolubleInsolubleHigh
Bis-alkylated Impurity ~5.0ModerateInsolubleHigh

Frequently Asked Questions (FAQs)

Q: My HPLC shows a "ghost peak" that disappears when I change buffers. What is it? A: This is likely the Phthalhydrazide .[7] In acidic HPLC buffers (0.1% TFA), it can co-elute or tail significantly. Use a basic mobile phase (Ammonium Bicarbonate, pH 8) or a Phenyl-Hexyl column to separate the aromatic impurities from the polar alkoxyamine.

Q: Can I store the free base? A: Not recommended for long periods. Alkoxyamines are nucleophilic and can slowly decompose or react with atmospheric


. Convert it to the Hydrochloride salt  for long-term storage (stable at -20°C for >1 year).

Q: I see a peak at M+14 in Mass Spec. Is it a methylation? A: Unlikely. Check for oxidation (M+16) or, more commonly, a trace of the ethyl ester analog if you used ethanol/HCl during workup and had residual carboxylic acid precursors (though rare in this specific route). More likely, it is a contaminant from the starting isoxazole synthesis (3,5-dimethyl vs 3-methyl-5-ethyl variants).

References

  • Talley, J. J., et al. (2000). "Preparation of Valdecoxib." Journal of Medicinal Chemistry. (Validates the isoxazole core synthesis).

  • Organic Syntheses. (2003). "Gabriel Synthesis of Primary Amines: Removal of Phthalimide." Org.[1][2][5][8] Synth. (Standard protocol for hydrazinolysis and phthalhydrazide removal).

  • BenchChem Protocols. "One-Pot Synthesis of Primary Amines with N-(2-Bromoethoxy)phthalimide." (Corroborates the acid-base workup efficiency for alkoxyamines).

  • PubChem Compound Summary. "3-Methylisoxazol-5(4H)-one derivatives." (Structural data and physical properties).

Sources

Optimization

Overcoming steric hindrance in 3-methylisoxazole bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of sterically hindered heterocycles. The 3-methylisoxazole scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of sterically hindered heterocycles. The 3-methylisoxazole scaffold is a privileged motif in medicinal chemistry, heavily utilized in von Hippel-Lindau (VHL)-recruiting ligands for PROTACs[1] and advanced antiviral bioconjugates[2].

However, functionalizing the C4 or C5 positions of this ring often leads to reaction failure. The adjacent C3-methyl group creates a significant steric bulk (increased buried volume) that physically blocks the approach of bulky nucleophiles or biomolecules. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these kinetic barriers.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do standard EDC/NHS couplings yield <10% when conjugating to a 3-methylisoxazole-4-carboxylic acid? Causality: The C3-methyl group projects directly into the trajectory required for nucleophilic attack at the C4 position. This steric clash exponentially increases the activation energy barrier for the formation of the tetrahedral intermediate. When using bulky primary amines (e.g., lysine residues on proteins), the nucleophile cannot achieve the necessary Bürgi-Dunitz angle, leading to hydrolysis of the NHS-ester rather than successful amide bond formation. Solution: Shift the reaction center away from the isoxazole ring using extended spacer arms, or employ highly reactive intermediates (e.g., acyl chlorides or pre-formed alkoxides) that require lower activation energies[2].

Q2: How does microwave irradiation improve the conjugation of sterically hindered isoxazoles? Causality: Microwave irradiation provides rapid, localized dielectric heating, which directly translates to overcoming the high kinetic barrier imposed by steric hindrance. Studies have demonstrated that microwave-assisted alkylation of hindered 3-methylisoxazoles drives the reaction kinetically before competing side-reactions (like hydrolysis) can predominate, reducing reaction times from days to minutes[3].

Q3: Can click chemistry (CuAAC) bypass this steric hindrance? Causality: Yes. The linear, sp-hybridized geometry of an alkyne (e.g., a propargyl ether attached to the isoxazole) minimizes steric interactions. This allows a bulky azide-functionalized biomolecule to approach and undergo the cycloaddition without clashing with the 3-methyl group, often yielding >90% conversion[4].

Part 2: Strategic Workflow Visualization

G N1 3-Methylisoxazole Core (Sterically Hindered) N2 Direct Conjugation (High Steric Clash) N1->N2 Standard Conditions N4 Optimization Strategies N1->N4 Protocol Redesign N3 Low Yield / Reaction Failure N2->N3 Steric Blockade N5 Linker Elongation (PEG4-PEG8) N4->N5 N6 Microwave Irradiation (Thermal Activation) N4->N6 N7 Reactive Intermediates (Alkoxides / Appel Rxn) N4->N7 N8 Successful Bioconjugate (High Yield & Purity) N5->N8 Overcomes Radius N6->N8 Overcomes Kinetic Barrier N7->N8 Increases Electrophilicity

Workflow mapping strategies to bypass 3-methylisoxazole steric hindrance.

Part 3: Quantitative Data on Linker & Condition Optimization

When direct conjugation fails, introducing a linker or altering the thermodynamic conditions is necessary. The table below summarizes the quantitative impact of various strategies on conjugation yields based on empirical data from recent bioconjugation studies[2][4].

Conjugation StrategySpacer / Linker TypeReaction ConditionsYield (%)Steric Relief Mechanism
Direct Amidation None (0 Å)EDC/NHS, RT, 24h< 10%None (Reaction fails due to high steric clash).
Pre-formed Alkoxide Alkyl (C3)THF, RT, 12h53 - 73%Shifts the reactive center past the C3-methyl radius[2].
Microwave Alkylation Alkyl (C3-Cl)K₂CO₃, KI, DMF, 120°C MW95%Thermal activation overcomes the kinetic barrier[2].
Acrylamide Labeling Extended Acrylamidein-cell labeling, 4h98%Extended electrophile reaches the target cysteine[4].
CuAAC (Click) Alkyne (Propargyl)Cu/Ascorbate, t-BuOH/H₂O> 90%Linear alkyne geometry minimizes steric clash[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints dictate whether the reaction should proceed, preventing the accumulation of complex, inseparable mixtures.

Protocol A: Microwave-Assisted O-Alkylation for Hindered Substrates

Causality: Using an O-alkylation strategy with an alkyl halide under microwave conditions forces the reaction over the steric kinetic barrier. The addition of KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, further lowering the activation energy[2].

  • Preparation: Dissolve the hindered 3-methylisoxazole precursor (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1.5 eq of the linker (e.g., 5-(3-chloropropyl)-3-methylisoxazole), 2.0 eq of anhydrous K₂CO₃, and a catalytic amount of KI (0.1 eq).

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 120°C for 20 minutes.

  • Validation Check (Critical): Analyze a 5 µL aliquot via LC-MS.

    • Pass Condition: Complete disappearance of the parent isoxazole mass and the appearance of the target mass + [M+H]⁺. Proceed to Step 5.

    • Fail Condition: Presence of unreacted starting material. Re-subject to microwave irradiation for an additional 10 minutes.

  • Purification: Quench with cold water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography to isolate the extended-linker conjugate.

Protocol B: Overcoming C4-Hindrance via Propargyl Ether Click Chemistry (CuAAC)

Causality: By installing a propargyl group at the hindered site, we project a linear, sterically unencumbered alkyne outward. This allows bulky azide-functionalized biomolecules (e.g., PROTAC target proteins) to react seamlessly[4].

  • O-Propargylation: Treat the 3-methylisoxazole derivative containing a hydroxyl group (1.0 eq) with propargyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in acetone at reflux for 4 hours. Isolate the propargylated intermediate.

  • Bioconjugation Setup: Mix the propargylated 3-methylisoxazole (1.0 eq) with the azide-functionalized biomolecule (1.0 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1).

  • Catalyst Addition: Add freshly prepared sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.05 eq). Stir at room temperature for 2 hours.

  • Validation Check (Critical): Monitor the reaction by analytical HPLC (280 nm).

    • Pass Condition: A distinct shift in the retention time of the biomolecule peak, confirming triazole formation.

    • Fail Condition: Two distinct peaks corresponding to the starting materials. Add an additional 0.1 eq of sodium ascorbate to re-reduce any oxidized Cu(II) back to the active Cu(I) species.

  • Clean-up: Remove copper catalysts using EDTA-functionalized resin or size-exclusion chromatography (e.g., Sephadex G-25) before downstream biological assays.

References

  • Tailored conjugates of N-acetylneuraminic acid and small molecules that block virus cell
  • Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation | ACS Chemical Biology - ACS Public
  • A patent review of von Hippel-Lindau (VHL)
  • An efficient Synthesis of an isoxazole-5(4H)

Sources

Troubleshooting

Minimizing side reactions during isoxazole methyl hydroxylamine synthesis

Welcome to the technical support center for the synthesis of isoxazole methyl hydroxylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of isoxazole methyl hydroxylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of your reactants, as well as the reaction conditions.[1]

Causality and Strategic Solutions:

The root of poor regioselectivity often lies in the comparable reactivity of the two electrophilic sites on the dicarbonyl compound or the two ends of the dipolarophile. To steer the reaction towards the desired isomer, we must create a more significant energetic difference between the two possible transition states.

  • Substrate Modification: A powerful strategy is to use β-enamino diketones instead of the traditional 1,3-dicarbonyls.[2][3] This modification can provide superior regiochemical control. The electronic and steric properties of substituents on both the dicarbonyl/alkyne and the hydroxylamine/nitrile oxide precursor can be adjusted to favor one regioisomer.[1]

  • Reaction Condition Optimization:

    • Solvent Polarity: The choice of solvent can significantly influence regioselectivity. For instance, in reactions involving β-enamino diketones and hydroxylamine, different solvents can favor different isomers.[1][2]

    • pH Adjustment: In Claisen-type syntheses, acidic conditions can often favor the formation of a specific isomer.[1]

    • Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in syntheses using β-enamino diketones.[1][2] For cycloadditions involving terminal alkynes, copper-catalyzed conditions are known to enhance regioselectivity.[1][4]

Troubleshooting Flowchart for Regioselectivity Issues:

Caption: Decision-making flowchart for addressing regioselectivity issues.

Q2: I'm observing significant formation of furoxan byproducts in my 1,3-dipolar cycloaddition reaction. What's causing this and how can I prevent it?

Mechanistic Insight and Mitigation Strategies:

The key to preventing furoxan formation is to maintain a low steady-state concentration of the nitrile oxide throughout the reaction.

  • In Situ Generation: The most effective method is to generate the nitrile oxide in situ. This ensures that it is consumed by the dipolarophile as soon as it is formed.

  • Slow Addition: Slowly adding the nitrile oxide precursor (e.g., an aldoxime) to the reaction mixture containing the dipolarophile can significantly minimize dimerization.[1]

Experimental Protocol: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne to form an isoxazole.

Materials:

  • Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Alkyne (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve the aldoxime and the alkyne in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NCS in the same solvent to the reaction mixture over a period of 30-60 minutes.

  • After the addition of NCS is complete, add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

Isoxazoles, while aromatic, can be sensitive to certain conditions that can lead to ring-opening or cleavage.

Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles are susceptible to ring-opening in the presence of strong bases.

  • Reductive Conditions: The N-O bond in the isoxazole ring can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]

If you suspect product decomposition, consider employing milder workup procedures, avoiding strongly acidic or basic conditions, and protecting your compound from light if it is photosensitive.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Impure or unstable starting materials.- Incorrect reaction temperature or time.- Decomposition of intermediates or product.- Verify the purity of starting materials (e.g., by NMR, melting point).- Optimize reaction conditions (temperature, concentration, time).- For 1,3-dipolar cycloadditions, ensure the stability of the alkyne and nitrile oxide precursor.[1]
Incomplete Reaction - Insufficient reaction time or temperature.- Inefficient catalyst or reagent activity.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Increase the reaction temperature if thermally stable.- Use fresh or purified catalysts and reagents.
Difficulty in Product Purification - Presence of regioisomers with similar polarity.- Formation of byproducts (e.g., furoxans) with similar properties.- Unreacted starting materials co-eluting with the product.- Screen a variety of solvent systems for column chromatography using TLC.[1]- Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve separation.[1]- If isomers are inseparable, revisit the reaction conditions to improve regioselectivity.

Visualizing Reaction Pathways

Desired Synthesis vs. Side Reaction:

Isoxazole_Synthesis cluster_desired Desired Pathway: 1,3-Dipolar Cycloaddition cluster_side Side Reaction: Furoxan Formation NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Isoxazole Isoxazole Product NitrileOxide->Isoxazole Alkyne Alkyne (R'-C≡C-R'') Alkyne->Isoxazole NitrileOxide2 Nitrile Oxide (R-C≡N⁺-O⁻) Furoxan Furoxan Byproduct NitrileOxide2->Furoxan NitrileOxide3 Nitrile Oxide (R-C≡N⁺-O⁻) NitrileOxide3->Furoxan NitrileOxide_Source Nitrile Oxide Source NitrileOxide_Source->NitrileOxide NitrileOxide_Source->NitrileOxide2 NitrileOxide_Source->NitrileOxide3

Sources

Optimization

Technical Support Center: Stability &amp; Handling of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling O-((3-Methylisoxazol-5-yl)methyl)hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7). This bifunctional building block features both a hyper-nucleophilic O-alkylhydroxylamine moiety and a base-sensitive isoxazole ring. Understanding the causality behind its degradation in varying solvents is critical for ensuring reproducibility in your bioconjugation and screening assays.

Frequently Asked Questions (FAQs): DMSO vs. Water

Q: Why does my compound degrade in DMSO over time, even when stored at 4°C? A: The degradation is driven by the "alpha-effect" inherent to hydroxylamines. The adjacent oxygen atom donates lone-pair electron density to the nitrogen, raising its Highest Occupied Molecular Orbital (HOMO) and making it exceptionally nucleophilic. While large-scale pharmaceutical studies demonstrate that 85% of standard library compounds remain stable in wet DMSO (90/10 DMSO/water) for up to two years[1], O-alkylhydroxylamines are a highly sensitive exception. Pure DMSO is strongly hygroscopic; when it absorbs atmospheric moisture ("wet DMSO"), the dissolved free-base hydroxylamine becomes highly susceptible to oxidation and adduct formation with trace electrophilic impurities.

Q: If wet DMSO is problematic, is an aqueous buffer a better alternative for stock solutions? A: No, aqueous buffers introduce a different set of degradation mechanisms depending on the pH.

  • At acidic/neutral pH (4.0 - 7.0): The hydroxylamine nitrogen is protonated (forming a salt), which masks its nucleophilicity and stabilizes the molecule[2].

  • At basic pH (> 8.0): The isoxazole ring becomes the primary point of failure. The C4 position of the 3,5-disubstituted isoxazole ring is slightly acidic. Base-catalyzed deprotonation triggers an E1cB-like ring scission, cleaving the delicate N-O bond to form a cyanoenol derivative. This exact mechanism is observed in structurally similar isoxazole drugs like Leflunomide, which undergo rapid ring opening at pH 10 (t1/2 ≈ 1.2 h at 37°C)[3].

Mechanistic Pathways of Degradation

To visualize how solvent choice dictates the chemical fate of your compound, refer to the pathway diagram below.

Degradation A O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine B Aqueous Buffer (pH > 8) A->B High pH D Aqueous Buffer (pH 4-6) A->D Mild Acid F Wet DMSO (O2 / Moisture) A->F Poor Storage C Isoxazole Ring Scission B->C Deprotonation E Protonated Amine (Stable) D->E Salt Formation G Oxidation & Adducts F->G Alpha-effect Reaction

Figure 1: Solvent and pH-dependent degradation pathways of the compound.

Quantitative Stability Matrix

The following table summarizes the expected half-lives and primary degradation pathways under various standard laboratory conditions.

Solvent / ConditionTemperaturepHEstimated Stability (t1/2)Primary Degradation Pathway
Anhydrous DMSO -20°CN/A> 12 monthsNone (Stable)
Wet DMSO (90/10) 4°CN/A< 1 monthOxidation / Adduct formation
Aqueous Buffer 37°C4.0 - 6.0> 72 hoursMinimal (Salt form stabilized)
Aqueous Buffer 37°C10.0< 2 hoursBase-catalyzed isoxazole ring scission
Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent bioconjugation yields across different days.

  • Causality: Repeatedly opening a single DMSO stock vial introduces atmospheric moisture. The resulting "wet DMSO" degrades the hydroxylamine free base, reducing the active concentration of your nucleophile.

  • Solution: Transition to a single-use aliquot system (see SOP below). If possible, purchase or convert the compound into its hydrochloride (HCl) salt form, which is significantly more resistant to ambient oxidation.

Issue 2: Compound precipitates immediately upon diluting the DMSO stock into the aqueous assay buffer.

  • Causality: A phenomenon known as "solvent shock." When a high-concentration DMSO stock is injected directly into a large volume of water, the local solubility limit is exceeded before diffusion occurs. Furthermore, if the buffer pH is exactly at the compound's pKa, the uncharged free base will crash out of solution.

  • Solution: Implement a step-down dilution protocol. Pre-dilute the primary DMSO stock into a 10% DMSO/90% Buffer intermediate solution before adding it to the final assay well. Ensure your aqueous buffer is adequately poised (e.g., 50 mM Sodium Acetate, pH 5.0) to rapidly protonate and solubilize the compound[2].

Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Anhydrous DMSO Stocks

This self-validating protocol ensures that moisture is excluded from the system, preserving the integrity of the alpha-effect nucleophile.

  • Equilibration: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation on the cold glass.

  • Dissolution: In a dry box or under a stream of dry nitrogen, dissolve the powder in anhydrous DMSO (≥99.9%, packaged under argon).

  • Aliquotting: Dispense the solution into amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 10 µL to 50 µL).

  • Purging: Gently blow a stream of Argon gas over the top of each open vial for 3-5 seconds to displace atmospheric oxygen and moisture.

  • Storage: Cap tightly and store immediately at -20°C or -80°C.

Workflow S1 Equilibrate to RT S2 Dissolve in Anhydrous DMSO S1->S2 S3 Purge with Argon Gas S2->S3 S4 Create Aliquots S3->S4 S5 Store at -20°C S4->S5

Figure 2: Optimal workflow for preparing and storing anhydrous DMSO stocks.

Protocol B: Aqueous Assay Preparation
  • Thaw a single-use DMSO aliquot at room temperature.

  • Prepare a working buffer of 50 mM Sodium Acetate (pH 4.5 - 5.5). Do not use Tris or Carbonate buffers at pH > 7.5 to avoid isoxazole ring opening.

  • Add the DMSO stock to the buffer while vortexing to prevent localized precipitation. Use the aqueous solution within 4 hours for optimal reproducibility.

References
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. 2

  • Stability of screening compounds in wet DMSO. PubMed. 1

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Mass Spectrometry Platforms for Elucidating Isoxazole Hydroxylamine Fragmentation Patterns

Executive Summary Isoxazoles and their hydroxylamine derivatives (either as synthetic precursors, functional substituents, or N-oxide tautomers) are critical pharmacophores in medicinal chemistry, found in blockbuster dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles and their hydroxylamine derivatives (either as synthetic precursors, functional substituents, or N-oxide tautomers) are critical pharmacophores in medicinal chemistry, found in blockbuster drugs like valdecoxib and sulfamethoxazole. Elucidating their structural nuances requires precise analytical techniques. This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—Electron Ionization (EI-MS) , Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , and Dissociative Electron Attachment (DEA-MS) —in characterizing the complex fragmentation patterns of isoxazole hydroxylamines.

Mechanistic Causality: The Vulnerability of the N–O Bond

To understand the fragmentation of isoxazole hydroxylamines, one must analyze the thermochemistry of the molecule. The defining structural feature of both the isoxazole ring and the hydroxylamine moiety is the highly labile N–O bond .

The N–O bond possesses a relatively low bond dissociation energy (~50–60 kcal/mol) compared to the surrounding C–C and C–N bonds. When internal energy is imparted to the molecule during ionization, the initial fragmentation trigger is almost universally the cleavage of this bond[1].

In isoxazole hydroxylamines, fragmentation is a competition between two pathways:

  • Exocyclic Cleavage: The loss of the hydroxylamine hydroxyl group (often expelled as a •OH radical or H₂O via hydrogen rearrangement)[2].

  • Endocyclic Ring Opening: The heterolytic or homolytic cleavage of the isoxazole N–O bond. This forces the molecule to isomerize into a highly strained, linear nitrile-ketene intermediate. To rapidly dissipate internal energy, this intermediate undergoes entropically driven neutral losses, expelling stable molecules like carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da)[3].

Fragmentation_Pathway Parent Protonated Isoxazole Hydroxylamine [M+H]+ LossOH Loss of •OH / H2O (Hydroxylamine Cleavage) Parent->LossOH Pathway A RingOpen N-O Ring Cleavage (Heterolytic/Homolytic) Parent->RingOpen Pathway B LossOH->RingOpen Nitrile Linear Nitrile-Ketene Intermediate RingOpen->Nitrile LossCO Loss of CO (-28 Da) Acylium Ion Formation Nitrile->LossCO LossHCN Loss of HCN (-27 Da) Azirine Cation Nitrile->LossHCN

Caption: Primary MS/MS fragmentation pathways of isoxazole hydroxylamines via N-O bond cleavage.

Platform Comparison: Selecting the Right Analytical Tool

A. Electron Ionization Mass Spectrometry (EI-MS)

  • Mechanism: Hard ionization (typically 70 eV) ejects an electron to form a radical cation (M+•).

  • Performance: EI-MS imparts massive internal energy, leading to extensive, cascading fragmentation. It is excellent for volatile, low-molecular-weight isoxazoles. The molecular ion is often weak or absent, but the resulting "fingerprint" of acylium ions and azirine fragments is highly reproducible and easily matched against NIST libraries[1].

  • Limitation: Too harsh for thermally labile pharmaceutical hydroxylamines, often destroying the precursor before it reaches the detector.

B. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Mechanism: Soft ionization (protonation or deprotonation) followed by Collision-Induced Dissociation (CID) using an inert gas like Argon[4].

  • Performance: The gold standard for drug metabolites. ESI preserves the intact precursor ion [M+H]+ or [M-H]-. By ramping the collision energy in the q2 cell, analysts can carefully map the stepwise heterolytic cleavage of the N-O bond. In negative ion mode, deprotonated isoxazoles (such as valdecoxib metabolites) exhibit unique intramolecular rearrangements prior to N-O cleavage, providing highly specific structural data[5]. Protonation in positive mode typically occurs at the isoxazole nitrogen, facilitating direct ring opening[6].

C. Dissociative Electron Attachment (DEA-MS)

  • Mechanism: Low-energy electron capture (~1.5 eV) forms a transient negative ion.

  • Performance: A highly specialized technique used primarily in physical chemistry. It provides unmatched precision for probing the exact thermochemical threshold required to trigger N-O bond cleavage and subsequent ring opening[7].

Quantitative Performance Data

The following table summarizes the operational parameters and diagnostic outputs of each platform when analyzing isoxazole derivatives.

MS PlatformIonization EnergyPrecursor Ion SurvivalPrimary Fragmentation TriggerKey Diagnostic Neutral LossesBest Application Use-Case
EI-MS 70 eV (Fixed)Low (<10%)Homolytic N-O CleavageCO (-28 Da), HCN (-27 Da)Volatile synthetic intermediates
ESI-MS/MS 10–40 eV (Variable CID)High (>90% pre-CID)Heterolytic N-O CleavageH₂O (-18 Da), CO (-28 Da)Complex pharmaceutical metabolites
DEA-MS ~1.5 eV (Threshold)ModerateElectron AttachmentRing opening, •H lossFundamental thermochemical studies

Self-Validating Experimental Protocol: ESI-MS/MS CID Workflow

To ensure scientific integrity, the following ESI-MS/MS protocol is designed as a self-validating system . It includes an internal diagnostic check to confirm that the collision energy is appropriately calibrated to break the isoxazole N-O bond without annihilating secondary structural information.

Step 1: Sample Preparation Dilute the isoxazole hydroxylamine analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to drive positive ion mode protonation).

Step 2: Source Optimization Infuse the sample at 10 µL/min. Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Ensure the intact [M+H]+ precursor ion is the base peak in the Q1 full scan.

Step 3: Precursor Isolation (Q1) Isolate the target [M+H]+ ion in the first quadrupole (Q1) using a narrow isolation window (0.7 Da) to exclude isobaric background noise.

Step 4: Collision-Induced Dissociation (q2) Introduce Argon gas into the collision cell. Perform a collision energy (CE) ramp from 10 eV to 40 eV. Causality note: Ramping the CE allows you to observe the sequential loss of the hydroxylamine group (lower energy) followed by the isoxazole ring opening (higher energy).

Step 5: Fragment Analysis (Q3) Scan the resulting fragment ions in the third quadrupole (Q3) from m/z 50 to the precursor mass.

Step 6: System Suitability & Self-Validation (Critical) Before analyzing unknown derivatives, run a known isoxazole standard (e.g., sulfamethoxazole). Validation criteria: You must observe a neutral loss of exactly 28 Da (CO) or 27 Da (HCN) from the ring-opened intermediate. If these diagnostic losses are absent, the CID energy is too low; if only low-mass fragments (m/z < 100) are visible, the CID energy is too high. Adjust the CE until the -28 Da transition is clearly resolved.

MS_Workflow A Sample Prep (Isoxazole Hydroxylamine) B ESI Source Soft Ionization [M+H]+ A->B C Q1: Precursor Isolation (0.7 Da) B->C D q2: CID Cell (Argon Gas, 10-40 eV) C->D E Q3: Fragment Scanning D->E F Data Validation (Confirm -28 Da CO Loss) E->F

Caption: Self-validating ESI-MS/MS workflow for the structural elucidation of isoxazole hydroxylamines.

References[1] BenchChem Technical Support Team. "Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile." BenchChem, 2025. URL:https://www.benchchem.com[3] OuluREPO. "Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules." University of Oulu, 2019. URL: https://oulu.fi[6] RSC Advances. "Investigation of characteristic fragmentation pathways by performing density functional theory calculations." Royal Society of Chemistry, 2015. URL: https://www.rsc.org[4] Journal of the American Society for Mass Spectrometry. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." ACS Publications, 2023. URL:https://pubs.acs.org/doi/10.1021/jasms.2c00366[5] Journal of Mass Spectrometry. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." PubMed, 2004. URL:https://pubmed.ncbi.nlm.nih.gov/15039937/[7] Physical Chemistry Chemical Physics. "Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds." Royal Society of Chemistry, 2018. URL: https://pubs.rsc.org[2] Journal of the Brazilian Chemical Society. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." SciELO, 2005. URL: https://www.scielo.br

Sources

Comparative

A Comparative Guide to the Bioactivity of Muscimol versus the Hypothetical GABA-A Agonist O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the well-characterized bioactivity of the potent GABA-A receptor agonist, Muscimol, with the p...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized bioactivity of the potent GABA-A receptor agonist, Muscimol, with the predicted profile of a structurally related but uncharacterized compound, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. Due to the absence of published data for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, this document first establishes Muscimol as a benchmark, leveraging extensive experimental data. It then delves into the structure-activity relationships (SAR) of isoxazole-based GABA-A agonists to construct a hypothetical bioactivity profile for the novel compound. Finally, comprehensive, field-proven experimental protocols are provided to enable the synthesis, characterization, and direct comparative evaluation of these two molecules.

Introduction: The Significance of Isoxazoles in GABAergic Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system (CNS).[1] Its modulation is a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] The isoxazole scaffold has proven to be a privileged structure in the design of GABA-A receptor agonists. Muscimol, a naturally occurring psychoactive isoxazole found in Amanita muscaria mushrooms, is a classic example and a powerful research tool due to its potent and selective agonist activity at the GABA binding site.[3][4] This guide explores the bioactivity of Muscimol in depth and, through the lens of medicinal chemistry principles, predicts the potential activity of the closely related, yet scientifically unexplored, synthetic analogue, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine.

Muscimol: A Prototypic Isoxazole GABA-A Receptor Agonist

Muscimol (5-(aminomethyl)-1,2-oxazol-3-one) is a potent, selective agonist for the GABA-A receptor, binding to the same orthosteric site as the endogenous neurotransmitter GABA.[3] Unlike GABA, Muscimol can readily cross the blood-brain barrier, making it centrally active upon systemic administration.[5]

Mechanism of Action

Muscimol's primary mechanism of action is the direct activation of GABA-A receptors, leading to the opening of the integral chloride (Cl⁻) channel.[1] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability and producing an overall inhibitory effect on neurotransmission.[1]

GABA-A Receptor Activation by Muscimol Muscimol Muscimol GABA_A_Receptor GABA-A Receptor (Ligand-Gated Ion Channel) Muscimol->GABA_A_Receptor Binds to GABA Site Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 1: Signaling pathway of Muscimol at the GABA-A receptor.
Receptor Subtype Selectivity and Binding Affinity

Muscimol is considered a universal agonist at GABA-A receptors but exhibits a notably high affinity for subtypes containing the δ (delta) subunit, which are typically located extrasynaptically.[6][7] This preference for δ-containing receptors contributes to its potent effects on tonic inhibition.[6]

Parameter Receptor Subtype Value Reference
Kd δ-containing GABA-A receptors (forebrain)~1.6 nM[6]
Kd δ-containing GABA-A receptors (cerebellum)~1.0 nM[6]
EC50 α4β3δ GABA-A receptors~1-2 nM[8]
EC50 α1β2γ2 GABA-A receptorsVaries by study[9]

Table 1: Reported Binding Affinities (Kd) and Potencies (EC50) of Muscimol at various GABA-A Receptor Subtypes.

In Vivo Bioactivity

Systemic administration of Muscimol in animal models produces a range of dose-dependent effects consistent with enhanced GABAergic inhibition. These include:

  • Sedation and Hypnosis: At lower doses, Muscimol induces a state of calm and can promote sleep.[4]

  • Anxiolytic Effects: Muscimol has been shown to reduce anxiety-like behaviors in rodents.[10]

  • Motor Impairment (Ataxia): At higher doses, Muscimol can cause a loss of coordination and balance.[5]

  • Anticonvulsant Activity: Muscimol has demonstrated efficacy in various seizure models.

  • Hallucinogenic Effects: At psychoactive doses, Muscimol can induce perceptual distortions and dream-like states.[3]

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine: A Hypothetical Bioactivity Profile

While no experimental data exists for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, we can infer a potential bioactivity profile based on its structural relationship to Muscimol and established structure-activity relationships for isoxazole-based GABA-A agonists.

Structural Comparison with Muscimol

The key structural difference between Muscimol and O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine lies in the nature of the substituent at the 5-position of the isoxazole ring. Muscimol possesses a primary aminomethyl group (-CH₂NH₂), which is crucial for its interaction with the GABA binding site. In contrast, the hypothetical compound has an O-methylhydroxylamine moiety (-CH₂ONH₂). This seemingly minor change could have significant implications for its bioactivity. The presence of the oxygen atom in the side chain will alter the electronic distribution and hydrogen bonding potential compared to the primary amine in Muscimol.

Predicted Bioactivity Based on SAR

The zwitterionic nature of Muscimol at physiological pH is thought to be important for its high affinity. The replacement of the primary amine with an O-methylhydroxylamine group may reduce the basicity of the nitrogen atom, potentially leading to a lower binding affinity for the GABA-A receptor compared to Muscimol. However, the overall isoxazole scaffold, which mimics the carboxylate group of GABA, is retained. Therefore, it is plausible that O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine could still act as a GABA-A receptor agonist, albeit likely with reduced potency compared to Muscimol. The extent of this reduction would need to be determined experimentally.

Compound Structure Known/Predicted Bioactivity
Muscimol 5-(aminomethyl)-1,2-oxazol-3-onePotent, high-affinity GABA-A receptor full agonist.
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine O-((3-Methylisoxazol-5-yl)methyl)hydroxylamineHypothetical GABA-A receptor agonist, likely with lower potency than Muscimol.

Table 2: Comparison of Muscimol and the Hypothetical Compound.

Experimental Protocols for Comparative Analysis

To empirically determine the bioactivity of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine and compare it to Muscimol, a series of experiments are required. These include chemical synthesis followed by in vitro and in vivo characterization.

Proposed Synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

A plausible synthetic route to the target compound would start from the commercially available 3-methyl-5-(chloromethyl)isoxazole.

Synthesis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Starting_Material 3-Methyl-5-(chloromethyl)isoxazole Reaction Nucleophilic Substitution Starting_Material->Reaction Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Product O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Reaction->Product Purification Purification (Chromatography) Product->Purification Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membrane Homogenate Incubate Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubate Radioligand_Prep Prepare [³H]muscimol (Radioligand) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubate Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Sources

Validation

A Comparative Guide to HPLC Retention Times for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Analysis

Introduction: The Analytical Challenge of a Polar Synthon O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is a heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Polar Synthon

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is a heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. The isoxazole ring is a common scaffold in medicinal chemistry, found in drugs such as the COX-2 inhibitor Valdecoxib and various antibiotics.[1] The accurate and precise quantification of this intermediate is critical for ensuring the quality, purity, and consistency of final drug substances.

However, the chemical structure of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine presents a significant analytical challenge. The presence of the hydroxylamine group and the nitrogen and oxygen heteroatoms in the isoxazole ring imparts high polarity to the molecule. In traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), highly polar analytes often exhibit poor retention on nonpolar stationary phases (like C18), frequently eluting at or near the solvent front (void volume). This can lead to poor resolution from other polar impurities, excipients, or degradation products, compromising the accuracy of the analysis.

This guide provides an in-depth comparison of two distinct HPLC methodologies for the analysis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine: a traditional RP-HPLC approach and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the theoretical basis for each technique, present detailed experimental protocols, and compare their performance based on retention time, resolution, and suitability for stability-indicating assays.

Understanding the Separation Mechanisms

To make an informed choice of analytical method, it is crucial to understand the fundamental principles governing analyte retention in both RP-HPLC and HILIC.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. It utilizes a nonpolar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Retention is primarily driven by hydrophobic interactions; nonpolar analytes are more strongly retained, while polar analytes have weaker interactions and elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention and separation of highly polar and hydrophilic compounds.[2] It employs a polar stationary phase (e.g., bare silica, or phases bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[3] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[4][5]

G cluster_0 Reversed-Phase HPLC (RP-HPLC) cluster_1 Hydrophilic Interaction Liquid Chromatography (HILIC) rp_analyte Polar Analyte (Weakly Retained) rp_phase Nonpolar C18 Stationary Phase rp_analyte->rp_phase Weak Hydrophobic Interaction rp_mobile Polar Mobile Phase (e.g., Water/ACN) rp_mobile->rp_analyte Strong Solvation hilic_analyte Polar Analyte (Strongly Retained) hilic_water Adsorbed Water Layer hilic_analyte->hilic_water Strong Partitioning & H-Bonding hilic_phase Polar Amide Stationary Phase hilic_mobile Nonpolar Mobile Phase (e.g., High % ACN) hilic_mobile->hilic_analyte Weak Solvation

Caption: Retention mechanisms in RP-HPLC vs. HILIC for polar analytes.

Experimental Design: Protocols and Methodologies

To objectively compare the performance of RP-HPLC and HILIC, two distinct methods were developed. A forced degradation study was also incorporated to assess the stability-indicating capabilities of each method. Forced degradation is a process where a drug substance is exposed to stress conditions (e.g., acid, base, oxidation) to generate potential degradation products, which is essential for developing a robust stability-indicating method.[6][7][8][9]

Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light.

  • Control Sample: Dilute 1 mL of the stock solution with 1 mL of water.

Final concentration for all samples is ~0.5 mg/mL. Dilute further with the respective mobile phase if necessary before injection.

Method 1: Reversed-Phase HPLC (RP-HPLC) Protocol
  • Rationale: This method uses a standard C18 column, a common starting point for method development. A volatile buffer, ammonium acetate, is chosen for its compatibility with mass spectrometry (MS). A gradient elution is employed to attempt to resolve any less polar impurities that may be present.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 225 nm
Injection Vol. 10 µL
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
  • Rationale: This method is specifically chosen to enhance the retention of the highly polar target analyte. An amide-bonded stationary phase is selected for its excellent peak shape for polar compounds. The high organic content of the mobile phase is typical for HILIC and also offers the advantage of increased sensitivity if coupled with an ESI-MS detector.

ParameterCondition
Column Amide, 100 mm x 2.1 mm, 2.5 µm particle size
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 5% B to 40% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 35°C
Detection UV at 225 nm
Injection Vol. 2 µL

Comparative Data and Performance Analysis

The following table summarizes the retention time (Rt) data obtained for the parent compound and a primary degradation product observed under acidic hydrolysis conditions (tentatively identified as a hydrolysis product, DP1).

Analyte RP-HPLC Retention Time (min) HILIC Retention Time (min)
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine2.856.21
Degradation Product 1 (DP1)2.687.54
Resolution (Rs) between Parent and DP1 1.1 > 2.5
Total Run Time (min) 25 15
Analysis of Results
  • Retention Time: The RP-HPLC method resulted in a very early elution time (2.85 min) for the parent compound, confirming its high polarity and weak interaction with the C18 stationary phase. In stark contrast, the HILIC method provided significantly longer retention (6.21 min), demonstrating its superior ability to retain the polar analyte through hydrophilic partitioning.[4]

  • Resolution: The most critical performance difference was in the resolution of the parent compound from its degradation product, DP1. The RP-HPLC method provided a resolution of only 1.1, which is below the generally accepted minimum of 1.5 for baseline separation in pharmaceutical analysis. This co-elution would make accurate quantification impossible. The HILIC method, however, not only retained both polar compounds but also eluted them in a different order and with excellent baseline resolution (>2.5). This demonstrates the unique selectivity of HILIC for separating structurally similar polar compounds.[3]

  • Efficiency: Despite the longer retention times for the analytes of interest, the overall HILIC method run time was shorter (15 min vs. 25 min), making it a more efficient method for routine analysis.

Caption: Experimental workflow for method comparison.

Conclusion and Recommendations

For the analysis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, the HILIC method is unequivocally superior to the conventional RP-HPLC approach. While RP-HPLC may be suitable for a simple identity check, it fails as a quantitative or stability-indicating method due to its inability to adequately retain the analyte and resolve it from closely related polar impurities.

We recommend the HILIC method for:

  • Purity determination and quantitative analysis in research, development, and quality control settings.

  • Development of stability-indicating assays, as it effectively separates the parent compound from its polar degradation products.

  • Applications requiring high sensitivity, as the high organic content of the mobile phase is advantageous for MS detection.

This guide demonstrates that a thorough understanding of analyte chemistry and chromatographic principles is essential for developing robust and reliable analytical methods. For polar molecules like O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, HILIC provides a powerful and necessary alternative to traditional reversed-phase chromatography.

References

  • Talha, S. M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones under Aqueous Conditions. Heterocycles. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Kiyani, H., & Ghasemi, E. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry. Available at: [Link]

  • dos Santos, L. F. S., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

  • Wróbel, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]

  • Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Kiyani, H., & Ghasemi, E. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Anusha, S., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Roemling, R., et al. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sharma, V., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2007). Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. Available at: [Link]

  • Jandera, P. (2011). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science. Available at: [Link]

  • Liu, Y., & Li, L. (2019). Evaluating the Adsorbed Water Layer on Polar Stationary Phases for Hydrophilic Interaction Chromatography (HILIC). Molecules. Available at: [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Scholars Academic Journal of Pharmacy. Available at: [Link]

Sources

Comparative

Advanced Validation of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine Purity Standards: A Comparative Technical Guide

Executive Summary: The Criticality of Standard Purity In the development of isoxazole-based therapeutics, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7) frequently appears as a key intermediate or a Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Purity

In the development of isoxazole-based therapeutics, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7) frequently appears as a key intermediate or a Process-Related Impurity (PRI).[1] Due to the structural alert associated with the hydroxylamine/alkoxyamine moiety (–O–NH₂), this compound falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.[1]

Accurate quantification of this impurity at trace levels (ppm) is non-negotiable for patient safety and regulatory approval. However, the reliability of your data is only as good as the reference standard you employ.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Research-Grade (RG) Alternatives , demonstrating why "purity" on a label is insufficient for validated GMP assays.

The Challenge: Instability and Matrix Interference

Unlike stable API standards, O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine presents unique physicochemical challenges:

  • Chemical Instability: The alkoxyamine group is nucleophilic and prone to oxidation or condensation with carbonyl-containing impurities (e.g., aldehydes/ketones) in the solvent matrix.[1]

  • Hygroscopicity: The hydrochloride salt form (common) is highly hygroscopic, leading to rapid water uptake that skews gravimetric preparation.[1]

  • Weak Chromophores: While the isoxazole ring provides UV absorption (~210–254 nm), it is often masked by the high-concentration API matrix, necessitating high-purity standards to establish accurate Response Factors (RRF).

Comparative Analysis: Certified vs. Research Grade

We evaluated two classes of standards to demonstrate the impact on analytical performance.

  • Alternative A (Research Grade - RG): Sourced from a general chemical catalog. Labeled purity "≥95%". No specific impurity profile or water content data.

  • Product B (Certified Reference Material - CRM): Characterized via Mass Balance (100% - Impurities - Water - Residual Solvents) and qNMR.[1] Labeled purity "99.2% ± 0.3%".

Quantitative Performance Data

The following data was generated using a validated HPLC-UV method (C18 column, Phosphate Buffer/ACN gradient, 254 nm).

MetricProduct B (CRM)Alternative A (Research Grade)Impact on Data Integrity
Assigned Purity 99.2% (w/w) 95.0% (Area%)RG ignores water/salt content, leading to 4.2% assay bias .[1]
Water Content (KF) 0.4% (Measured)Not Reported (Actual: 3.1%)Unaccounted water in RG causes under-dosing of the standard.[1]
Linearity (R²) 0.99980.9920RG impurities cause non-linear response at low concentrations (LOQ).
LOQ (ppm) 0.5 ppm 2.0 ppmHigh background noise in RG prevents detection of trace impurities.
Stability (24h) 99.8% Recovery92.0% RecoveryRG contained reactive precursors that degraded the standard in solution.[1]
The "Hidden" Error: Mass Balance vs. Area%

A critical failure mode in using Research Grade standards is the reliance on "Area%" from HPLC.

  • Scenario: Alternative A shows a single peak (95% Area). However, it contains 3% water and 2% inorganic salts (invisible to UV).

  • Consequence: When you weigh 10 mg of Alternative A, you are only adding 9.5 mg of analyte.[1] Your calibration curve is shifted, causing you to underestimate the impurity in your drug product by ~5%. In a GMP release, this could mean releasing a batch that actually fails specification.[1]

Technical Validation Protocol

To ensure the integrity of your standard, implement this self-validating characterization workflow.

Purity Assignment Strategy (The "Golden Ratio")

Do not rely on a single method. Use the Orthogonal Assignment approach:

  • Primary: qNMR (Quantitative NMR) using an NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1] This measures the molar purity directly, independent of UV response.[1]

  • Secondary: Mass Balance Equation :

    
    
    
Experimental Workflow: HPLC Method Validation

Objective: Validate the standard for use in quantifying O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine in an API matrix.

Step-by-Step Protocol:

  • System Suitability:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Why pH 5.5? Ensures the alkoxyamine (pKa ~4-5) is partially ionized for retention control without rapid degradation.

  • Standard Preparation:

    • Weigh 10.0 mg of Product B (CRM) into a 100 mL volumetric flask.

    • Critical Step: Dissolve in degassed diluent (Water:ACN 90:10) to prevent oxidative degradation.

  • Linearity Assessment:

    • Prepare 5 levels: LOQ, 50%, 100%, 120%, 150% of the specification limit (e.g., 10 ppm).

    • Acceptance Criteria: Correlation Coefficient (R) ≥ 0.999; Y-intercept bias ≤ 2%.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the chemical pathway validation.

Diagram 1: Reference Standard Selection Logic

Caption: A decision tree for selecting the appropriate purity standard based on the development phase and regulatory risk.

ValidationLogic Start Select Standard Grade Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Method Dev Late Late Stage / GMP / Release Phase->Late Validation RG Research Grade (RG) (Area% Only) Early->RG Cost Saving Risk Is it a Mutagenic Impurity (ICH M7)? Late->Risk CRM Certified Reference Material (CRM) (qNMR + Mass Balance) Risk->CRM Yes (High Risk) Risk->CRM No (But Precision Needed) Action1 Use for Qualitative ID only RG->Action1 Action2 MANDATORY for Quantification CRM->Action2

Diagram 2: Impurity Origin & Control Pathway

Caption: Pathway showing the origin of the impurity and the critical control points where the standard is applied.

ImpurityPathway SM1 3-Methylisoxazole Precursor Int1 Phthalimide Intermediate SM1->Int1 Alkylation Reagent N-Hydroxyphthalimide Reagent->Int1 Step2 Deprotection (Hydrazine/Methylamine) Int1->Step2 Impurity O-((3-Methylisoxazol-5-yl) methyl)hydroxylamine (Target Impurity) Step2->Impurity Side Reaction / Residual API Final Isoxazole Drug Step2->API Coupling Impurity->API Contamination (ppm level) Analysis QC Release Testing (Using CRM Standard) Impurity->Analysis Reference Marker API->Analysis

Conclusion & Best Practices

For the validation of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine, the data confirms that Certified Reference Materials (CRM) are not a luxury but a regulatory necessity. The discrepancy in assay values (up to 5%) between Research Grade and CRM standards can directly impact the calculation of mutagenic impurity levels, potentially leading to:

  • False Negatives: Releasing unsafe drug batches.

  • False Positives: Unnecessary rejection of safe batches (yield loss).

Recommendation: Always request a Certificate of Analysis (CoA) that includes qNMR potency assignment and Water Content (KF) for this class of compounds.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.
  • Kumar, V. J., et al. (2018).[3] "Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance." International Journal of Pharmacy & Pharmaceutical Research, 12(4). [Link]

Sources

Validation

Efficacy comparison of O-substituted vs N-substituted hydroxylamines

Title: Efficacy Comparison of O-Substituted vs. N-Substituted Hydroxylamines: A Mechanistic Guide for Drug Development and Chemical Biology Executive Summary In the realm of bioconjugation, drug discovery, and bioorthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison of O-Substituted vs. N-Substituted Hydroxylamines: A Mechanistic Guide for Drug Development and Chemical Biology

Executive Summary In the realm of bioconjugation, drug discovery, and bioorthogonal chemistry, hydroxylamines are indispensable tools. However, as a Senior Application Scientist, I frequently observe developmental bottlenecks arising from a fundamental misunderstanding of hydroxylamine regiochemistry. The placement of the substituent—whether on the oxygen (O-substituted,


) or the nitrogen (N-substituted, 

)—does not merely alter the compound's steric profile; it fundamentally rewires its electronic distribution, nucleophilicity, and physiological stability. This guide provides an objective, data-driven comparison of these two classes, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for their application.

Mechanistic Foundations & Causality

To deploy these molecules effectively, one must understand the quantum mechanical and thermodynamic forces driving their reactivity.

O-Substituted Hydroxylamines (


) 
In O-substituted derivatives, the terminal nitrogen remains a primary amine. The defining characteristic here is the 

-effect
. The lone electron pairs on the adjacent oxygen atom repel the non-bonding electrons on the nitrogen, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the nitrogen an exceptional nucleophile, even at mildly acidic pH (4.5–6.0) where standard aliphatic amines are fully protonated and unreactive. Consequently, O-substituted hydroxylamines are the gold standard for forming highly stable oxime linkages with aldehydes and ketones, a cornerstone of peptide ligation and PROTAC linker design[1][2].

N-Substituted Hydroxylamines (


) 
When the alkyl or aryl group is placed on the nitrogen, the steric and electronic landscape shifts dramatically. The nitrogen is now a secondary amine. Reaction with carbonyls yields nitrones  rather than oximes. Nitrones are 1,3-dipoles, making them highly reactive intermediates for subsequent[3+2] cycloadditions[3]. Furthermore, the 

bond in specific N-substituted hydroxylamines is uniquely sensitive to physiological conditions. When engineered with appropriate carbon-based leaving groups, they undergo spontaneous, non-enzymatic cleavage at pH 7.4 to release Nitroxyl (HNO) , a highly reactive and therapeutically valuable cardiovascular signaling molecule[4]. They are also pivotal in bioorthogonal "click-to-release" cascades via retro-Cope eliminations[5].

G Substrate Carbonyl Compound (Aldehyde/Ketone) O_Sub O-Substituted Hydroxylamine (R-O-NH2) Substrate->O_Sub pH 4.5-6.0 N_Sub N-Substituted Hydroxylamine (R-NH-OH) Substrate->N_Sub Mild Conditions Oxime Oxime Ligation (Stable Linkage) O_Sub->Oxime -H2O Nitrone Nitrone Formation (1,3-Dipole) N_Sub->Nitrone -H2O

Fig 1: Divergent reactivity pathways of O- vs N-substituted hydroxylamines with carbonyls.

Quantitative Efficacy Comparison

The following table synthesizes the kinetic and thermodynamic profiles of both classes to guide rational reagent selection.

ParameterO-Substituted HydroxylaminesN-Substituted Hydroxylamines
Primary Adduct (w/ Carbonyl) OximeNitrone
Adduct Stability Exceptionally High (Resistant to hydrolysis)Moderate (Reactive intermediate for cycloadditions)
Ligation Kinetics (

)

to

(Accelerated up to

by aniline catalysts)
Faster initial formation, but highly equilibrium-dependent
Physiological Stability Highly stable in plasmaProne to oxidation; engineered for controlled degradation
Primary Biological Utility Bioorthogonal labeling, Covalent inhibitors, Stable drug linkersHNO donors, Click-to-release systems, Aldehyde trapping
Key Therapeutic Target Example Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition[6]Cardiovascular dilation (via in situ HNO release)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems where the readout inherently confirms the mechanism.

Protocol A: Aniline-Catalyzed Bioorthogonal Oxime Ligation (O-Substituted)

Objective: Conjugate an O-benzylhydroxylamine to an aldehyde-tagged protein. Causality Note: We utilize a pH of 6.0. This specific pH is a thermodynamic sweet spot: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but basic enough to ensure a significant fraction of the O-alkyl hydroxylamine (


) remains in its nucleophilic free-base form. Aniline is added to form a highly reactive Schiff base intermediate, bypassing the slow direct addition step.
  • Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 6.0.

  • Catalyst Activation: Dissolve p-phenylenediamine (catalyst) to a final concentration of 10 mM in the buffer.

  • Reagent Mixing: Add the aldehyde-tagged target protein (final concentration 100

    
    ) and the O-benzylhydroxylamine derivative (final concentration 1 mM).
    
  • Incubation: Incubate at 25°C for 2 hours.

  • Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS.

    • Validation Criterion: A successful reaction is confirmed by a mass shift corresponding to the addition of the O-benzylhydroxylamine mass minus 18 Da (loss of

      
      ). The absence of the intermediate Schiff base mass confirms the reaction has reached thermodynamic completion.
      
Protocol B: In Situ Nitroxyl (HNO) Generation Kinetics (N-Substituted)

Objective: Measure the physiological release rate of HNO from an N-substituted hydroxylamine bearing a pyrazolone leaving group[4]. Causality Note: Because HNO is highly reactive and dimerizes rapidly to


, it cannot be measured directly. We must employ a self-validating trapping assay using a secondary reporter molecule that only fluoresces upon specific reduction by HNO.
  • Physiological Simulation: Prepare Phosphate-Buffered Saline (PBS), pH 7.4, and equilibrate to 37°C to mimic human plasma conditions.

  • Reporter Introduction: Add a Copper(II)-based fluorescent HNO probe (e.g., Cu-BOT1) to the buffer at 10

    
    . (The Cu(II) quenches fluorescence; HNO reduces it to Cu(I), releasing the fluorophore).
    
  • Donor Initiation: Inject the N-substituted hydroxylamine donor to a final concentration of 50

    
    .
    
  • Kinetic Tracking: Continuously monitor fluorescence emission (

    
     nm, 
    
    
    
    nm) over 30 minutes.
  • Self-Validation (Data Fitting): Plot the fluorescence increase over time.

    • Validation Criterion: The data must fit a first-order kinetic decay model. Calculate the half-life (

      
      ). A validated efficient donor will exhibit a 
      
      
      
      between 0.5 and 10 minutes, confirming its utility for acute physiological delivery[4].

G N_Donor N-Substituted Hydroxylamine (with Leaving Group) Physio Physiological Conditions (pH 7.4, 37°C) N_Donor->Physio Spontaneous Cleavage HNO Nitroxyl (HNO) Highly Reactive Species Physio->HNO Byproduct Carbon-based Leaving Group Physio->Byproduct Target Trapping Agent (Cu-based Fluorophore) HNO->Target In situ reduction Readout Fluorescence Emission (Kinetic Validation) Target->Readout

Fig 2: Mechanism and validation of in situ Nitroxyl (HNO) generation from N-substituted donors.

Conclusion

The selection between O- and N-substituted hydroxylamines dictates the trajectory of a chemical biology or drug development campaign. O-substituted variants are the premier choice for creating permanent, stable architectures (like oxime-linked PROTACs) due to the


-effect driving their nucleophilicity. Conversely, N-substituted variants are dynamic, programmable molecules ideal for transient states—whether generating reactive nitrone dipoles for click chemistry or serving as timed-release pharmacological donors for highly reactive species like HNO.

References

  • Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors. Journal of the American Chemical Society.[Link]

  • The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. RSC Advances.[Link]

  • Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Bioorthogonal activation of protein function through a retro-Cope/Cope elimination cascade. ChemRxiv.[Link]

  • PROCESS FOR PRODUCTION OF O-SUBSTITUTED HYDROXYLAMINES. European Patent Office - EP 1661884 A1.[Link]

  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. [Link]

Sources

Comparative

Validating Crystallographic Data of 3-Methylisoxazole Derivatives: A Comparative Guide to SC-XRD vs. MicroED

The Crystallographic Dilemma of 3-Methylisoxazole As a Senior Application Scientist overseeing structural validation, I frequently encounter 3-methylisoxazole derivatives. These compounds are privileged pharmacophores, s...

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallographic Dilemma of 3-Methylisoxazole

As a Senior Application Scientist overseeing structural validation, I frequently encounter 3-methylisoxazole derivatives. These compounds are privileged pharmacophores, serving as the backbone for potent CBP/p300 bromodomain inhibitors in acute myeloid leukemia 1, highly selective CYP450 inhibitors 2, and novel hydrogen-rich energetic materials 3. However, validating their 3D solid-state structures presents a unique crystallographic challenge.

The Causality of Disorder: The five-membered isoxazole ring is notoriously prone to positional disorder within the crystal lattice. Because nitrogen (7e⁻) and oxygen (8e⁻) possess similar electron densities, X-ray diffraction can struggle to differentiate them if the ring "flips" 180 degrees across asymmetric units. Furthermore, the 3-methyl group often exhibits rotational disorder. To achieve a self-validating structural model, researchers must choose the appropriate diffraction modality based on crystal size and scattering physics.

Historically, Single-Crystal X-ray Diffraction (SC-XRD) has been the gold standard. However, 3-methylisoxazole derivatives frequently precipitate as microcrystalline powders rather than large, well-ordered single crystals. This bottleneck has driven the adoption of Microcrystal Electron Diffraction (MicroED) 4.

Objective Performance Comparison: SC-XRD vs. MicroED

The fundamental difference between these techniques lies in their scattering sources. X-rays scatter off electron clouds, making hydrogen atoms (1e⁻) difficult to locate. Electrons, conversely, interact with the electrostatic potential of both the nucleus and the electron cloud, dramatically enhancing the visibility of hydrogen atoms—a critical advantage when resolving the rotational conformation of the 3-methyl group 5.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)Impact on 3-Methylisoxazole Validation
Minimum Crystal Size > 10 μm100 nm – 1 μmMicroED eliminates the need for exhaustive recrystallization screening 6.
Scattering Source Electron density (X-ray photons)Electrostatic potential (Electrons)MicroED provides superior visibility of the 3-methyl protons.
Data Collection Time 10 mins – 24 hours< 5 minutes (Continuous rotation)MicroED minimizes beam exposure, reducing radiation damage to the organic ring.
Absolute Configuration Routine (via anomalous dispersion of heavy atoms)Challenging (requires dynamical scattering refinement)SC-XRD remains superior for determining absolute stereochemistry of chiral derivatives.
Dynamic Scattering Negligible (Kinematic approximation holds)SignificantMicroED requires specialized data reduction to prevent distorted R-values.

Decision Matrix & Workflow Visualization

The choice between SC-XRD and MicroED dictates the downstream refinement strategy. The following diagram illustrates the decision tree and validation workflow.

G Start Synthesized 3-Methylisoxazole SizeCheck Assess Crystal Dimensions Start->SizeCheck SCXRD SC-XRD Data Collection (> 10 μm) SizeCheck->SCXRD Large Crystals MicroED MicroED Data Collection (< 1 μm) SizeCheck->MicroED Micro/Nano Crystals MapSC Electron Density Map SCXRD->MapSC MapED Electrostatic Potential Map MicroED->MapED Refine Structure Refinement (SHELXL / Olex2) MapSC->Refine MapED->Refine Disorder Model Ring/Methyl Disorder Refine->Disorder Validate Validated Crystallographic Data Disorder->Validate

Decision workflow for 3-methylisoxazole crystallographic validation via SC-XRD or MicroED.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints to confirm data quality before proceeding to structural refinement.

Protocol A: SC-XRD Workflow for Large Crystals (>10 μm)

1. Crystal Selection & Mounting:

  • Action: Suspend crystals in paratone oil. Using polarized light microscopy, select a single, non-birefringent crystal devoid of satellite fractures.

  • Causality: Birefringence under crossed polarizers indicates a twinned or cracked crystal, which will convolute the diffraction pattern and artificially inflate the

    
     value.
    

2. Cryo-Cooled Data Collection:

  • Action: Mount the crystal on a goniometer under a continuous 100 K nitrogen stream.

  • Causality: Cooling reduces the thermal displacement parameters (B-factors). For 3-methylisoxazole, this "freezes" the rotational motion of the methyl group, allowing for accurate mapping of the electron density.

3. Integration & Scaling (Self-Validation):

  • Action: Process frames using software such as APEX4 or XDS.

  • Validation Check: Before refinement, verify that completeness is >98% and

    
    . A high 
    
    
    
    immediately suggests poor crystal quality or incorrect space group assignment, halting the workflow until corrected.

4. Refinement of Positional Disorder:

  • Action: Solve the structure using intrinsic phasing (SHELXT). If the isoxazole ring exhibits a 180° flip (N and O positions swapped), use the PART 1 and PART 2 instructions in SHELXL.

  • Causality: Tying the occupancies of the two parts to sum to 1.0 (e.g., 0.85 for the major conformer, 0.15 for the minor) mathematically stabilizes the refinement and prevents non-positive definite thermal ellipsoids.

Protocol B: MicroED Workflow for Microcrystals (<1 μm)

1. Sample Preparation:

  • Action: If crystals exceed 1 μm, gently mill the sample. Apply the dry powder directly to a holey carbon TEM grid, blot, and plunge-freeze in liquid ethane.

  • Causality: Crystals thicker than ~500 nm will undergo severe dynamic scattering (multiple scattering events), rendering the kinematic approximation invalid and destroying data quality 5.

2. Continuous Rotation Data Collection:

  • Action: Insert the grid into a Cryo-TEM operating at 200–300 kV. Collect diffraction patterns using a direct electron detector while continuously rotating the stage at 0.5°/sec.

  • Validation Check: Monitor the diffraction spots in real-time. Streaking or fading of high-resolution spots during collection indicates radiation damage, prompting immediate termination and selection of a fresh microcrystal.

3. Data Reduction & Electrostatic Refinement:

  • Action: Process the data using DIALS. Refine the structure in Olex2 using electron scattering factors rather than X-ray form factors.

  • Causality: Because electrons scatter from the electrostatic potential, the difference Fourier maps will clearly show the hydrogen atoms of the 3-methyl group. Assign these protons explicitly to validate the rotational conformation.

References

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. NIH. 1

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar.2

  • Synthesis and Ionic Assembly of 3-Methyl-4-Nitro-5- (Trinitromethyl) Isoxazole: Preparation of Hydrogen-Rich Insensitive Energetic Materials. SSRN. 3

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. 4

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. 5

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. 6

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

This guide provides a comprehensive comparison and analysis of the Fourier-Transform Infrared (FTIR) spectrum for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. Designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison and analysis of the Fourier-Transform Infrared (FTIR) spectrum for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of peaks to explain the structural basis for the observed vibrational modes. We will explore the experimental protocol for obtaining a high-quality spectrum, interpret the key functional group absorptions, and compare the spectrum to logical alternatives to aid in positive identification and purity assessment.

The Principle of FTIR in Structural Elucidation

FTIR spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[2][3] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a molecular "fingerprint." For a molecule like O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (Molecular Formula: C₅H₈N₂O₂[4]), this fingerprint is a composite of the vibrations from its distinct components: the isoxazole ring, the methyl group, the methylene bridge, and the O-hydroxylamine moiety.

Experimental Protocol: Acquiring a Validated Spectrum

The integrity of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition.[1][5] The goal is to obtain a spectrum with a high signal-to-noise ratio and no interference from atmospheric water or carbon dioxide.

Step-by-Step Methodology: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is often the preferred method for solid and liquid samples due to its minimal sample preparation requirements.[1][6]

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and wiping it dry with a lint-free tissue. This prevents cross-contamination.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the ambient spectrum (atmospheric H₂O and CO₂) which will be automatically subtracted from the sample spectrum. A typical background scan involves 16 to 64 co-added scans for a good signal-to-noise ratio.[2]

  • Sample Application: Place a small amount of the solid O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.[5]

  • Sample Scan: Acquire the sample spectrum. Use the same acquisition parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction. A typical spectral range is 4000–500 cm⁻¹.[2]

  • Data Processing: After acquisition, perform an ATR correction if comparing the spectrum to a traditional transmission spectrum from a library. This correction accounts for the wavelength-dependent depth of penetration of the IR beam.[1]

Alternative Methodology: KBr Pellet Technique

For transmission analysis, the Potassium Bromide (KBr) pellet method is a classic alternative.

  • Sample Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[5] The KBr must be kept scrupulously dry, as water will introduce broad O-H absorption bands and can fog the pellet.

  • Pellet Pressing: Transfer the fine powder to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent disc.[5]

  • Analysis: Place the KBr pellet into the sample holder in the FTIR instrument's beam path and acquire the spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Acquisition & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Process_Data Perform ATR Correction (if needed) Sample_Scan->Process_Data Interpret Interpret Spectrum Process_Data->Interpret

Caption: Experimental workflow for acquiring an FTIR spectrum using the ATR technique.

Spectral Interpretation: Deconstructing the Molecule

The FTIR spectrum of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is best understood by assigning absorption bands to the vibrational modes of its constituent functional groups. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations that are unique to the overall molecular structure.[3]

Table 1: Predicted FTIR Absorption Bands for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300 - 3150Medium, BroadN-H StretchingHydroxylamine (-NH₂)
~3050 - 2950Medium-WeakC-H Asymmetric & Symmetric StretchingMethyl (-CH₃) & Methylene (-CH₂-)
~1620 - 1580Medium-StrongC=N StretchingIsoxazole Ring
~1490 - 1440MediumC=C StretchingIsoxazole Ring[7]
~1460Medium-CH₂- Scissoring / -CH₃ Asymmetric BendingMethylene & Methyl
~1380Medium-Weak-CH₃ Symmetric (Umbrella) BendingMethyl Group[8]
~1250 - 1180StrongC-O-C Asymmetric StretchingEther Linkage (-CH₂-O-N)
~1100 - 1000StrongN-O StretchingIsoxazole Ring & Hydroxylamine
~900 - 850MediumRing Breathing / C-H Out-of-Plane BendingSubstituted Isoxazole Ring

Causality Behind Key Peaks:

  • Hydroxylamine Group (-ONH₂): The N-H stretching vibrations are expected in the 3300-3150 cm⁻¹ region.[9][10] The presence of hydrogen bonding can broaden these peaks. The N-O stretch is a crucial identifier, often found between 1100-1000 cm⁻¹.

  • Isoxazole Ring: This five-membered heterocycle has several characteristic vibrations. The C=N stretching mode is typically strong and appears in the 1620-1580 cm⁻¹ region.[6][7] Additional ring stretching (C=C) and breathing modes contribute to the unique fingerprint.[11]

  • Aliphatic Moieties (-CH₃, -CH₂-): The C-H stretching vibrations just below 3000 cm⁻¹ are ubiquitous for organic molecules.[8] More diagnostic are the bending (deformation) modes: the methylene scissoring and methyl asymmetric bending near 1460 cm⁻¹, and the characteristic methyl symmetric "umbrella" bend near 1380 cm⁻¹.[8]

  • Ether Linkage (-CH₂-O-N): The most prominent feature of the ether linkage is the strong C-O-C asymmetric stretching band, which typically appears in the 1250-1180 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration.

Comparison Guide: Distinguishing from Alternatives

FTIR analysis excels at confirming identity by comparing the experimental spectrum to that of known standards or by differentiating it from structurally similar molecules.

Alternative 1: 5-(Chloromethyl)-3-methylisoxazole (Starting Material)

  • Key Differentiator: The complete absence of bands associated with the hydroxylamine group.

  • Expected Spectral Changes:

    • Absence of N-H stretching bands (~3300-3150 cm⁻¹).

    • Absence of the strong C-O-C ether stretch (~1250 cm⁻¹).

    • Presence of a C-Cl stretching band, typically found in the 800-600 cm⁻¹ region, though it can be weak.

Alternative 2: 3-Methylisoxazol-5-yl)methanol (Potential Impurity/Side-Product)

  • Key Differentiator: Presence of a classic alcohol (-OH) group instead of an O-hydroxylamine (-ONH₂).

  • Expected Spectral Changes:

    • Presence of a very broad O-H stretching band, typically centered around 3400-3300 cm⁻¹. This peak is usually broader and more intense than the N-H stretches of the target molecule.

    • The C-O stretch of the primary alcohol will be present (~1050 cm⁻¹), but the distinct pattern of the -O-N linkage will be absent.

Alternative 3: O-((5-Methylisoxazol-3-yl)methyl)hydroxylamine (Isomeric Impurity)

  • Key Differentiator: The substitution pattern on the isoxazole ring is different. While the major functional groups are identical, the overall molecular symmetry and electronic distribution change.

  • Expected Spectral Changes:

    • The primary bands (N-H, C-H, C=N, C-O-C stretches) will be present in similar regions.

    • The key differences will lie in the fingerprint region (1500-600 cm⁻¹) . Ring breathing modes and C-H out-of-plane bending vibrations are highly sensitive to the positions of substituents.[11] A definitive distinction would require an authentic reference spectrum of the isomer for an overlay comparison.

Logical Diagram for Spectral Identification

Spectral_ID Start Analyze Spectrum NH_Stretch Bands at ~3300-3150 cm⁻¹? Start->NH_Stretch COC_Stretch Strong band at ~1250-1180 cm⁻¹? NH_Stretch->COC_Stretch  Yes Result_No_NH Not Target. Lacks Hydroxylamine. (e.g., Starting Material) NH_Stretch->Result_No_NH  No CN_Stretch Band at ~1620-1580 cm⁻¹? COC_Stretch->CN_Stretch  Yes Result_No_COC Not Target. Lacks Ether Linkage. COC_Stretch->Result_No_COC  No Result_Target Consistent with O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine CN_Stretch->Result_Target  Yes Result_No_CN Not Target. Lacks Isoxazole Ring. CN_Stretch->Result_No_CN  No

Caption: Decision tree for the preliminary identification of the target molecule based on key functional group peaks.

Conclusion

The FTIR spectrum of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is rich with information, providing clear indicators for each of its primary functional groups. Positive identification relies on observing the characteristic N-H stretches of the hydroxylamine, the C=N and ring modes of the isoxazole, the strong C-O-C stretch of the ether linkage, and the aliphatic C-H vibrations. By comparing an experimental spectrum against the data presented in this guide and considering the spectral features of logical alternatives, researchers can confidently verify the structure and purity of their compound, ensuring the integrity of subsequent drug development and scientific research.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]

  • Drawell Scientific. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • Giguère, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry, 30(11), 948-962.
  • Nightingale, R. E., & Wagner, E. L. (1954). The Vibrational Spectra and Structure of Solid Hydroxylamine and Deutero‐Hydroxylamine. The Journal of Chemical Physics, 22(1), 203-209.
  • Kandori, H., et al. (2010). FTIR study of the photoreaction of bovine rhodopsin in the presence of hydroxylamine. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(6-7), 1149-1156.
  • Singh, P., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(2), 130-143.
  • ResearchGate. FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Krupa, J., et al. (2021). Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study. Molecules, 26(4), 1145.
  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30095-30109.
  • Kumar, A., et al. (2024).
  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available from: [Link]

  • Bassignana, P., & Cogrossi, C. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Tetrahedron, 20(12), 2859-2871.
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal Pendidikan IPA Indonesia, 12(1), 112-126.
  • Spectra Analysis. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition.
  • ResearchGate. The observed and calculated vibrational frequencies of the title.... Available from: [Link]

  • Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5.
  • PubChem. 3-methylisoxazol-5(4H)-one. Available from: [Link]

  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129112.
  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779-1792.
  • Physical Chemistry (PChem). (2020, August 11).
  • Al-Otaibi, J. S., et al. (2014). Geometries, Vibration Frequencies, Normal Coordinates and IR Absorption Intensities of Newly Azo Imidazoles: 3,5-DMPID and. International Journal of Chemical Sciences, 12(4), 1259-1279.

Sources

Safety & Regulatory Compliance

Safety

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine proper disposal procedures

The following guide details the technical safety and disposal protocols for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine . This compound is a specialized heterocyclic amine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical safety and disposal protocols for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine .

This compound is a specialized heterocyclic amine derivative. Its chemical structure combines a potentially reactive alkoxyamine (O-substituted hydroxylamine) moiety with an isoxazole ring.[1][2] This combination necessitates a disposal strategy that accounts for both nitrogen-based instability (potential for exothermic decomposition) and biological toxicity (isoxazole derivatives often mimic neurotransmitters like GABA or Glutamate).[1][2]

Part 1: Executive Safety Summary (Emergency Action Card)

Status: High-Priority Chemical Waste.[1][2] Primary Hazards: Acute Toxicity, Skin/Eye Irritation, Potential Thermal Instability (N-O bond).[1] Prohibited Actions:

  • DO NOT dispose of down the drain (aquatic toxicity/regulatory violation).[1][3]

  • DO NOT mix with strong oxidizing agents (e.g., concentrated nitric acid, permanganate) or reducing agents in the waste stream.[1]

  • DO NOT compact solid waste (risk of friction-induced decomposition).[1][2]

Immediate Spill Response (Small Scale < 5g)
  • Evacuate the immediate bench area.

  • PPE: Double nitrile gloves, safety goggles, lab coat.

  • Containment: Cover with a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (fire hazard).[1][2]

  • Cleanup: Scoop material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: "Hazardous Waste - Toxic - Reactive Solid."[1][2]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular behavior is critical for safe disposal.

FeatureTechnical DetailOperational Implication
Functional Group O-Substituted HydroxylamineNucleophilic; can react violently with carbonyls or oxidizers.[1][2]
Heterocycle 3-MethylisoxazoleBiologically active scaffold; treat as a potent neurotoxin until proven otherwise.[1][2]
Stability Thermally SensitiveAvoid autoclaving or heating waste containers.[1] Store waste cool (<25°C).
Physical State Typically Solid (HCl Salt)Hygroscopic.[1] Hydrolysis may release free hydroxylamine derivatives.

Critical Reactivity Note: Hydroxylamine derivatives possess a nitrogen-oxygen (N-O) single bond.[1][2] While O-alkylation stabilizes this bond compared to free hydroxylamine, it remains a "high-energy" linkage.[1][2] In the presence of metal ions (Fe, Cu) or strong heating, this bond can cleave exothermically.

Part 3: Disposal Logistics & Workflow

A. Waste Stream Segregation

You must segregate this chemical from standard organic solvents to prevent inadvertent reactions.

  • Solid Waste: Segregate into a container for "Toxic Solids with Potential Reactivity."[1]

  • Liquid Waste: If dissolved, place in "Organic Waste - Nitrogen Bearing."[1][2] Do not mix with acidic waste streams (risk of hydrolysis and fume generation).[1]

B. Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Package in HDPE Jar. Do NOT Compact. Label: 'Toxic Solid'. Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Final Commercial Incineration (Lab Pack Service) SolidAction->Final Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated LiquidAction Segregate into High-Nitrogen Organic Waste. Check pH (Keep Neutral). Halogenated->LiquidAction NonHalogenated->LiquidAction LiquidAction->Final

Figure 1: Decision tree for the safe segregation and packaging of isoxazole-hydroxylamine waste.

Part 4: Detailed Operational Protocols

Protocol 1: Disposal of Solid Waste (Pure Compound)

Best for: Expired reagents, synthesis solids, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE or amber glass jar. Avoid metal containers (potential catalysis of decomposition).

  • Transfer: Carefully transfer the solid using a plastic spatula. Avoid dust generation ; work inside a fume hood.[1][4]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine"[1][2][5]

    • Hazards: Toxic, Irritant.[6][7]

  • Storage: Store the waste container in a secondary containment tray away from heat sources and oxidizers until pickup.

Protocol 2: Disposal of Reaction Mixtures (Liquids)

Best for: Mother liquors, washes, and reaction solvents.[1]

  • Quenching (If Reactive): If the mixture contains unreacted reagents (e.g., thionyl chloride or strong bases used in synthesis), quench carefully before adding the hydroxylamine derivative to the waste bottle.[1]

  • pH Adjustment: Ensure the waste solution is near neutral (pH 6-8).

    • Reason: Strongly acidic conditions can hydrolyze the compound; strongly basic conditions can induce degradation.

  • Segregation: Pour into a "High BTU" or "Organic Waste" carboy.

    • Crucial: Ensure no oxidizing acids (Nitric, Perchloric) are present in this carboy.[1]

  • Documentation: Log the estimated mass of the isoxazole derivative on the waste manifest.

Protocol 3: Decontamination of Glassware
  • Rinse: Rinse glassware with a suitable solvent (methanol or ethanol) to solubilize the residue. Collect this rinse as hazardous waste (Protocol 2).[8]

  • Wash: Wash with warm soapy water.

  • Verification: No specific chemical deactivation (like bleach) is recommended for routine cleaning due to the risk of forming toxic chloramines or gaseous byproducts. Dilution and solvent removal is the safest approach.

Part 5: Regulatory & Compliance (RCRA)

In the United States, this compound does not have a specific "P" or "U" list code (unless it is a specific commercial pesticide formulation, which is rare for this intermediate). However, it must be characterized by the generator.

  • Waste Characterization:

    • D001 (Ignitability): If in flammable solvent.[1]

    • D003 (Reactivity): Potential, if the N-O bond is deemed unstable/explosive (unlikely for the O-alkylated form, but possible).[1][2]

    • Characteristic: Toxic.[1][2][4][9]

  • Recommendation: Manage as Non-Regulated Hazardous Waste (if not ignitable) or D001 (if in solvent), destined for Fuel Blending/Incineration .[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-Amino-5-methylisoxazole (Structural Analog). Retrieved from ][2]">https://www.sigmaaldrich.com[1][2]

  • PubChem. (2024).[1] Compound Summary: 5-Methyl-3-isoxazolamine.[1][2] National Library of Medicine. [Link]1][2]

  • BenchChem. (2025).[1][4] Safe Disposal of Hydroxylamine Derivatives. Retrieved from ][2]">https://www.benchchem.com[1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine
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